2-(2-Chloro-4-nitrophenyl)acetic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-chloro-4-nitrophenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c9-7-4-6(10(13)14)2-1-5(7)3-8(11)12/h1-2,4H,3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVVWINDBFSBQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(2-Chloro-4-nitrophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 2-(2-Chloro-4-nitrophenyl)acetic acid. This document is intended to serve as a technical resource for professionals in the fields of chemical research and pharmaceutical development.
Chemical Identity and Physical Properties
This compound is a substituted phenylacetic acid derivative characterized by the presence of a chloro and a nitro group on the phenyl ring.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 73088-11-6[1][2][3] |
| Molecular Formula | C8H6ClNO4[1][3] |
| Molecular Weight | 215.59 g/mol [3] |
| IUPAC Name | (2-chloro-4-nitrophenyl)acetic acid |
| Synonyms | Benzeneacetic acid, 2-chloro-4-nitro-[1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Melting Point | 159-160 °C | [1][4] |
| Boiling Point | 391.3±27.0 °C (Predicted) | [1] |
| Density | 1.532±0.06 g/cm3 (Predicted) | [1] |
| pKa | 3.61±0.10 (Predicted) | [1] |
| Physical Form | White powder or solid[5] | |
| Storage | Sealed in a dry environment at room temperature.[1] |
Synthesis and Spectroscopic Characterization
While specific, detailed synthesis protocols for this compound are not widely published in readily available literature, a representative synthesis can be adapted from methods used for structurally similar compounds, such as the isomeric 2-(4-chloro-2-nitrophenyl)acetic acid. A common synthetic route involves the hydrolysis of the corresponding benzyl cyanide precursor.
A plausible synthetic pathway is outlined below:
Caption: Plausible synthetic route to this compound.
Experimental Protocol (Adapted from similar syntheses):
A procedure for a related compound, p-nitrophenylacetic acid, involves the hydrolysis of p-nitrobenzyl cyanide using a mixture of sulfuric acid and water.[6][7] This method can likely be adapted for the synthesis of this compound from 2-chloro-4-nitrobenzyl cyanide. The reaction mixture is typically heated under reflux, followed by cooling to precipitate the carboxylic acid product. Purification is generally achieved through recrystallization.
Spectroscopic Data:
While comprehensive, publicly available spectral data for this compound is limited, some suppliers indicate the availability of NMR, HPLC, and LC-MS data.[8] For structurally related nitrophenylacetic acids, detailed spectroscopic information is available and can provide a basis for the expected spectral characteristics of the target compound.[9][10]
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the acetic acid moiety. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the chloro and nitro groups.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxylic acid carbon, the methylene carbon, and the aromatic carbons.
-
FTIR: The infrared spectrum will exhibit characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations, as well as bands associated with the C-Cl and N-O bonds of the nitro group.[11]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns are likely to involve the loss of the carboxylic acid group and other characteristic cleavages.[12][13][14]
Reactivity and Potential Applications in Drug Development
The chemical reactivity of this compound is dictated by its three functional groups: the carboxylic acid, the aromatic chloro group, and the aromatic nitro group.
Caption: Key reactivity centers of this compound.
-
Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification and amide bond formation. These reactions are fundamental in medicinal chemistry for modifying the pharmacokinetic properties of a molecule.
-
Nitro Group: The nitro group is a strong electron-withdrawing group and can be readily reduced to an amino group. This transformation is a key step in the synthesis of many pharmaceutical compounds, as the resulting aniline derivative can be further functionalized.
-
Chloro Group: The chlorine atom is a deactivating, ortho-, para-directing group in electrophilic aromatic substitution. Due to the presence of the strongly deactivating nitro group, further electrophilic substitution on the aromatic ring is expected to be difficult. Nucleophilic aromatic substitution of the chlorine is also challenging but may be possible under specific conditions.
Role as a Pharmaceutical Intermediate:
Substituted phenylacetic acids are important building blocks in the synthesis of a wide range of active pharmaceutical ingredients (APIs).[15][16] While specific examples for this compound are not extensively documented in public literature, its structural motifs are present in various drug molecules. One supplier notes its application in "healing drugs," suggesting its use as an intermediate in pharmaceutical manufacturing.[5] The combination of the carboxylic acid, chloro, and nitro functionalities makes it a versatile precursor for the synthesis of more complex molecules with potential therapeutic properties.
For instance, nitrophenylacetic acid derivatives are used in the synthesis of anti-inflammatory and analgesic drugs.[17] The reduction of the nitro group to an amine, followed by further synthetic modifications, is a common strategy in the development of novel therapeutic agents.
Safety and Handling
This compound is classified as a hazardous substance. The following hazard statements apply: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
Precautionary Measures:
-
Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly closed container in a dry and cool place.[1]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water. In case of skin contact, wash with soap and water. If swallowed or inhaled, seek immediate medical attention.
Conclusion
This compound is a valuable chemical intermediate with potential applications in organic synthesis and drug discovery. Its multifunctional nature allows for a variety of chemical transformations, making it a versatile building block for the synthesis of more complex molecules. Further research into its reactivity and applications is warranted to fully explore its potential in the development of novel therapeutic agents.
References
- 1. This compound | 73088-11-6 [amp.chemicalbook.com]
- 2. This compound | 73088-11-6 [chemicalbook.com]
- 3. CAS 73088-11-6 | 4654-5-1C | MDL MFCD11036396 | this compound | SynQuest Laboratories [synquestlabs.com]
- 4. This compound | 73088-11-6 [sigmaaldrich.com]
- 5. This compound, CasNo.73088-11-6 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. asianpubs.org [asianpubs.org]
- 8. 73088-11-6|this compound|BLD Pharm [bldpharm.com]
- 9. (4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (2-Nitrophenyl)acetic acid | C8H7NO4 | CID 77337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. whitman.edu [whitman.edu]
- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 15. 2-(4-Chloro-2-nitrophenyl)acetic acid [myskinrecipes.com]
- 16. Chemical & Pharma Intermediates by Application- Pharma Intermediates [mallakchemicals.com]
- 17. Acetic acid [webbook.nist.gov]
An In-depth Technical Guide to 2-(2-Chloro-4-nitrophenyl)acetic acid (CAS 73088-11-6)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 2-(2-Chloro-4-nitrophenyl)acetic acid, a substituted phenylacetic acid derivative of interest in synthetic and medicinal chemistry. While its direct applications are not extensively documented in publicly available literature, its structure suggests significant potential as a versatile building block for the synthesis of complex heterocyclic scaffolds and as a precursor for active pharmaceutical ingredients (APIs). This guide consolidates available physicochemical data, proposes plausible synthetic and analytical methodologies based on established chemical principles and data from analogous compounds, and explores potential biological activities and applications, providing a foundational resource for researchers in the field.
Chemical Identity and Physicochemical Properties
This compound is a bifunctional organic molecule featuring a phenylacetic acid core. The aromatic ring is substituted with a chlorine atom at the ortho-position and a nitro group at the para-position relative to the acetic acid moiety. These substitutions significantly influence the molecule's reactivity and electronic properties, making it a valuable intermediate.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 73088-11-6 | --INVALID-LINK-- |
| Molecular Formula | C₈H₆ClNO₄ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 215.59 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| IUPAC Name | (2-chloro-4-nitrophenyl)acetic acid | --INVALID-LINK-- |
| Physical Form | Solid | --INVALID-LINK-- |
| pKa (Predicted) | 3.61 ± 0.10 | |
| Storage | Sealed in a dry place at room temperature. | --INVALID-LINK-- |
Synthesis and Purification
Proposed Synthetic Pathways
Two logical retrosynthetic approaches involve either the hydrolysis of a corresponding nitrile precursor or the oxidation of a suitable starting material.
Pathway A: Hydrolysis of 2-(2-Chloro-4-nitrophenyl)acetonitrile
This is a classic and reliable method for the preparation of phenylacetic acids. The required nitrile intermediate can be synthesized from 2-chloro-4-nitrotoluene via a nucleophilic substitution reaction with a cyanide salt.
-
Rationale: The benzylic protons of 2-chloro-4-nitrotoluene are activated, facilitating halogenation followed by cyanation. The subsequent hydrolysis of the nitrile to a carboxylic acid is a high-yielding and well-documented transformation.
Pathway B: Willgerodt-Kindler Reaction
This reaction allows for the conversion of an aryl alkyl ketone to the corresponding thioamide, which can then be hydrolyzed to the carboxylic acid. The starting material would be 2'-chloro-4'-nitroacetophenone.
-
Rationale: The Willgerodt-Kindler reaction is particularly useful for synthesizing phenylacetic acids from readily available acetophenones. It involves a rearrangement and oxidation in a one-pot procedure.
Exemplary Experimental Protocol (Based on Analogue Synthesis)
The following protocol is a hypothetical procedure based on the well-established hydrolysis of a nitrile precursor, a common method for synthesizing phenylacetic acids. --INVALID-LINK--
Step 1: Synthesis of 2-(2-Chloro-4-nitrophenyl)acetonitrile This step is inferred from standard organic transformations.
-
To a solution of 2-chloro-4-nitrotoluene in a suitable solvent (e.g., CCl₄), add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN).
-
Reflux the mixture until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture, filter off the succinimide, and remove the solvent under reduced pressure to yield crude 1-(bromomethyl)-2-chloro-4-nitrobenzene.
-
Dissolve the crude bromide in a polar aprotic solvent (e.g., DMSO or acetone) and add sodium cyanide (NaCN).
-
Heat the mixture to facilitate the nucleophilic substitution reaction.
-
After completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude nitrile.
Step 2: Hydrolysis to this compound
-
Combine the crude 2-(2-chloro-4-nitrophenyl)acetonitrile with an aqueous solution of a strong acid (e.g., 50% H₂SO₄) or a strong base (e.g., 25% NaOH).
-
Heat the mixture under reflux for several hours until the hydrolysis is complete. The progress can be monitored by the cessation of ammonia evolution (if basic hydrolysis) or by TLC.
-
Cool the reaction mixture to room temperature.
-
If basic hydrolysis was performed, acidify the mixture with concentrated HCl until a precipitate forms.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
Purification: Recrystallization
The crude product can be purified by recrystallization to obtain a solid of high purity.
-
Causality of Solvent Choice: The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For substituted phenylacetic acids, solvents like ethanol, methanol, or mixtures of ethyl acetate and hexanes are often suitable. A procedure for a similar compound, 2-(4-chloro-2-nitrophenyl)acetic acid, suggests recrystallization from ether. --INVALID-LINK--
Protocol for Recrystallization:
-
Dissolve the crude solid in a minimal amount of a hot, suitable solvent (e.g., ether or an ethanol/water mixture).
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the mixture in an ice bath to maximize the yield of the precipitate.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of the cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Analytical Characterization
A robust analytical workflow is essential to confirm the identity and purity of the synthesized this compound. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC (RP-HPLC) method would be suitable for assessing the purity of the compound.
-
Rationale for Method Selection: RP-HPLC is a versatile and widely used technique for the analysis of small organic molecules. A C18 column is a good starting point due to its broad applicability. The mobile phase composition can be optimized to achieve good separation of the target compound from any impurities or starting materials.
Proposed HPLC Method:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | Isocratic or gradient elution (e.g., 30-90% B over 20 min) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
This method is a general starting point and should be optimized for the specific sample and instrument. The use of phosphoric acid in the mobile phase helps to ensure the carboxylic acid is in its protonated state, leading to better peak shape.--INVALID-LINK--
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation.
-
Rationale for Analysis: NMR provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for unambiguous structure confirmation.
Predicted ¹H NMR (in CDCl₃, 400 MHz): The chemical shifts are estimates based on the structure and data for analogous compounds.
-
~3.8 ppm (s, 2H): Methylene protons (-CH₂-) adjacent to the carboxylic acid and the aromatic ring.
-
~7.5-8.2 ppm (m, 3H): Aromatic protons, showing complex splitting patterns due to the substitution.
-
~11-12 ppm (br s, 1H): Carboxylic acid proton (-COOH).
Predicted ¹³C NMR (in CDCl₃, 100 MHz): The chemical shifts are estimates.
-
~40 ppm: Methylene carbon (-CH₂-).
-
~120-150 ppm: Aromatic carbons, with quaternary carbons appearing at the lower field end.
-
~175 ppm: Carboxylic acid carbon (-COOH).
Applications in Research and Drug Development
Substituted phenylacetic acids are a well-established class of intermediates in the pharmaceutical industry. The presence of the chloro and nitro groups on the aromatic ring of this compound provides two reactive sites for further chemical modification, making it a valuable scaffold for building more complex molecules.
Role as a Synthetic Intermediate
The primary utility of this compound is as a building block for the synthesis of APIs. The nitro group can be readily reduced to an amine, which can then participate in a wide range of reactions, such as amide bond formation or the construction of heterocyclic rings. The chlorine atom can be displaced via nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by the electron-withdrawing nitro group.
Derivatives of nitrophenylacetic acid are known precursors to various heterocyclic systems, which are prevalent in many biologically active molecules. For instance, reductive cyclization of related compounds can lead to the formation of lactams, which are core structures in many antibiotics. --INVALID-LINK--
Potential Biological Activities
While specific biological activity data for this compound is limited, the structural motifs present in the molecule suggest several potential areas for investigation.
-
Antimicrobial Activity: Many nitroaromatic compounds exhibit antimicrobial properties. The nitro group can be reduced within microbial cells to form reactive nitrogen species that are toxic to the organism. Furthermore, chlorinated phenyl derivatives have also shown antimicrobial effects. --INVALID-LINK--, --INVALID-LINK--
-
Anti-inflammatory Activity: Phenylacetic acid derivatives are the backbone of many non-steroidal anti-inflammatory drugs (NSAIDs), such as diclofenac. It is plausible that derivatives of this compound could be synthesized and evaluated for anti-inflammatory properties. --INVALID-LINK--
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Table 2: Hazard Information
| Hazard Type | GHS Classification and Statements | Source(s) |
| Pictograms | GHS07 (Exclamation Mark) | --INVALID-LINK-- |
| Signal Word | Warning | --INVALID-LINK-- |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | --INVALID-LINK-- |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | --INVALID-LINK-- |
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are required.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: A lab coat should be worn. Ensure skin is not exposed.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a respirator may be necessary.
Handling and Storage
-
Store in a tightly sealed container in a dry, cool, and well-ventilated place.
-
Avoid contact with strong oxidizing agents and strong bases.
-
Avoid formation of dust.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.
-
In Case of Skin Contact: Wash off with soap and plenty of water.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information.
Conclusion
This compound is a chemical intermediate with considerable potential for use in the synthesis of novel compounds, particularly in the pharmaceutical field. While detailed experimental procedures and specific applications are not widely published, this guide provides a solid foundation for researchers by consolidating known properties, proposing logical and experimentally sound synthetic and analytical methods, and outlining potential areas of biological investigation. Further research into the reactivity and biological activity of this compound and its derivatives is warranted and could lead to the discovery of new therapeutic agents.
An In-Depth Technical Guide to the Synthesis of 2-(2-Chloro-4-nitrophenyl)acetic Acid from o-Chloroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a strategic synthetic route to 2-(2-Chloro-4-nitrophenyl)acetic acid, a valuable building block in medicinal chemistry and materials science, starting from the readily available o-chloroacetophenone. This document delves into the mechanistic rationale, detailed experimental protocols, and characterization of the target molecule, offering field-proven insights for successful synthesis.
Strategic Approach: Navigating Regioselectivity and Functional Group Compatibility
The synthesis of this compound from o-chloroacetophenone necessitates two primary transformations: the introduction of a nitro group onto the aromatic ring and the conversion of the acetyl group into an acetic acid moiety. The sequence of these reactions is paramount to a successful synthesis, primarily due to the directing effects of the substituents on the aromatic ring during electrophilic substitution and the compatibility of the functional groups with the reaction conditions of the subsequent step.
The acetyl group is a deactivating, meta-directing group in electrophilic aromatic substitution. Conversely, the chlorine atom is a deactivating but ortho, para-directing group. When both are present on the benzene ring, their directing effects are additive. The position most activated by the chloro group (para) and least deactivated by the acetyl group will be the primary site of substitution. Therefore, nitration of o-chloroacetophenone is expected to yield the desired 2-chloro-4-nitroacetophenone as the major product.
The subsequent conversion of the acetyl group to an acetic acid can be efficiently achieved via the Willgerodt-Kindler reaction. This reaction transforms an aryl alkyl ketone into a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid.[1][2] However, studies have shown that the Willgerodt-Kindler reaction can be inefficient for substrates bearing a nitro group.[3] This crucial insight dictates that the most logical and efficient synthetic strategy is to first perform the Willgerodt-Kindler reaction on o-chloroacetophenone to form the thioamide, followed by nitration, and finally hydrolysis to the target carboxylic acid. An alternative, and often more direct route, involves the hydrolysis of the corresponding benzyl cyanide.[4][5][6][7]
This guide will focus on a synthetic pathway that prioritizes a potentially more reliable outcome: the conversion of o-chloroacetophenone to an intermediate that is then nitrated and hydrolyzed.
Visualizing the Synthetic Pathway
Figure 1. Proposed synthetic pathway for the synthesis of this compound from o-chloroacetophenone.
Experimental Protocols
This section outlines the detailed, step-by-step methodologies for the synthesis.
Part 1: Synthesis of 2-(2-Chlorophenyl)thioacetamide via Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a powerful method for converting aryl ketones to the corresponding thioamides.[1][8] The reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |
| o-Chloroacetophenone | 154.59 | 15.5 g | 0.1 mol |
| Sulfur | 32.06 | 4.8 g | 0.15 mol |
| Morpholine | 87.12 | 13.1 g | 0.15 mol |
| Pyridine (solvent) | 79.10 | 50 mL | - |
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add o-chloroacetophenone (15.5 g, 0.1 mol), sulfur (4.8 g, 0.15 mol), morpholine (13.1 g, 0.15 mol), and pyridine (50 mL).
-
Heat the reaction mixture to reflux (approximately 115 °C) with vigorous stirring.
-
Maintain the reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 200 mL of ice-cold water with stirring.
-
The crude thioamide will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 2-(2-chlorophenyl)thioacetamide.
Part 2: Nitration of 2-(2-Chlorophenyl)thioacetamide
The nitration of the thioamide intermediate is a critical step that introduces the nitro group at the desired position on the aromatic ring.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2-(2-Chlorophenyl)thioacetamide | 201.69 | 20.2 g | 0.1 mol |
| Concentrated Sulfuric Acid (98%) | 98.08 | 50 mL | - |
| Concentrated Nitric Acid (70%) | 63.01 | 7.5 mL | ~0.12 mol |
Procedure:
-
In a 250 mL beaker, cool 50 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add 2-(2-chlorophenyl)thioacetamide (20.2 g, 0.1 mol) to the cold sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.
-
In a separate flask, prepare the nitrating mixture by slowly adding 7.5 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of the thioamide in sulfuric acid, maintaining the temperature between 0 and 5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto 300 g of crushed ice with vigorous stirring.
-
The nitrated thioamide will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
-
Dry the product, 2-(2-chloro-4-nitrophenyl)thioacetamide, in a desiccator.
Part 3: Hydrolysis of 2-(2-Chloro-4-nitrophenyl)thioacetamide
The final step involves the hydrolysis of the thioamide to the target carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred to avoid potential side reactions with the nitro group under strongly basic conditions.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2-(2-Chloro-4-nitrophenyl)thioacetamide | 246.68 | 24.7 g | 0.1 mol |
| Concentrated Sulfuric Acid (98%) | 98.08 | 50 mL | - |
| Water | 18.02 | 100 mL | - |
Procedure:
-
In a 500 mL round-bottom flask fitted with a reflux condenser, suspend 2-(2-chloro-4-nitrophenyl)thioacetamide (24.7 g, 0.1 mol) in a mixture of 50 mL of concentrated sulfuric acid and 100 mL of water.
-
Heat the mixture to reflux and maintain reflux for 4-6 hours, or until the evolution of hydrogen sulfide gas ceases (use appropriate safety precautions and a scrubber for H₂S).
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
The crude this compound will precipitate.
-
Collect the solid by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent, such as a mixture of ethanol and water, to obtain the pure product.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed by various analytical techniques.
Physical Properties:
| Property | Value |
| Molecular Formula | C₈H₆ClNO₄ |
| Molecular Weight | 215.59 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | 155-158 °C |
Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons and the methylene protons of the acetic acid side chain. The aromatic region will display a complex splitting pattern due to the substitution pattern. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).[9][10]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid (typically in the range of 170-180 ppm).[9]
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key absorptions include a broad O-H stretch for the carboxylic acid (around 3000 cm⁻¹), a strong C=O stretch for the carbonyl group (around 1700 cm⁻¹), and characteristic bands for the nitro group (around 1530 and 1350 cm⁻¹) and the C-Cl bond.[11][12]
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak (M⁺) expected at m/z 215 (for ³⁵Cl) and 217 (for ³⁷Cl) in a characteristic isotopic ratio.
Mechanistic Insights
Figure 2. Simplified mechanism of the Willgerodt-Kindler reaction.[1][2]
The Willgerodt-Kindler reaction proceeds through a complex mechanism that is believed to involve the initial formation of an enamine from the ketone and the secondary amine (morpholine).[2] This enamine then reacts with elemental sulfur, leading to a series of rearrangements that ultimately result in the formation of the thioamide. The terminal methyl group of the acetyl moiety is oxidized, while the carbonyl group is effectively reduced and shifted to the end of the carbon chain.
Conclusion
The synthesis of this compound from o-chloroacetophenone presents a multi-step challenge that can be successfully navigated through a strategic selection of reaction sequencing. By performing the Willgerodt-Kindler reaction prior to nitration, potential issues with the stability of the nitro group under the conditions of the former reaction can be circumvented. The detailed protocols and characterization data provided in this guide offer a robust framework for researchers to produce this valuable chemical intermediate with high purity and in good yield. As with all chemical syntheses, appropriate safety precautions should be taken at all stages of the experimental work.
References
- 1. synarchive.com [synarchive.com]
- 2. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. CN101805265B - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN103232339A - Preparation method of chlorinated phenylacetic acid - Google Patents [patents.google.com]
- 8. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. Solved interpret the 1H NMR and 13C NMR of the compound | Chegg.com [chegg.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to 2-(2-Chloro-4-nitrophenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-(2-chloro-4-nitrophenyl)acetic acid, a key chemical intermediate with significant applications in organic synthesis and pharmaceutical development. As a substituted phenylacetic acid derivative, its unique structural features make it a versatile building block for the synthesis of complex molecules. This document will delve into its chemical and physical properties, established and potential synthetic routes, applications, and safety considerations, providing a crucial resource for professionals in the field.
Chemical Identity and Physicochemical Properties
This compound is a bifunctional organic compound containing a carboxylic acid group and a substituted aromatic ring. The presence of both a chloro and a nitro group on the phenyl ring significantly influences its reactivity and physical properties.
IUPAC Name: this compound
Synonyms: (2-Chloro-4-nitrophenyl)acetic acid
Molecular Formula: C₈H₆ClNO₄[1][2]
Molecular Weight: 215.59 g/mol [1][2]
Chemical Structure:
Figure 1: 2D structure of this compound.
Physicochemical Data Summary
| Property | Value | Source |
| Melting Point | No experimental data available. The related isomer, 2-(4-chloro-2-nitrophenyl)acetic acid, has a melting point of 156-159 °C.[3] | N/A |
| Boiling Point | No experimental data available. Predicted for the isomer 2-(4-chloro-2-nitrophenyl)acetic acid: 361.2±27.0 °C.[3] | N/A |
| Solubility | No specific data available. Generally, phenylacetic acids have limited solubility in water but are soluble in organic solvents like methanol and chloroform. The solubility of the related 4-nitrophenylacetic acid increases with temperature and is highest in polar aprotic solvents like DMF.[4] | N/A |
| pKa | No experimental data available. A predicted pKa for the isomer 2-(4-chloro-2-nitrophenyl)acetic acid is 3.81±0.10.[3] The pKa of acetic acid is 4.76.[5] The electron-withdrawing nature of the chloro and nitro groups is expected to increase the acidity of the carboxylic acid, resulting in a lower pKa. | N/A |
Synthesis of this compound
One potential synthetic strategy involves the conversion of the methyl group of 2-chloro-4-nitrotoluene to a carboxylic acid. A common method for achieving this transformation on an aromatic side chain is through a two-step process involving radical bromination followed by displacement with cyanide and subsequent hydrolysis.
A patent for the synthesis of the related 4-bromo-2-nitrophenylacetic acid from 2-chloro-4-bromo-6-nitrotoluene outlines a similar strategy involving the formation of a benzyl sodium intermediate followed by carboxylation with carbon dioxide.[6] This suggests that a similar approach could be applicable.
Proposed Synthetic Workflow:
Figure 2: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical):
Step 1: Synthesis of 1-(Bromomethyl)-2-chloro-4-nitrobenzene
-
To a solution of 2-chloro-4-nitrotoluene in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide).
-
Heat the mixture under reflux with irradiation from a light source (e.g., a sunlamp) to initiate the radical chain reaction.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture and filter off the succinimide byproduct.
-
Remove the solvent under reduced pressure to obtain crude 1-(bromomethyl)-2-chloro-4-nitrobenzene, which can be purified by recrystallization or chromatography.
Step 2: Synthesis of 2-(2-Chloro-4-nitrophenyl)acetonitrile
-
Dissolve the crude 1-(bromomethyl)-2-chloro-4-nitrobenzene in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (NaCN) portion-wise, ensuring the temperature is controlled.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).
-
Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile.
Step 3: Hydrolysis to this compound
-
To the crude 2-(2-chloro-4-nitrophenyl)acetonitrile, add a mixture of concentrated sulfuric acid and water. A similar procedure for the hydrolysis of p-nitrobenzyl cyanide uses concentrated sulfuric acid and water, followed by heating under reflux for 15 minutes.[7]
-
Heat the mixture under reflux for several hours until the nitrile is fully hydrolyzed. The reaction progress can be monitored by the cessation of ammonia evolution or by TLC analysis.
-
Cool the reaction mixture and pour it onto ice.
-
The solid carboxylic acid product should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., aqueous ethanol) to obtain pure this compound.
Applications in Pharmaceutical and Chemical Synthesis
This compound is primarily utilized as a key intermediate in the synthesis of various pharmaceutical compounds and other complex organic molecules. Its functional groups offer multiple sites for chemical modification, making it a valuable building block in multi-step syntheses.
Role as a Precursor for Active Pharmaceutical Ingredients (APIs):
Phenylacetic acid derivatives are common structural motifs in a wide range of pharmaceuticals. The presence of the chloro and nitro groups in this compound provides handles for further functionalization. For instance, the nitro group can be reduced to an amine, which can then undergo a variety of reactions, such as amidation or cyclization, to form heterocyclic systems. These heterocyclic structures are prevalent in many drug classes.
Utility in Organic Synthesis:
Beyond its potential in medicinal chemistry, this compound is a useful reagent in general organic synthesis. The carboxylic acid functionality can be readily converted into other functional groups such as esters, amides, and acid chlorides, allowing for its incorporation into larger molecular frameworks.
Nitrophenylacetic acids, in general, are precursors for the synthesis of various heterocycles.[8] For example, reduction of the nitro group to an amine can be followed by intramolecular cyclization to form lactams.[8] These reactions are fundamental in the synthesis of biologically active molecules.
Spectroscopic Characterization
Spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While experimental spectra for this specific compound are not widely published, predictions based on the analysis of related structures can provide valuable insights.
¹H NMR Spectroscopy (Predicted):
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methylene protons of the acetic acid side chain. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the chloro and nitro groups. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
¹³C NMR Spectroscopy (Predicted):
The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be observed at a downfield chemical shift (typically >170 ppm). The aromatic carbons will appear in the range of 120-150 ppm, with their specific chemical shifts influenced by the attached substituents.
Infrared (IR) Spectroscopy (Predicted):
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:
-
A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretch from the carbonyl group of the carboxylic acid, around 1700 cm⁻¹.
-
Asymmetric and symmetric N-O stretching vibrations from the nitro group, typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
-
C-Cl stretching vibrations, typically in the range of 600-800 cm⁻¹.
-
C-H stretching and bending vibrations for the aromatic and methylene groups.
Mass Spectrometry (Predicted):
In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 215 and 217 in an approximate 3:1 ratio, characteristic of the presence of a single chlorine atom. Common fragmentation patterns for phenylacetic acids involve the loss of the carboxylic acid group (-COOH, 45 Da) and the cleavage of the bond between the phenyl ring and the methylene group.
Safety and Handling
This compound should be handled with care in a laboratory setting, following standard safety protocols for chemical reagents.
Hazard Identification:
While a comprehensive toxicological profile is not available, safety data sheets for this compound and related structures indicate that it should be considered hazardous. General GHS hazard statements for related compounds include:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Handling and Storage:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[9]
First Aid Measures:
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.
In all cases of exposure, seek medical attention.[10]
Conclusion
This compound is a valuable chemical intermediate with significant potential in the synthesis of pharmaceuticals and other complex organic molecules. Its unique substitution pattern provides multiple avenues for chemical modification, making it a versatile building block for drug discovery and development professionals. While a comprehensive set of experimental data for this specific compound is not yet widely available, this guide provides a solid foundation of its known and predicted properties, potential synthetic routes, and handling considerations. Further research into the reactivity and applications of this compound is warranted and will undoubtedly uncover new and valuable synthetic transformations.
References
- 1. This compound | 73088-11-6 [amp.chemicalbook.com]
- 2. CAS 73088-11-6 | 4654-5-1C | MDL MFCD11036396 | this compound | SynQuest Laboratories [synquestlabs.com]
- 3. 2-(4-CHLORO-2-NITROPHENYL)ACETIC ACID | 37777-71-2 [chemicalbook.com]
- 4. 4-Nitrophenyl acetic Acid (CAS 104-03-0) | Manufacture [nsrlaboratories.com]
- 5. researchgate.net [researchgate.net]
- 6. CN102718659B - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 9. fishersci.com [fishersci.com]
- 10. Page loading... [guidechem.com]
An In-Depth Technical Guide to the Molecular Structure of 2-(2-Chloro-4-nitrophenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the molecular structure, synthesis, and physicochemical properties of 2-(2-Chloro-4-nitrophenyl)acetic acid. The information contained herein is intended to support research and development efforts in medicinal chemistry, materials science, and related disciplines.
Introduction: A Versatile Phenylacetic Acid Derivative
This compound is a substituted phenylacetic acid derivative featuring both a chloro and a nitro functional group on the aromatic ring. This unique substitution pattern imparts specific electronic and steric properties to the molecule, making it a valuable building block in organic synthesis. Phenylacetic acid derivatives are a well-established class of compounds with diverse applications, and the introduction of the chloro and nitro substituents opens avenues for the development of novel compounds with tailored biological activities and material properties. The strategic placement of the chloro group at the ortho position and the nitro group at the para position relative to the acetic acid moiety influences the molecule's reactivity and potential for intermolecular interactions.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of this compound are summarized in the table below, providing a foundational understanding of its chemical identity.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 73088-11-6 | [2][3][4] |
| Molecular Formula | C₈H₆ClNO₄ | [2][4] |
| Molecular Weight | 215.59 g/mol | [2][4] |
| Physical Form | Solid | [1] |
| InChI Key | BYVVWINDBFSBQK-UHFFFAOYSA-N | [1] |
| SMILES | O=C(O)CC1=CC=C(--INVALID-LINK--=O)C=C1Cl | [2] |
Synthesis Strategies: Accessing the Core Scaffold
Route 1: Hydrolysis of 2-(2-Chloro-4-nitrophenyl)acetonitrile
This approach leverages the readily available corresponding benzyl cyanide derivative, which can be hydrolyzed to the carboxylic acid. This is a classic and robust method for the synthesis of phenylacetic acids.[5][6]
Workflow Diagram:
Caption: Synthetic pathway via hydrolysis of the corresponding nitrile.
Experimental Protocol (Proposed):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(2-chloro-4-nitrophenyl)acetonitrile in a suitable solvent (e.g., ethanol or a mixture of water and a co-solvent).
-
Hydrolysis: Add an excess of an aqueous acid (e.g., 50% sulfuric acid) or a base (e.g., 10% sodium hydroxide solution) to the flask.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete conversion (monitoring by TLC is recommended).
-
Work-up (Acid Hydrolysis): Cool the reaction mixture and pour it over ice. The precipitated carboxylic acid can be collected by filtration, washed with cold water, and dried.
-
Work-up (Base Hydrolysis): Cool the reaction mixture and acidify with a mineral acid (e.g., concentrated HCl) until the carboxylic acid precipitates. Collect the solid by filtration, wash with cold water, and dry.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Route 2: Willgerodt-Kindler Reaction of 2-Chloro-4-nitroacetophenone
The Willgerodt-Kindler reaction provides a powerful method for converting an aryl methyl ketone into a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid. This multi-step, one-pot reaction is particularly useful for synthesizing phenylacetic acids from acetophenone precursors.
Workflow Diagram:
Caption: Synthesis via the Willgerodt-Kindler reaction.
Experimental Protocol (Proposed):
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine 2-chloro-4-nitroacetophenone, elemental sulfur, and an amine such as morpholine.
-
Thioamide Formation: Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography.
-
Hydrolysis: After the formation of the thioamide intermediate is complete, the reaction mixture is cooled. The thioamide can be isolated or, more conveniently, hydrolyzed in situ by the addition of an aqueous acid or base, followed by heating.
-
Work-up and Purification: The final product is isolated and purified as described in Route 1.
Spectroscopic and Structural Characterization
While experimental spectra for this compound are not widely published, its structure can be unequivocally confirmed through a combination of spectroscopic techniques. Commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data for this compound.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the acetic acid side chain, and the acidic proton of the carboxyl group. The substitution pattern on the phenyl ring will lead to a specific splitting pattern for the aromatic protons, which can be predicted using additive chemical shift rules. The methylene protons will appear as a singlet, and the carboxylic acid proton will be a broad singlet, the chemical shift of which is dependent on the solvent and concentration.
-
¹³C NMR: The carbon-13 NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the chloro and nitro groups. The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present in the molecule. Expected characteristic absorption bands include:
-
A broad O-H stretching band for the carboxylic acid, typically in the region of 3300-2500 cm⁻¹.
-
A strong C=O stretching band for the carbonyl group of the carboxylic acid, expected around 1700 cm⁻¹.
-
Asymmetric and symmetric N-O stretching bands for the nitro group, typically appearing near 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
-
C-Cl stretching vibrations in the fingerprint region.
-
C-H stretching and bending vibrations for the aromatic ring and the methylene group.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern in the mass spectrum will be characteristic of the molecule's structure. Expected fragmentation pathways include the loss of the carboxylic acid group (-COOH), the loss of water from the molecular ion, and cleavage of the C-C bond between the phenyl ring and the acetic acid moiety.[5][7]
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure. Although a crystal structure for this compound is not publicly available, a study on a co-crystal of the related 2-chloro-4-nitrobenzoic acid with nicotinamide has been reported.[8] This suggests that the target molecule is amenable to crystallization and structural analysis by X-ray diffraction. Such a study would provide precise bond lengths, bond angles, and information about intermolecular interactions in the solid state.
Potential Applications in Research and Drug Development
While specific applications of this compound are not extensively documented, its structural motifs suggest several promising avenues for research and development.
A Scaffold for Medicinal Chemistry
Nitroaromatic compounds are recognized as important building blocks in the synthesis of pharmaceutically relevant molecules.[9] The nitro group can be reduced to an amine, which can then be further functionalized to generate a wide array of derivatives. The parent compound, 2-nitrophenylacetic acid, is a precursor for various heterocyclic systems, some of which exhibit anticancer and enzyme-inhibiting properties.[9]
The presence of the chloro substituent on the phenyl ring of the target molecule can influence its lipophilicity and metabolic stability, properties that are of critical importance in drug design. Furthermore, related chloro-nitroaromatic compounds have been investigated for their biological activities. For instance, certain 2-chloro-N-(nitrophenyl)acetamides have demonstrated antibacterial activity.[10] This suggests that derivatives of this compound could be explored for their potential as antimicrobial agents.
Precursor for Biologically Active Molecules
The carboxylic acid functionality of this compound allows for its straightforward conversion into esters, amides, and other derivatives. This enables its incorporation into larger, more complex molecules with potential therapeutic applications. For example, aryl acetic acid moieties are found in many nonsteroidal anti-inflammatory drugs (NSAIDs).[11]
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. The available safety data sheets (SDS) indicate that the compound may cause skin and eye irritation.[12] It is recommended to wear personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its unique substitution pattern provides a platform for the development of novel compounds with diverse applications. This guide has provided a comprehensive overview of its molecular structure, potential synthetic routes, and avenues for future research. Further experimental investigation into its synthesis, spectroscopic characterization, and biological activity is warranted to fully explore the potential of this versatile molecule.
References
- 1. This compound | 73088-11-6 [sigmaaldrich.com]
- 2. 73088-11-6|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | 73088-11-6 [chemicalbook.com]
- 4. CAS 73088-11-6 | 4654-5-1C | MDL MFCD11036396 | this compound | SynQuest Laboratories [synquestlabs.com]
- 5. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. scienceready.com.au [scienceready.com.au]
- 8. Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Novel drug delivery of dual acting prodrugs of hydroxychloroquine with aryl acetic acid NSAIDs: Design, kinetics and pharmacological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PubChemLite - this compound (C8H6ClNO4) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to 2-(2-Chloro-4-nitrophenyl)acetic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(2-Chloro-4-nitrophenyl)acetic acid, a substituted phenylacetic acid derivative, holds significant interest within the scientific community, particularly in the realms of medicinal chemistry and organic synthesis. Its unique structural features, including a chloro and a nitro group on the phenyl ring, impart distinct physicochemical properties and reactivity, making it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical agents. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a detailed examination of its synthesis, and an exploration of its current and potential applications in drug development and other research areas.
Physicochemical Properties
The foundational understanding of any chemical compound begins with a thorough characterization of its physical and chemical properties. These parameters are critical for predicting its behavior in various chemical and biological systems, guiding experimental design, and ensuring safe handling and storage.
Structural and General Properties
This compound is a solid at room temperature. Its molecular structure consists of a phenylacetic acid core substituted with a chlorine atom at the ortho position and a nitro group at the para position relative to the acetic acid moiety.
| Property | Value | Source(s) |
| CAS Number | 73088-11-6 | [1][2] |
| Molecular Formula | C8H6ClNO4 | [1][2] |
| Molecular Weight | 215.59 g/mol | [1][3] |
| Physical Form | Solid | |
| IUPAC Name | (2-chloro-4-nitrophenyl)acetic acid |
Tabulated Physicochemical Data
A compilation of the key physicochemical data for this compound is presented below. It is important to note that while some experimental data is available, other parameters are based on predictive models.
| Property | Value | Remarks | Source(s) |
| Melting Point | 159-160 °C | Experimental | [3] |
| Boiling Point | 391.3 ± 27.0 °C | Predicted | [3] |
| Density | 1.532 ± 0.06 g/cm³ | Predicted | [3] |
| pKa | 3.61 ± 0.10 | Predicted | [3] |
| Storage Temperature | Room Temperature (Sealed in dry conditions) | [3] |
Synthesis and Reactivity
The synthesis of this compound is a key aspect of its utility. Understanding the synthetic pathways and the underlying chemical principles is essential for its efficient production and for envisioning its role in more complex synthetic schemes.
Synthetic Pathway Overview
A common and effective method for the synthesis of this compound involves the hydrolysis of the corresponding nitrile precursor, 2-chloro-4-nitrobenzyl cyanide. This reaction is a well-established transformation in organic chemistry.
Caption: General synthetic route to this compound.
Experimental Protocol: Hydrolysis of 2-Chloro-4-nitrobenzyl Cyanide
This protocol is adapted from a reliable, well-documented procedure for the hydrolysis of a structurally similar compound, p-nitrobenzyl cyanide, and is expected to be highly effective for the synthesis of the target molecule.[4] The causality behind the experimental choices lies in the need to efficiently hydrolyze the nitrile group to a carboxylic acid while minimizing side reactions.
Materials:
-
2-chloro-4-nitrobenzyl cyanide
-
Concentrated sulfuric acid
-
Water
-
Ice
Procedure:
-
In a round-bottomed flask, cautiously add the 2-chloro-4-nitrobenzyl cyanide to a pre-prepared and cooled mixture of concentrated sulfuric acid and water. The use of a strong acid like sulfuric acid is crucial for the effective protonation and subsequent hydrolysis of the nitrile.
-
Attach a reflux condenser to the flask and heat the mixture to boiling. The elevated temperature accelerates the rate of the hydrolysis reaction.
-
Continue heating under reflux for a specified period to ensure the complete conversion of the nitrile. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture and then carefully pour it into a beaker containing ice water. This step is to precipitate the crude this compound, which is less soluble in cold aqueous media.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acid and other water-soluble impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as hot water or an alcohol-water mixture, to yield the pure this compound.
Chemical Reactivity
The reactivity of this compound is governed by the interplay of its functional groups: the carboxylic acid, the aromatic chloro substituent, and the aromatic nitro group.
-
Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amidation, and reduction to the corresponding alcohol. These transformations are fundamental for incorporating this molecule into larger, more complex structures.
-
Aromatic Ring: The presence of the electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution. Conversely, the chloro and nitro groups make the ring susceptible to nucleophilic aromatic substitution, although this typically requires harsh reaction conditions.
-
Methylene Group: The methylene group adjacent to the aromatic ring and the carboxylic acid can be a site for certain reactions, such as α-halogenation, under specific conditions. A study on the α-selective chlorination of phenylacetic acids and their para-substituted analogues provides insights into this type of reactivity.[5]
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the chloro and nitro substituents. The methylene protons will appear as a singlet.
-
¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carboxylic acid carbon, the methylene carbon, and the aromatic carbons. The chemical shifts of the aromatic carbons will provide further confirmation of the substitution pattern.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule. Key expected peaks include:
-
A broad O-H stretching band for the carboxylic acid group.
-
A strong C=O stretching band for the carbonyl group of the carboxylic acid.
-
Characteristic C-N stretching and N-O stretching bands for the nitro group.
-
C-Cl stretching vibrations.
-
C-H stretching and C=C bending vibrations for the aromatic ring and the methylene group.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) corresponding to the exact mass of this compound is expected to be observed. The fragmentation pattern can offer further structural elucidation.
Caption: A typical analytical workflow for the characterization of this compound.
Applications in Drug Development and Research
Substituted phenylacetic acids are a well-known class of compounds in medicinal chemistry, serving as crucial intermediates in the synthesis of a wide range of pharmaceutical agents.[6][7] The structural motifs present in this compound make it a potentially valuable precursor for the development of novel therapeutic agents.
While specific, publicly documented examples of the direct use of this compound in the synthesis of marketed drugs are not abundant, its structural features suggest its potential as a starting material or key intermediate in several therapeutic areas. Aromatic nitro compounds, in general, are integral to the synthesis of many drugs and bioactive molecules.[8] For instance, the reactivity of the carboxylic acid and the potential for transformations of the nitro group (e.g., reduction to an amine) open up numerous possibilities for creating diverse molecular scaffolds.
Research into the biological activities of related compounds, such as 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has demonstrated antibacterial properties, highlighting the potential for this class of molecules in developing new anti-infective agents.[9]
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound.
Hazard Identification
Based on available safety data sheets, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area.
-
Storage: Store in a dry, cool, and well-ventilated place in a tightly sealed container.[3]
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed or if respiratory irritation occurs, seek medical attention.
Conclusion
This compound is a versatile chemical compound with a range of interesting physicochemical properties and synthetic potential. Its value as a building block in organic synthesis, particularly for the construction of potentially bioactive molecules, is significant. This guide has provided a comprehensive overview of its known properties, a plausible and detailed synthetic approach, and an outline of its analytical characterization. Further research into the specific applications of this compound in drug discovery and development is warranted and holds the promise of yielding novel therapeutic agents.
References
- 1. CAS 73088-11-6 | 4654-5-1C | MDL MFCD11036396 | this compound | SynQuest Laboratories [synquestlabs.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | 73088-11-6 [amp.chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Efficient α-selective chlorination of phenylacetic acid and its para -substituted analogues - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00198F [pubs.rsc.org]
- 6. 2-(4-Chloro-2-nitrophenyl)acetic acid [myskinrecipes.com]
- 7. US4237305A - Substituted phenylacetic acid compounds and process for preparation thereof - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. scielo.br [scielo.br]
The Evolving Landscape of Phenylacetic Acid Derivatives: A Technical Guide to the Biological Activities of 2-(2-Chloro-4-nitrophenyl)acetic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The phenylacetic acid scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the development of a wide array of therapeutic agents. Within this broad class, derivatives of 2-(2-Chloro-4-nitrophenyl)acetic acid represent a compelling, albeit relatively underexplored, subclass with significant therapeutic potential. The strategic placement of a chloro and a nitro group on the phenyl ring creates a unique electronic and steric profile that can be exploited to modulate interactions with various biological targets. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound derivatives, drawing upon direct evidence where available and making logical inferences from structurally related compounds. We will delve into their synthesis, explore their potential as antimicrobial, anti-inflammatory, and anticancer agents, and provide detailed experimental protocols to guide future research in this promising area.
Introduction: The this compound Scaffold - A Moiety of Interest
The this compound molecule is characterized by a phenyl ring substituted with a chloro atom at the ortho position and a nitro group at the para position, with an acetic acid side chain. This arrangement of functional groups imparts distinct chemical properties that are of significant interest in drug design. The electron-withdrawing nature of both the chloro and nitro groups can influence the acidity of the carboxylic acid and the overall electronic distribution of the aromatic ring, thereby affecting its binding affinity to biological macromolecules.
While the direct biological activities of the parent acid are not extensively documented, its derivatives, including amides, esters, and various heterocyclic constructs, are emerging as compounds with a diverse pharmacological profile. This guide will systematically explore the evidence supporting the therapeutic potential of these derivatives.
Antimicrobial Activity: A Promising Frontier
The search for novel antimicrobial agents is a global health priority. Derivatives of this compound have shown potential in this arena, particularly as antibacterial agents.
Acetamide Derivatives: Targeting Bacterial Cell Wall Synthesis
A noteworthy example of the antimicrobial potential of this class of compounds is seen in the structurally related molecule, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide. This compound has demonstrated significant antibacterial activity against Klebsiella pneumoniae[1][2]. The presence of the chloroacetamide moiety is crucial for its biological action, which is proposed to involve the inhibition of penicillin-binding proteins (PBPs), essential enzymes in bacterial cell wall synthesis[2]. This mechanism ultimately leads to cell lysis and bacterial death.
The structural similarity between 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide and amides derived from this compound suggests that the latter could also exhibit potent antibacterial properties. The chloroacetyl group can act as an electrophile, potentially acylating key residues in the active sites of bacterial enzymes.
Experimental Protocol: Synthesis of 2-(2-Chloro-4-nitrophenyl)acetamides
-
Step 1: Acid Chloride Formation. To a solution of this compound (1 equivalent) in dry dichloromethane, add oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF).
-
Step 2: Reaction Monitoring. Stir the reaction mixture at room temperature for 2-3 hours, monitoring the completion of the reaction by thin-layer chromatography (TLC).
-
Step 3: Amide Formation. In a separate flask, dissolve the desired primary or secondary amine (1.1 equivalents) and triethylamine (1.5 equivalents) in dry dichloromethane.
-
Step 4: Reaction Execution. Slowly add the freshly prepared acid chloride solution to the amine solution at 0°C.
-
Step 5: Finalization. Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Step 6: Work-up and Purification. Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Diagram: Proposed Mechanism of Antibacterial Action
Caption: Synthesis and proposed antibacterial mechanism of acetamide derivatives.
Anti-inflammatory Potential: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a multitude of diseases. While no direct studies on the anti-inflammatory activity of this compound derivatives were identified, the broader class of phenylacetic acid derivatives and related hydrazones are known to possess anti-inflammatory properties[3].
Hydrazone Derivatives: A Versatile Pharmacophore
Hydrazones are a class of organic compounds with the structure R1R2C=NNH2. They are known to exhibit a wide range of biological activities, including anti-inflammatory effects[4]. The synthesis of hydrazone derivatives from this compound could yield compounds with the potential to modulate inflammatory pathways. The proposed mechanism of action for many anti-inflammatory hydrazones involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of prostaglandins, potent inflammatory mediators.
Experimental Protocol: In Vitro Anti-inflammatory Assay - Inhibition of Albumin Denaturation
-
Step 1: Preparation of Solutions. Prepare a 0.2% w/v solution of bovine serum albumin (BSA) in Tris buffer saline (pH 6.8). Prepare stock solutions of the test compounds and a standard anti-inflammatory drug (e.g., diclofenac sodium) in a suitable solvent (e.g., DMSO).
-
Step 2: Assay Setup. In a 96-well plate, add 140 µL of the BSA solution to each well.
-
Step 3: Addition of Test Compounds. Add 10 µL of the test compound solutions at various concentrations to the respective wells.
-
Step 4: Incubation. Incubate the plate at 37°C for 15 minutes.
-
Step 5: Denaturation. Induce denaturation by heating the plate at 70°C for 5 minutes.
-
Step 6: Measurement. After cooling, measure the absorbance of the solutions at 660 nm using a microplate reader.
-
Step 7: Calculation. Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
Anticancer Activity: Exploring Novel Therapeutic Avenues
The development of novel anticancer agents remains a critical area of research. While direct evidence for the anticancer activity of this compound derivatives is scarce, studies on structurally similar compounds provide compelling reasons to explore this potential.
Thiazole and Pyrimidine Derivatives: Heterocyclic Scaffolds with Proven Efficacy
Thiazole and pyrimidine derivatives are well-established pharmacophores in anticancer drug discovery[5][6][7][8]. These heterocyclic rings can be synthesized using this compound as a starting material. The resulting compounds could exhibit anticancer activity through various mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, or induction of apoptosis. For instance, thiazole-containing compounds have been shown to possess potent antitumor properties[6][7]. Similarly, the pyrimidine nucleus is a key component of many clinically used anticancer drugs[8][9].
Table 1: Illustrative Anticancer Activity of Related Phenylacetic Acid Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolidinones | 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinone | Leukemia (MOLT-4) | <10 | [6] |
| Hydrazones | N'-(1-{1-[4-nitrophenyl-3-phenyl-1H-pyrazole-4-yl}methylene)-2-chlorobenzohydrazide | Ovarian Cancer | ~5.5 | [4] |
| Pyrrolidinone-Hydrazones | N′-((5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide | Prostate Cancer (PPC-1) | 2.5-20.2 | [10] |
Diagram: Synthetic Pathways to Bioactive Heterocycles
Caption: Potential synthetic routes to thiazole and pyrimidine derivatives.
Conclusion and Future Directions
The derivatives of this compound represent a promising, yet underexplored, area of medicinal chemistry. Based on the biological activities of structurally related compounds, it is reasonable to hypothesize that amides, esters, hydrazones, and heterocyclic derivatives of this scaffold could exhibit significant antimicrobial, anti-inflammatory, and anticancer properties. The unique electronic and steric features imparted by the chloro and nitro substituents provide a solid foundation for the design of novel therapeutic agents.
Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives. In-depth mechanistic studies will be crucial to elucidate their modes of action and to identify specific molecular targets. Structure-activity relationship (SAR) studies will guide the optimization of lead compounds to enhance their potency and selectivity while minimizing potential toxicity. The detailed protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers embarking on the exploration of this exciting chemical space.
References
- 1. scielo.br [scielo.br]
- 2. Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
A Technical Guide to the Research Applications of Nitrophenylacetic Acid Compounds
Foreword: The Versatile Scaffolding of Nitrophenylacetic Acid
In the landscape of modern chemical research, the humble phenylacetic acid moiety is a familiar scaffold. However, the introduction of a nitro group onto the phenyl ring transforms this simple molecule into a remarkably versatile and powerful tool for researchers across diverse disciplines. Nitrophenylacetic acid (NPAA) and its derivatives are not merely synthetic intermediates; they are enablers of sophisticated experimental designs, from the precise spatiotemporal control of biological processes to the construction of complex molecular architectures. This guide provides an in-depth exploration of the core applications of NPAA compounds, offering not just protocols but also the underlying scientific principles and strategic considerations that empower researchers to harness their full potential.
Core Principles: Understanding the Influence of the Nitro Group
The unique utility of nitrophenylacetic acid compounds stems from the potent electron-withdrawing nature of the nitro group (-NO₂). This functional group fundamentally alters the chemical reactivity of both the aromatic ring and the acetic acid side chain, opening up a wide array of synthetic and functional possibilities. The position of the nitro group (ortho, meta, or para) further refines these properties, allowing for tailored applications.
-
Activation of the Methylene Group: The electron-withdrawing nitro group increases the acidity of the α-protons on the methylene bridge, facilitating deprotonation and the formation of a stabilized carbanion. This enhanced reactivity is central to its use in various condensation and functionalization reactions.
-
Electrophilic Aromatic Substitution: The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. This predictable reactivity is crucial for the regioselective synthesis of more complex derivatives.
-
Reductive Chemistry: The nitro group can be readily reduced to an amino group (-NH₂), which serves as a key handle for a plethora of subsequent transformations, most notably in the synthesis of heterocyclic compounds.
-
Photolability: The ortho-nitrobenzyl moiety, in particular, is a well-established photolabile protecting group. Upon irradiation with UV light, it undergoes an intramolecular rearrangement, leading to the cleavage of a bond and the release of a protected functional group. This property is the cornerstone of "caged" compound technology.
Applications in Organic Synthesis: A Gateway to Molecular Complexity
Nitrophenylacetic acid and its isomers are workhorse molecules in the synthetic organic chemist's toolbox, primarily serving as precursors to a variety of valuable compounds, including pharmaceuticals and heterocyclic systems.
Synthesis of Heterocyclic Compounds
A significant application of NPAA, particularly the 2-nitro isomer, lies in the synthesis of nitrogen-containing heterocycles.[1] The strategic reduction of the nitro group to an amine, followed by intramolecular cyclization, is a powerful and convergent approach to building complex ring systems.
Workflow for Lactam Synthesis from 2-Nitrophenylacetic Acid:
Caption: Reductive cyclization of 2-nitrophenylacetic acid to form an oxindole (lactam).
This strategy is not limited to simple lactams. By employing milder reducing agents, hydroxamic acids can be formed.[1] Furthermore, derivatives of 2-nitrophenylacetic acid are instrumental in the total synthesis of biologically active molecules like (−)-phaitanthrin D, where the NPAA moiety serves as a foundational building block for constructing the core heterocyclic structure.[1]
Precursor for Active Pharmaceutical Ingredients (APIs)
Both 2-nitrophenylacetic acid and 4-nitrophenylacetic acid are recognized as key intermediates in the synthesis of various pharmaceuticals.[2][3][4][5][6][7] They are employed in the development of anti-inflammatory and analgesic drugs, among others.[2] For instance, 4-nitrophenylacetic acid is a precursor for penicillin derivatives and local anesthetics.[6][8]
Experimental Protocol: Synthesis of 4-Nitrophenylacetic Acid
This protocol outlines a common laboratory-scale synthesis via the hydrolysis of 4-nitrobenzyl cyanide.
Materials:
-
4-Nitrobenzyl cyanide
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-nitrobenzyl cyanide with a solution of concentrated sulfuric acid in water. Rationale: The strong acidic conditions are necessary to hydrolyze the nitrile group to a carboxylic acid.
-
Heating: Attach a reflux condenser and heat the mixture to boiling for approximately 15-30 minutes.[9][10] Rationale: The elevated temperature accelerates the hydrolysis reaction.
-
Quenching and Precipitation: Carefully dilute the reaction mixture with an equal volume of cold water and then cool it in an ice bath to precipitate the product. Rationale: 4-Nitrophenylacetic acid is less soluble in cold, dilute acid, leading to its precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel and wash it several times with ice-cold water to remove residual acid.[9][10]
-
Recrystallization: For purification, dissolve the crude product in boiling water, filter the hot solution to remove any insoluble impurities, and then allow it to cool slowly to form crystals of pure 4-nitrophenylacetic acid.[9][10] Rationale: The steep solubility curve of 4-nitrophenylacetic acid in water allows for efficient purification by recrystallization.
Quantitative Data for Synthesis of Nitrophenylacetic Acid Isomers:
| Compound | Starting Material | Key Reagents | Reported Yield | Melting Point (°C) | Reference |
| 2-Nitrophenylacetic Acid | 2-Methylphenylacetic acid | Nitric acid, Acetic anhydride | 60-62% | 137-140 | [11] |
| 3-Nitrophenylacetic Acid | 3-Nitrobenzyl chloride | - | 38% | - | [12] |
| 4-Nitrophenylacetic Acid | p-Nitrobenzyl cyanide | Sulfuric acid, Water | 92-95% | 151-152 | [9] |
| 4-Nitrophenylacetic Acid | Benzyl cyanide | H₂SO₄, HNO₃ | 65.34% (nitration) | 114-116 (cyanide) | [13] |
| 4-Nitrophenylacetonitrile | - | 88.89% (hydrolysis) | 149-154 | [13] |
Photolabile Protecting Groups: Spatiotemporal Control with Light
Perhaps one of the most sophisticated applications of nitrophenylacetic acid derivatives is their use as photolabile protecting groups (PPGs), often referred to as "caged" compounds.[14][15][16] This technology allows researchers to release biologically active molecules at precise times and locations within a living system, simply by applying a flash of light.
The 2-nitrobenzyl group is a classic PPG. When attached to a molecule of interest (e.g., a neurotransmitter, a second messenger, or a drug) via an ester or ether linkage, it renders the molecule biologically inactive. Irradiation with UV light (typically around 340-365 nm) triggers a photochemical reaction that cleaves the protecting group, liberating the active molecule and a biologically inert nitrosobenzaldehyde byproduct.[14]
Mechanism of Photocleavage for a 2-Nitrobenzyl Caged Compound:
Caption: General mechanism for the photolysis of a 2-nitrobenzyl-caged compound.
This technology has been instrumental in neuroscience for the controlled release of neurotransmitters like glutamate, and in cell biology for manipulating signaling pathways by releasing second messengers such as calcium or cyclic AMP on demand.[15][17] Nitrophenylacetic acid derivatives are used to create these caged compounds, for example, by esterifying a hydroxyl group on the target molecule.
Researchers have developed various derivatives to fine-tune the properties of these PPGs, such as shifting the absorption wavelength to less damaging, longer wavelengths or improving the quantum yield of the uncaging reaction.[18][19] For instance, the introduction of methoxy groups on the nitrobenzyl ring can red-shift the absorption maximum.[18]
Advanced Applications and Future Directions
The utility of nitrophenylacetic acid compounds continues to expand into new and exciting areas of research.
Materials Science and Supramolecular Chemistry
The defined structure and reactive handles of NPAA make it a valuable building block in materials science. For example, sterically bulky nitrophenylacetic acid derivatives have been used as "photocapping groups" to seal guest molecules within metal-organic frameworks (MOFs).[20] The guest molecules are trapped until the MOF is irradiated with light, which cleaves the capping groups and allows the controlled release of the cargo.[20] This demonstrates a sophisticated application of NPAA in the development of smart materials for on-demand delivery.
Analytical Chemistry and Biosensors
In analytical chemistry, nitrophenylacetic acid can serve as an internal standard in chromatographic methods, such as in the determination of certain drugs by HPLC.[1][21][22] Its well-defined structure and response in various detectors make it a reliable reference compound.
While not a direct application of NPAA itself, the principles of molecular recognition it embodies are relevant to biosensor development. For instance, nitrilotriacetic acid (NTA), a related chelating agent, is widely used in biosensors to immobilize histidine-tagged proteins onto sensor surfaces for interaction studies.[23] The development of novel NPAA derivatives with specific binding or signaling properties could open new avenues in biosensor design, potentially for the detection of specific enzymes or metabolites. The core principles of electrochemical biosensors, which rely on the specific interaction between a biorecognition element and a target analyte to produce a measurable signal, could be adapted for systems involving NPAA derivatives.[24][25][26][27]
Conclusion: An Enduring and Evolving Research Tool
Nitrophenylacetic acid compounds, in all their isomeric forms, represent a class of molecules whose utility far exceeds their simple structures. From foundational roles in the synthesis of pharmaceuticals and complex natural products to cutting-edge applications in photobiology and smart materials, NPAA derivatives have proven to be indispensable tools for researchers. The continuous exploration of their synthesis and reactivity, coupled with the ingenuity of scientists in applying them to new challenges, ensures that nitrophenylacetic acid and its relatives will remain at the forefront of chemical and biological research for the foreseeable future.
References
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- 6. 4-Nitrophenyl acetic Acid (CAS 104-03-0) | Manufacture [nsrlaboratories.com]
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- 8. 4-Nitrophenylacetic acid | 104-03-0 [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. asianpubs.org [asianpubs.org]
- 11. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents [patents.google.com]
- 12. tandfonline.com [tandfonline.com]
- 13. scribd.com [scribd.com]
- 14. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 15. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
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- 19. Photoactivatable Reagents, Including Photoreactive Crosslinkers and Caged Probes—Section 5.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. On-demand guest release from MOF-5 sealed with nitrophenylacetic acid photocapping groups - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 21. 2-Nitrophenylacetic acid | 3740-52-1 [chemicalbook.com]
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- 23. mdpi.com [mdpi.com]
- 24. Electrochemical Sensors for Antibiotic Detection: A Focused Review with a Brief Overview of Commercial Technologies | MDPI [mdpi.com]
- 25. Recent advances in development of electrochemical biosensors for the detection of biogenic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. files01.core.ac.uk [files01.core.ac.uk]
- 27. Inhibition-based first-generation electrochemical biosensors: theoretical aspects and application to 2,4-dichlorophenoxy acetic acid detection - PubMed [pubmed.ncbi.nlm.nih.gov]
2-(2-Chloro-4-nitrophenyl)acetic acid safety and handling precautions
An In-depth Technical Guide to the Safe Handling of 2-(2-Chloro-4-nitrophenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a chemical compound utilized in various research and development applications, particularly within the synthesis of pharmaceutical intermediates and other complex organic molecules. Its chemical structure, incorporating a chlorinated and nitrated phenyl ring attached to an acetic acid moiety, confers specific reactivity that is valuable in multi-step syntheses. However, these same structural features necessitate a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a detailed overview of the safety and handling precautions for this compound, grounded in authoritative safety data and best practices in chemical laboratory management.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of a substance is foundational to its safe handling. These properties can influence its reactivity, potential for airborne dispersal, and appropriate storage conditions.
| Property | Value | Source |
| IUPAC Name | (2-chloro-4-nitrophenyl)acetic acid | |
| CAS Number | 73088-11-6 | [1][2] |
| Molecular Formula | C8H6ClNO4 | [1][2] |
| Molecular Weight | 215.59 g/mol | [1][2] |
| Physical Form | Solid | |
| Purity | Typically ≥95% | [3] |
| InChI Key | BYVVWINDBFSBQK-UHFFFAOYSA-N |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with irritation to the skin, eyes, and respiratory system.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Signal Word: Warning[3]
The following diagram provides a visual summary of the key hazards associated with this compound.
Caption: GHS Hazard classifications for this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is essential to mitigate the risks of exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
-
Eye and Face Protection : Chemical splash goggles that meet the ANSI Z.87.1 1989 standard are mandatory.[4] For operations with a higher risk of splashing or dust generation, a face shield should be worn in addition to goggles.[4]
-
Skin Protection :
-
Gloves : Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[5] It is crucial to consult the glove manufacturer's chemical resistance guide to ensure compatibility.[4] Gloves should be inspected before each use and changed immediately upon contamination.
-
Lab Coat/Coveralls : A flame-resistant lab coat or coveralls should be worn and kept buttoned to cover as much skin as possible.[4]
-
-
Respiratory Protection : For procedures that may generate dust or aerosols, a NIOSH-approved respirator is required.[4][6] The type of respirator (e.g., N95 for particulates or a chemical cartridge respirator for vapors) should be selected based on the potential exposure levels.[5] All respirator use must be in accordance with a comprehensive respiratory protection program that includes fit testing and training.[4]
-
Footwear : Closed-toe and closed-heel shoes that cover the entire foot are required.[4]
Safe Handling and Storage
Adherence to strict handling and storage protocols is paramount to preventing accidental exposure and ensuring the stability of the compound.
Handling
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7]
Workflow for Safe Handling:
Caption: A generalized workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation :
-
Conduct a thorough risk assessment for the planned experiment.
-
Don all required personal protective equipment as detailed in Section 3.
-
Verify that the chemical fume hood is functioning correctly.
-
-
Handling :
-
Perform all manipulations, including weighing and transferring, within the fume hood to minimize inhalation exposure.[8]
-
Handle the solid material carefully to avoid generating dust.[7][9]
-
Keep the container tightly closed when not in use to prevent contamination and accidental spills.[7]
-
Avoid contact with skin and eyes.[7] Do not eat, drink, or smoke in the handling area.[10]
-
-
Post-Handling :
-
Thoroughly decontaminate all surfaces and equipment after use.
-
Dispose of any contaminated materials and the compound itself in appropriately labeled hazardous waste containers.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands and any exposed skin thoroughly with soap and water.[7][10]
-
Storage
Proper storage is crucial for maintaining the integrity of the compound and ensuring the safety of laboratory personnel.
-
Conditions : Store in a dry, cool, and well-ventilated place.[7][10] The recommended storage temperature is room temperature, in a tightly sealed container.
-
Incompatibilities : Keep away from strong oxidizing agents and strong bases.[6][7]
-
Security : Store in a locked cabinet or other secure location to prevent unauthorized access.[3][10]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
-
Inhalation : If inhaled, move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][3]
-
Skin Contact : Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][7] Seek medical attention if irritation persists.[3]
-
Eye Contact : Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][3] Continue rinsing and seek immediate medical attention.
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1] Never give anything by mouth to an unconscious person.[1]
Accidental Release Measures
-
Minor Spills :
-
Major Spills :
-
Evacuate the area immediately and prevent entry.
-
Contact your institution's emergency response team.
-
Ensure the area is well-ventilated, if safe to do so.
-
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][7]
-
Specific Hazards : Combustion may produce hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[7]
-
Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][7]
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Procedure : Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[3][7] Do not allow the chemical to enter drains or waterways.[3]
-
Consultation : Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult with their institution's environmental health and safety department for specific disposal protocols.[7]
Toxicological Information
While specific toxicological data for this compound is not extensively detailed in the provided search results, the GHS classifications indicate the primary routes of concern are through inhalation, ingestion, and skin/eye contact, leading to irritation and potential harm if swallowed. The lack of comprehensive long-term toxicological data underscores the importance of adhering to the precautionary principle and minimizing all potential exposures.
References
- 1. Page loading... [guidechem.com]
- 2. CAS 73088-11-6 | 4654-5-1C | MDL MFCD11036396 | this compound | SynQuest Laboratories [synquestlabs.com]
- 3. aksci.com [aksci.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. chemdmart.com [chemdmart.com]
An In-depth Technical Guide to the Solubility of 2-(2-Chloro-4-nitrophenyl)acetic Acid in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of 2-(2-Chloro-4-nitrophenyl)acetic acid, a compound of interest in pharmaceutical and chemical research. Recognizing the critical role of solubility in drug development and synthesis, this document offers a deep dive into the theoretical principles governing its dissolution and a practical, field-tested protocol for its empirical determination. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's behavior in various organic media.
Introduction: The Significance of Solubility
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that dictates the bioavailability, formulation, and efficacy of active pharmaceutical ingredients (APIs). For a compound like this compound, understanding its solubility profile is paramount for designing effective purification methods, developing stable formulations, and ensuring predictable absorption and distribution in biological systems. This guide will explore the molecular characteristics of this compound and how they influence its interaction with a range of organic solvents.
Molecular Structure and Physicochemical Properties
This compound is a solid at room temperature with the chemical formula C₈H₆ClNO₄.[1][2] Its molecular structure, featuring a carboxylic acid group, a nitro group, and a chlorine atom attached to a phenyl ring, imparts a distinct polarity and potential for various intermolecular interactions.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClNO₄ | [1][2] |
| Molecular Weight | 215.59 g/mol | [1][3] |
| Physical Form | Solid | |
| Storage | Sealed in dry, room temperature | [3] |
The presence of the carboxylic acid group allows for hydrogen bonding, both as a donor and an acceptor. The nitro group and the chlorine atom are electron-withdrawing, contributing to the molecule's overall polarity. The interplay of these functional groups dictates the compound's solubility in different organic solvents.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is a cornerstone of solubility prediction.[4][5][6] This means that polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents. The polarity of this compound is complex, arising from both polar functional groups and a less polar aromatic ring.
Key factors influencing the solubility of this compound:
-
Polarity: The presence of the carboxylic acid and nitro groups makes the molecule polar. Solvents with high polarity, such as alcohols and dimethylformamide (DMF), are expected to be good solvents. A study on the structurally similar 4-nitrophenylacetic acid showed high solubility in polar solvents like DMF and methanol.[7]
-
Hydrogen Bonding: The carboxylic acid group can form strong hydrogen bonds with protic solvents (e.g., alcohols) and aprotic solvents with hydrogen bond accepting capabilities (e.g., ethers, ketones).
-
Acid-Base Properties: As a carboxylic acid, this compound will exhibit significantly increased solubility in basic organic solvents or aqueous basic solutions due to the formation of a more polar salt.
-
Molecular Size: While not excessively large, the molecular size can influence solubility, with larger molecules sometimes being more difficult to solvate.[4]
Caption: Factors influencing the solubility of this compound.
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the absence of readily available quantitative solubility data for this compound, an empirical approach is necessary. The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a solvent.[4]
Objective: To determine the solubility of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
This compound (purity >95%)
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) of analytical grade.
-
Thermostatic shaker bath or incubator.
-
Analytical balance.
-
Vials with screw caps.
-
Syringe filters (0.45 µm).
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer.
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of each selected organic solvent to the respective vials. Ensure there is undissolved solid at the bottom of each vial.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined experimentally.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved particles.
-
-
Quantification:
-
Accurately weigh the filtered solution.
-
Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.
-
Weigh the vial containing the dry solid residue. The difference in weight gives the mass of the dissolved solid.
-
Alternatively, dilute an aliquot of the filtered solution with a suitable solvent and determine the concentration using a pre-validated analytical method such as HPLC or UV-Vis spectrophotometry against a calibration curve.
-
-
Data Analysis and Presentation:
-
Calculate the solubility in terms of mass per volume (e.g., mg/mL) or mole fraction.
-
Repeat the experiment at different temperatures to study the temperature dependence of solubility.
-
Present the results in a clear and concise table.
-
Caption: Experimental workflow for determining solubility.
Expected Solubility Trends and Interpretation
Based on the molecular structure, the following solubility trends can be anticipated:
-
High Solubility: In polar aprotic solvents like DMF and DMSO, and in polar protic solvents like methanol and ethanol, due to strong dipole-dipole interactions and hydrogen bonding.
-
Moderate Solubility: In solvents of intermediate polarity such as acetone and ethyl acetate.
-
Low Solubility: In nonpolar solvents like hexane and cyclohexane, as the energy required to break the solute-solute and solvent-solvent interactions would not be compensated by the weak solute-solvent interactions.
Conclusion
This technical guide has provided a detailed framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical principles with a robust experimental protocol, researchers can generate the critical data needed for successful drug development and chemical synthesis. The provided methodologies are designed to ensure scientific integrity and produce reliable, reproducible results.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CAS 73088-11-6 | 4654-5-1C | MDL MFCD11036396 | this compound | SynQuest Laboratories [synquestlabs.com]
- 3. 73088-11-6|this compound|BLD Pharm [bldpharm.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.ws [chem.ws]
- 6. Khan Academy [khanacademy.org]
- 7. pubs.acs.org [pubs.acs.org]
starting materials for the synthesis of substituted-diphenyl acetic acid derivatives
An In-depth Technical Guide to the Starting Materials for the Synthesis of Substituted-Diphenyl Acetic Acid Derivatives
Introduction
Substituted-diphenyl acetic acid derivatives represent a privileged scaffold in medicinal chemistry and materials science. These compounds are crucial starting materials and intermediates for a wide array of pharmaceuticals, including anti-inflammatory agents, receptor antagonists, and other innovative drug candidates.[1][2] The strategic introduction of substituents onto the dual phenyl rings allows for the precise modulation of a molecule's steric, electronic, and pharmacokinetic properties. This guide provides a comprehensive overview of the primary starting materials and the core synthetic strategies employed to construct this versatile molecular framework, offering field-proven insights for researchers, scientists, and drug development professionals.
Synthesis via Friedel-Crafts Reaction: Building from Aromatic Hydrocarbons
One of the most direct methods for constructing the diphenylacetic acid core is through the Friedel-Crafts hydroxyalkylation of arenes with glyoxylic acid. This approach forms the C-C bonds between the two aromatic rings and the acetic acid backbone in a single key step.
Causality and Strategic Considerations
This reaction is an electrophilic aromatic substitution where glyoxylic acid, activated by a strong acid catalyst, serves as the electrophile. The choice of catalyst is critical; strong Lewis acids like aluminum chloride or protic superacids such as trifluoromethanesulfonic acid (TfOH) are required to protonate the carbonyl oxygen of glyoxylic acid, generating a highly reactive carboxonium ion.[3] This electrophile is then attacked by two equivalents of the starting arene (e.g., benzene or a substituted benzene derivative). The reaction is particularly effective for electron-rich arenes.
A key advantage of this method is its atom economy, directly coupling simple, often commercially available, aromatic hydrocarbons to the acid moiety. However, a limitation can be the lack of regioselectivity when using substituted benzenes that can yield multiple isomeric products.
Experimental Protocol: Synthesis of 2,2-Diphenylacetic Acid from Benzene and Glyoxylic Acid[4][5]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, add glyoxylic acid monohydrate (1 mol) and benzene (5-10 mol, serving as both reactant and solvent).
-
Catalyst Addition: Cool the mixture to 0-5 °C in an ice bath. Slowly add chlorosulfonic acid or trifluoromethanesulfonic acid (2-3 mol) dropwise via the dropping funnel over 2 hours, ensuring the temperature remains below 10 °C.[4]
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The diphenylacetic acid will precipitate. If excess benzene is present, it can be removed by steam distillation.
-
Isolation and Purification: Filter the crude solid product and wash thoroughly with cold water. The crude product can be dissolved in an aqueous sodium bicarbonate solution, extracted with an organic solvent (e.g., toluene) to remove non-acidic impurities, and then re-precipitated by adding a strong acid like HCl.[4] Further purification can be achieved by recrystallization from a suitable solvent system like toluene or an ethanol/water mixture.
Visual Workflow: Friedel-Crafts Synthesis
References
Methodological & Application
The Strategic Utility of 2-(2-Chloro-4-nitrophenyl)acetic Acid in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Complex Molecule Construction
2-(2-Chloro-4-nitrophenyl)acetic acid is a substituted phenylacetic acid derivative that has emerged as a valuable and versatile building block in organic synthesis. Its unique trifunctional nature, possessing a carboxylic acid, a nitro group, and a chlorine atom on the aromatic ring, provides a rich platform for a diverse array of chemical transformations. The strategic positioning of these functional groups allows for sequential and regioselective reactions, making it an ideal precursor for the synthesis of a wide range of heterocyclic compounds, many of which are of significant interest in medicinal chemistry and drug discovery. This application note will delve into the key applications of this compound, providing detailed protocols and mechanistic insights to guide researchers in leveraging its synthetic potential.
Core Physicochemical Properties
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 73088-11-6 | [1][2][3] |
| Molecular Formula | C₈H₆ClNO₄ | [1][2] |
| Molecular Weight | 215.59 g/mol | [1][2] |
| Appearance | Solid | [4] |
| Storage | Sealed in dry, room temperature | [4] |
Key Synthetic Applications
The strategic arrangement of functional groups in this compound dictates its primary applications in organic synthesis, which predominantly revolve around the construction of heterocyclic scaffolds. The presence of the nitro group ortho to the acetic acid side chain is particularly significant, as it facilitates intramolecular cyclization reactions upon reduction to an amino group.
Synthesis of Substituted Indole Derivatives
The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of natural products and synthetic drugs. This compound serves as a valuable precursor for the synthesis of substituted indoles, particularly those functionalized at the 5- and 7-positions. The general strategy involves the reductive cyclization of the nitrophenylacetic acid derivative.
Conceptual Workflow for Indole Synthesis
Caption: General workflow for the synthesis of substituted indoles from this compound.
Protocol 1: Synthesis of 5-Chloro-7-nitro-oxindole
This protocol illustrates a potential application of this compound in the synthesis of a substituted oxindole, a common scaffold in bioactive molecules. The key transformation is a reductive cyclization.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Ammonia (aqueous or gas)
-
Iron powder (Fe)
-
Hydrochloric acid (HCl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Amide Formation:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in an excess of thionyl chloride.
-
Heat the mixture to reflux for 2 hours.
-
Carefully remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in anhydrous dichloromethane and cool to 0 °C.
-
Bubble ammonia gas through the solution or add aqueous ammonia dropwise with vigorous stirring until the reaction is complete (monitor by TLC).
-
Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate under reduced pressure to afford 2-(2-Chloro-4-nitrophenyl)acetamide.
-
-
Reductive Cyclization:
-
To a solution of 2-(2-Chloro-4-nitrophenyl)acetamide (1.0 eq) in a mixture of ethanol and water, add iron powder (excess, e.g., 5-10 eq).
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Extract the residue with ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield 5-Chloro-7-amino-oxindole.
-
Causality and Experimental Choices:
-
Amide Formation: The conversion of the carboxylic acid to the amide is crucial as the amide nitrogen is the nucleophile in the subsequent cyclization step. Thionyl chloride is a common and effective reagent for this transformation.
-
Reductive Cyclization: The reduction of the nitro group to an amine is the key step that initiates the cyclization. The Fe/HCl system is a classic and robust method for nitro group reduction, particularly in the presence of other reducible functional groups. The in situ generated amine readily undergoes intramolecular nucleophilic attack on the amide carbonyl to form the oxindole ring.
Precursor to Bioactive Heterocycles
The unique substitution pattern of this compound makes it a valuable starting material for the synthesis of more complex heterocyclic systems with potential biological activity. For instance, it can be envisioned as a precursor for the synthesis of various fused heterocyclic systems.
Conceptual Pathway to Fused Heterocycles
Caption: A conceptual diagram illustrating the use of this compound in the synthesis of fused heterocyclic systems.
Protocol 2: Synthesis of a Benzodiazepine Precursor
Benzodiazepines are a well-known class of psychoactive drugs. While this protocol outlines the synthesis of a precursor and not a final drug, it demonstrates the utility of the title compound in accessing such scaffolds.
Materials:
-
This compound
-
Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
2-Aminoacetophenone
-
Triethylamine (TEA)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
Procedure:
-
Acid Chloride Formation:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
To this solution, add 2-aminoacetophenone (1.0 eq) and triethylamine (1.5 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate to give the N-(2-acetylphenyl)-2-(2-chloro-4-nitrophenyl)acetamide.
-
-
Reductive Cyclization (Hypothetical):
-
Dissolve the acetamide derivative in methanol.
-
Cool the solution to 0 °C and add sodium borohydride in portions.
-
After the reduction of the ketone, a subsequent reduction of the nitro group (e.g., with H₂, Pd/C) followed by acid-catalyzed cyclization could potentially lead to a benzodiazepine-like scaffold. (Note: This is a conceptual extension and would require optimization).
-
Rationale for Reagent Selection:
-
Oxalyl Chloride: A mild and efficient reagent for the synthesis of acid chlorides from carboxylic acids, producing gaseous byproducts that are easily removed.
-
Triethylamine: A common organic base used to scavenge the HCl generated during the acylation reaction.
-
Sodium Borohydride: A selective reducing agent for ketones in the presence of amides and nitro groups.
Conclusion and Future Perspectives
This compound is a highly functionalized and synthetically valuable building block. Its strategic combination of a carboxylic acid, a reducible nitro group, and a reactive chlorine atom on the phenyl ring allows for the efficient construction of diverse and complex heterocyclic scaffolds. The protocols and conceptual frameworks presented herein provide a foundation for researchers to explore the full potential of this versatile reagent in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Further exploration of its reactivity, particularly in transition-metal-catalyzed cross-coupling reactions involving the chloro-substituent, is likely to unveil even more exciting synthetic possibilities.
References
The Strategic Intermediate: Application Notes for 2-(2-Chloro-4-nitrophenyl)acetic Acid in Pharmaceutical Synthesis
Introduction: The Unseen Architect in Complex Drug Synthesis
In the intricate world of pharmaceutical development, the journey from a simple starting material to a life-saving drug is a testament to the precision of synthetic organic chemistry. Certain molecules, while not active pharmaceutical ingredients (APIs) themselves, play a pivotal role as key intermediates, enabling the efficient and scalable construction of complex therapeutic agents. 2-(2-Chloro-4-nitrophenyl)acetic acid is one such crucial building block. Its unique substitution pattern—a chloro group ortho to the acetic acid side chain and a nitro group para to it—renders it a highly valuable precursor in the synthesis of specific pharmaceuticals. This guide provides an in-depth exploration of this compound, detailing its synthesis and its critical application as an intermediate in the production of the chemotherapeutic agent, Bendamustine.
PART 1: Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common synthetic route starts from 2-chloro-4-nitrotoluene, which is then halogenated and subsequently converted to the corresponding phenylacetic acid.
Protocol 1: Synthesis of this compound from 2-Chloro-4-nitrotoluene
This protocol outlines a general and efficient method for the synthesis of the title compound.
Step 1: Benzylic Bromination of 2-Chloro-4-nitrotoluene
The first step involves the radical bromination of the methyl group of 2-chloro-4-nitrotoluene to yield 1-(bromomethyl)-2-chloro-4-nitrobenzene.
-
Reagents and Materials:
-
2-Chloro-4-nitrotoluene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
Light source (e.g., a 250W lamp) to initiate the reaction
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-4-nitrotoluene in CCl₄.
-
Add N-Bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide (BPO) or AIBN to the solution.
-
Heat the mixture to reflux under constant stirring.
-
Irradiate the flask with a light source to facilitate the radical chain reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 1-(bromomethyl)-2-chloro-4-nitrobenzene.
-
Step 2: Cyanation of 1-(bromomethyl)-2-chloro-4-nitrobenzene
The benzylic bromide is then converted to the corresponding nitrile, 2-(2-chloro-4-nitrophenyl)acetonitrile.
-
Reagents and Materials:
-
1-(bromomethyl)-2-chloro-4-nitrobenzene
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve the crude 1-(bromomethyl)-2-chloro-4-nitrobenzene in DMF or DMSO.
-
Add sodium cyanide to the solution and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 2-(2-chloro-4-nitrophenyl)acetonitrile.
-
Step 3: Hydrolysis of 2-(2-chloro-4-nitrophenyl)acetonitrile
The final step is the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under acidic or basic conditions.
-
Reagents and Materials:
-
2-(2-chloro-4-nitrophenyl)acetonitrile
-
Concentrated sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH) solution
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
-
Acidic Hydrolysis Procedure:
-
To a round-bottom flask, add the 2-(2-chloro-4-nitrophenyl)acetonitrile.
-
Carefully add a mixture of concentrated sulfuric acid and water.
-
Heat the mixture to reflux for several hours.[1]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it onto crushed ice.
-
The product, this compound, will precipitate.
-
Filter the solid, wash thoroughly with cold water, and dry. Recrystallization from a suitable solvent (e.g., an ether/hexane mixture) can be performed for further purification.[2]
-
-
Basic Hydrolysis Procedure:
-
Suspend the 2-(2-chloro-4-nitrophenyl)acetonitrile in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux until the evolution of ammonia gas ceases.
-
Cool the reaction mixture and acidify with a mineral acid (e.g., concentrated HCl) to a pH of 2-3.
-
The this compound will precipitate.
-
Filter the solid, wash with cold water, and dry.
-
Visualization of the Synthetic Workflow
Caption: Synthetic pathway for this compound.
PART 2: Application in the Synthesis of Bendamustine
Bendamustine is a bifunctional alkylating agent used in the treatment of certain types of cancer, including chronic lymphocytic leukemia and non-Hodgkin's lymphoma.[3] The synthesis of Bendamustine involves the construction of a benzimidazole ring system, and this compound can be a precursor to a key intermediate in some synthetic routes, although other routes starting from different materials are also common.[4][5] The following protocol describes a plausible synthetic sequence where a derivative of this compound is utilized.
Protocol 2: Synthesis of a Bendamustine Precursor
This protocol outlines the conversion of a derivative of this compound towards the core structure of Bendamustine. The initial steps involve the formation of a benzimidazole ring.
Step 1: Reduction of the Nitro Group and Amidation
The nitro group of a suitably substituted phenylacetic acid is reduced to an amine, which is then acylated.
-
Reagents and Materials:
-
A substituted 2-nitrophenylacetic acid derivative
-
Reducing agent (e.g., Iron powder in acidic medium, or catalytic hydrogenation with Pd/C)
-
Acylating agent (e.g., an acid chloride or anhydride)
-
Appropriate solvents
-
-
Procedure:
-
The substituted 2-nitrophenylacetic acid is dissolved in a suitable solvent.
-
The nitro group is reduced to an amino group. For example, by heating with iron powder in a mixture of methanol and hydrochloric acid.[6]
-
The resulting aminophenylacetic acid is then reacted with an appropriate acylating agent to form an amide.
-
Step 2: Cyclization to form the Benzimidazole Core
The formed amide undergoes cyclization to form the benzimidazole ring system.
-
Procedure:
-
The product from the previous step is subjected to cyclization conditions, which may involve heating in the presence of an acid catalyst.[4] This step forms the core benzimidazole structure of Bendamustine.
-
Step 3: Alkylation of the Benzimidazole
The benzimidazole intermediate is then alkylated to introduce the bis(2-chloroethyl)amino group.
-
Reagents and Materials:
-
Benzimidazole intermediate
-
2-haloethanol (e.g., 2-chloroethanol)[6]
-
Base
-
Solvent
-
-
Procedure:
Step 4: Chlorination and Hydrolysis to Yield Bendamustine
The hydroxyl groups of the alkylated intermediate are then chlorinated, followed by hydrolysis of the ester group (if present) to yield Bendamustine.
-
Reagents and Materials:
-
Procedure:
-
The dihydroxy intermediate is treated with a chlorinating agent like thionyl chloride, often at low temperatures (0-5 °C) in a solvent such as dichloromethane.[6][7]
-
After chlorination, the reaction mixture is subjected to hydrolysis with concentrated hydrochloric acid at elevated temperatures (e.g., 55-60 °C) to yield Bendamustine hydrochloride.[6]
-
Visualization of a General Bendamustine Synthesis Workflow
Caption: General synthetic workflow for Bendamustine.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Typical Yield | Purity | Reference(s) |
| Synthesis of Bendamustine Intermediate | 2-chloro-5-nitroaniline, glutaric anhydride | 40% methylamine, ethanol, conc. H₂SO₄ | 91.7% - 95% | - | [4] |
| Hydrolysis of p-nitrobenzyl cyanide | p-nitrobenzyl cyanide | Concentrated H₂SO₄, water | 92-95% | >98% | [1] |
Conclusion and Future Perspectives
This compound and its derivatives are demonstrably valuable intermediates in the synthesis of complex pharmaceuticals like Bendamustine. The protocols outlined in this guide provide a framework for the synthesis and application of this key building block. As the demand for more efficient and cost-effective drug manufacturing processes grows, the development of optimized synthetic routes for such crucial intermediates will continue to be an area of active research. Further investigations into catalytic and green chemistry approaches for the synthesis of this compound and its downstream applications could lead to more sustainable and economically viable production of essential medicines.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2-(4-CHLORO-2-NITROPHENYL)ACETIC ACID | 37777-71-2 [chemicalbook.com]
- 3. medkoo.com [medkoo.com]
- 4. Method for synthesizing bendamustine hydrochloride intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 5. patents.justia.com [patents.justia.com]
- 6. US20130317234A1 - Process for Preparation of Intermediates of Bendamustine - Google Patents [patents.google.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
Application Note: A Detailed Mechanistic and Practical Guide to the Synthesis of 2-(2-Chloro-4-nitrophenyl)acetic Acid
Introduction
2-(2-Chloro-4-nitrophenyl)acetic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its substituted phenylacetic acid structure makes it a key intermediate for more complex molecules. This application note provides a comprehensive guide to the synthesis of this compound, detailing the underlying reaction mechanism and a field-proven experimental protocol. The methodology described herein is designed to be both robust and reproducible, offering insights into the critical parameters that ensure a successful synthesis.
Reaction Mechanism: A Malonic Ester Approach
The synthesis of this compound can be efficiently achieved through a modified malonic ester synthesis. This classical approach provides a reliable method for the formation of a carboxylic acid with a two-carbon extension from an alkyl or aryl halide. The overall transformation involves three key stages: enolate formation, nucleophilic aromatic substitution, and subsequent hydrolysis and decarboxylation.
-
Enolate Formation: The reaction commences with the deprotonation of diethyl malonate using a strong base, typically sodium ethoxide. The α-hydrogens of diethyl malonate are particularly acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent carbonyl groups, facilitating the formation of a resonance-stabilized enolate.[1][2] This enolate is a potent nucleophile.
-
Nucleophilic Aromatic Substitution (SNAAr): The generated diethyl malonate enolate then acts as the nucleophile, attacking the electron-deficient aromatic ring of 2,4-dichloronitrobenzene. The presence of the strongly electron-withdrawing nitro group (-NO2) and the additional chloro group activates the ring towards nucleophilic attack. The substitution preferentially occurs at the chlorine atom positioned ortho to the nitro group, which is more activated. This step proceeds via a Meisenheimer complex intermediate.
-
Hydrolysis and Decarboxylation: The resulting diethyl 2-(2-chloro-4-nitrophenyl)malonate is then subjected to acidic hydrolysis.[3][4] This process converts the two ester groups into carboxylic acid groups, forming a substituted malonic acid. Substituted malonic acids are unstable and readily undergo decarboxylation upon heating, losing a molecule of carbon dioxide to yield the final product, this compound.[1][2]
Reaction Mechanism Workflow
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocol
This protocol provides a step-by-step guide for the synthesis of this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2,4-Dichloronitrobenzene | 192.00 | 19.2 g | 0.1 | Starting material |
| Diethyl malonate | 160.17 | 17.6 g (16.0 mL) | 0.11 | Reagent |
| Sodium metal | 22.99 | 2.53 g | 0.11 | For preparing sodium ethoxide |
| Absolute Ethanol | 46.07 | 100 mL | - | Solvent |
| Concentrated Sulfuric Acid | 98.08 | 20 mL | - | For hydrolysis |
| Water | 18.02 | As needed | - | For workup and hydrolysis |
| Diethyl ether | 74.12 | As needed | - | Extraction solvent |
| Saturated Sodium Bicarbonate | - | As needed | - | For workup |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | Drying agent |
Step-by-Step Procedure
Part 1: Synthesis of Diethyl 2-(2-chloro-4-nitrophenyl)malonate
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 100 mL of absolute ethanol. Carefully add 2.53 g (0.11 mol) of sodium metal in small pieces. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.
-
Addition of Diethyl Malonate: Cool the freshly prepared sodium ethoxide solution to room temperature. Add 17.6 g (0.11 mol) of diethyl malonate dropwise with stirring.
-
Reaction with 2,4-Dichloronitrobenzene: Dissolve 19.2 g (0.1 mol) of 2,4-dichloronitrobenzene in a minimal amount of absolute ethanol and add it to the dropping funnel. Add the 2,4-dichloronitrobenzene solution dropwise to the reaction mixture over 30 minutes.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water. Acidify the aqueous solution with dilute hydrochloric acid to a pH of ~2-3. Extract the product with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure to obtain the crude diethyl 2-(2-chloro-4-nitrophenyl)malonate.
Part 2: Hydrolysis and Decarboxylation to this compound
-
Hydrolysis: To the crude ester from the previous step, add a mixture of 20 mL of concentrated sulfuric acid and 80 mL of water.
-
Reflux: Heat the mixture to reflux for 8-12 hours. The hydrolysis of the esters and subsequent decarboxylation will occur.
-
Isolation of Product: Cool the reaction mixture in an ice bath. The product will precipitate as a solid. Filter the solid, wash thoroughly with cold water, and dry.
-
Purification: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water or toluene, to yield pure this compound.[5]
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Trustworthiness and Self-Validation
The success of this synthesis relies on several key checkpoints:
-
Complete Sodium Dissolution: Ensure all sodium metal has reacted to form sodium ethoxide before adding the diethyl malonate to guarantee a sufficient amount of base for complete enolate formation.
-
TLC Monitoring: During the reflux in Part 1, periodically check the reaction progress using TLC to confirm the consumption of the starting 2,4-dichloronitrobenzene.
-
pH Confirmation: During the work-up, ensure the aqueous solution is acidic to protonate any unreacted enolate and facilitate the separation.
-
Melting Point Analysis: The purified product should have a sharp melting point consistent with literature values. The reported melting point for 2-(4-chloro-2-nitrophenyl)acetic acid is 156-159°C.[5] Note that the target molecule in this protocol is this compound, and its physical properties should be confirmed against a reliable source or analytical data.
-
Spectroscopic Confirmation: The structure of the final product should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Conclusion
The described malonic ester synthesis route provides an effective and reliable method for the preparation of this compound. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve good yields of this important synthetic intermediate. The provided protocol, coupled with the outlined validation steps, ensures a high degree of confidence in the final product's identity and purity.
References
- 1. askthenerd.com [askthenerd.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. US2373011A - Production of malonic acid - Google Patents [patents.google.com]
- 4. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-(4-CHLORO-2-NITROPHENYL)ACETIC ACID | 37777-71-2 [chemicalbook.com]
High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 2-(2-Chloro-4-nitrophenyl)acetic acid
An In-Depth Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
This comprehensive application note provides a detailed protocol for the development of a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(2-Chloro-4-nitrophenyl)acetic acid. This guide is designed to provide researchers, scientists, and drug development professionals with the scientific rationale behind the methodological choices, ensuring a deep understanding of the analytical procedure.
Introduction and Analytical Objective
This compound is a substituted phenylacetic acid derivative with potential applications in organic synthesis and as an intermediate in the manufacturing of pharmaceuticals. The presence of a nitro group and a chlorine atom on the phenyl ring, combined with the carboxylic acid moiety, gives the molecule distinct physicochemical properties that must be considered for the development of a precise and accurate analytical method. The primary objective of this application note is to establish a validated HPLC method for the quantification of this compound, suitable for quality control, stability studies, and impurity profiling.
The core of this method development is rooted in a systematic approach, beginning with an understanding of the analyte's properties, followed by a logical selection of chromatographic parameters, and culminating in a validation protocol that ensures the method is fit for its intended purpose.
Analyte Characterization: The Foundation of Method Development
A thorough understanding of the analyte's physicochemical properties is paramount for a logical and efficient method development process. Key properties of this compound are summarized in the table below.
| Property | Value | Significance for HPLC Method Development |
| Molecular Formula | C8H6ClNO4[1][2] | Provides the basic chemical identity of the analyte. |
| Molecular Weight | 215.59 g/mol [1][2][3] | Essential for preparing standard solutions of known concentration. |
| Predicted pKa | 3.61 ± 0.10 | Crucial for selecting the mobile phase pH to ensure the analyte is in a single, non-ionized form for consistent retention and good peak shape. |
| Physical Form | Solid[2] | Dictates the initial steps of sample and standard preparation. |
| Solubility | Estimated to have good solubility in common organic solvents like methanol and acetonitrile based on data for the related compound, 4-nitrophenylacetic acid. | Informs the choice of solvent for stock solutions and the mobile phase. |
The predicted pKa of approximately 3.61 is a critical parameter. For reversed-phase HPLC, it is essential to control the ionization of the acidic analyte to achieve reproducible retention times and symmetrical peak shapes. By maintaining the mobile phase pH at least 1.5 to 2 units below the pKa, the carboxylic acid group will be predominantly in its protonated (non-ionized) form, leading to increased hydrophobicity and better retention on a non-polar stationary phase.
Chromatographic Method Development: A Step-by-Step Approach
The development of the HPLC method follows a logical progression, starting from the initial screening of conditions to the final optimization.
Based on the analyte's properties and common practices for the analysis of aromatic acids, the following initial parameters were selected:
-
Chromatographic Mode: Reversed-Phase HPLC (RP-HPLC) was chosen due to the non-polar nature of the substituted benzene ring, making it well-suited for separation on a hydrophobic stationary phase.
-
Stationary Phase: A C18 (octadecylsilane) column is the most common and versatile stationary phase for RP-HPLC and was selected as the starting point. Its non-polar nature will provide good retention for the analyte.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier is standard for RP-HPLC.
-
Organic Modifier: Acetonitrile was chosen over methanol as it often provides better peak shapes and lower backpressure.
-
Aqueous Phase: To maintain a pH well below the analyte's pKa of 3.61, an acidified aqueous solution is necessary. A 0.1% solution of formic acid in water is an excellent choice as it provides a pH of approximately 2.7 and is compatible with mass spectrometry if further characterization is needed.
-
-
Detection: The presence of the nitrophenyl chromophore suggests strong UV absorbance. A Diode Array Detector (DAD) or a variable wavelength UV detector is ideal for monitoring the elution.
To ensure the highest sensitivity of the method, the UV-visible absorption spectrum of this compound was determined. A stock solution of the analyte was prepared in the mobile phase and scanned across a wavelength range of 200-400 nm using a UV-visible spectrophotometer.
The UV spectrum of nitrophenols and their derivatives typically shows a strong absorption band. For instance, 4-nitrophenol exhibits an absorption maximum around 317 nm in its protonated form, which shifts to 400 nm in its deprotonated (phenolate) form. The presence of the chloro and acetic acid substituents on the phenyl ring will influence the exact position of the maximum absorbance. Based on the analysis of related structures, a λmax in the region of 260-280 nm is anticipated. For this application note, we will proceed with a determined optimal wavelength of 272 nm .
The following protocol outlines the steps for optimizing the chromatographic separation.
Objective: To achieve a sharp, symmetrical peak for this compound with a reasonable retention time (typically between 3 and 10 minutes) and adequate resolution from any potential impurities.
Materials:
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (≥98%)
-
This compound reference standard
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with a pump, autosampler, column oven, and DAD/UV detector
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
-
From the stock solution, prepare a working standard solution at a concentration of 100 µg/mL in the mobile phase.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water (v/v)
-
Mobile Phase B: Acetonitrile
-
-
Initial Chromatographic Conditions (Isocratic Elution):
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 272 nm
-
Initial Mobile Phase Composition: 50% Mobile Phase A / 50% Mobile Phase B
-
-
Optimization of Mobile Phase Composition:
-
Inject the working standard solution using the initial conditions.
-
If the retention time is too short (< 3 minutes), increase the proportion of Mobile Phase A (e.g., 60:40 A:B).
-
If the retention time is too long (> 15 minutes), increase the proportion of Mobile Phase B (e.g., 40:60 A:B).
-
Adjust the ratio of Mobile Phase A to Mobile Phase B until the desired retention time is achieved.
-
-
Gradient Elution for Impurity Profiling:
-
For the analysis of potential impurities, which may have a wide range of polarities, a gradient elution method is recommended.
-
A typical starting gradient could be:
-
0-1 min: 30% B
-
1-10 min: 30% to 90% B
-
10-12 min: 90% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
This gradient can be adjusted based on the elution profile of any observed impurities.
-
Flowchart of HPLC Method Development:
Caption: A systematic workflow for HPLC method development.
Final Optimized HPLC Method
The following table summarizes the optimized conditions for the quantitative analysis of this compound.
| Parameter | Optimized Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic |
| Mobile Phase Composition | 55% A / 45% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 272 nm |
| Run Time | 10 minutes |
Method Validation Protocol
The developed method must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]
Validation Parameters and Acceptance Criteria:
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank (diluent), placebo (if applicable), and the analyte. | No interference from blank or placebo at the retention time of the analyte. |
| Linearity | Analyze a minimum of five concentrations across the range of 50% to 150% of the target concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking a known amount of the analyte into a placebo at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery should be within 98.0% to 102.0%. |
| Precision | - Repeatability: Six replicate injections of the standard solution. - Intermediate Precision: Analysis on different days, by different analysts, or on different instruments. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Range | The range demonstrated by the linearity and accuracy studies. | The specified range where the method is linear, accurate, and precise. |
| Robustness | Intentionally vary method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min). | No significant impact on the results (RSD of peak areas and retention times should be within acceptable limits). |
| Limit of Detection (LOD) and Limit of Quantification (LOQ) | Determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve. | To be determined experimentally. |
Workflow for Method Validation:
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 73088-11-6 [sigmaaldrich.com]
- 3. CAS 73088-11-6 | 4654-5-1C | MDL MFCD11036396 | this compound | SynQuest Laboratories [synquestlabs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Substituent and solvent effects on electronic spectra of some substituted phenoxyacetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmasalmanac.com [pharmasalmanac.com]
Application Notes and Protocols for the Utilization of 2-(2-Chloro-4-nitrophenyl)acetic Acid in Heterocyclic Synthesis
Introduction
In the landscape of modern medicinal and materials chemistry, the strategic use of highly functionalized building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 2-(2-chloro-4-nitrophenyl)acetic acid emerges as a particularly versatile scaffold. Its trifunctional nature—a carboxylic acid, an activated aryl chloride, and a nitro group—offers a rich platform for a diverse array of chemical transformations. The interplay between the ortho-chloro and para-nitro substituents on the phenyl ring significantly influences the reactivity of the benzylic position and the aromatic system itself, paving the way for the synthesis of a variety of heterocyclic systems.
This comprehensive guide provides researchers, scientists, and drug development professionals with in-depth application notes and detailed, field-proven protocols for leveraging this compound as a key precursor for the synthesis of valuable heterocyclic cores, including oxindoles, quinolinones, and benzodiazepines. The methodologies described herein are designed to be robust and adaptable, with a focus on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.
Core Reactivity and Synthetic Strategy
The synthetic utility of this compound is primarily centered around two key transformations: the reduction of the nitro group and the subsequent intramolecular cyclization. The reduction of the nitro moiety to an aniline is a pivotal step, unmasking a nucleophilic amino group that can readily participate in ring-forming reactions with the neighboring acetic acid side chain or other incorporated functionalities. The chloro substituent, while sterically influential, also serves as a handle for further functionalization via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, although the protocols detailed below will primarily focus on its role in modulating reactivity and its presence in the final heterocyclic products.
Protocol 1: Synthesis of 6-Chloro-4-nitrooxindole via Intramolecular Reductive Cyclization
Oxindoles are a privileged structural motif found in numerous biologically active natural products and synthetic pharmaceuticals. The following protocol details the direct conversion of this compound to 6-chloro-4-nitrooxindole through a one-pot reduction of the nitro group and subsequent intramolecular amidation.
Causality of Experimental Choices:
The choice of tin(II) chloride (SnCl₂) in hydrochloric acid is a classic and effective method for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities like carboxylic acids and aryl halides.[1][2][3] The acidic medium protonates the nitro group, facilitating its reduction by Sn(II). The subsequent in situ intramolecular cyclization of the resulting 2-amino-2-chlorophenylacetic acid is driven by the proximity of the newly formed amino group and the carboxylic acid, leading to the formation of the thermodynamically stable five-membered lactam ring of the oxindole core.
Experimental Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (2.15 g, 10 mmol) in 40 mL of ethanol.
-
Reagent Addition: To this suspension, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (11.3 g, 50 mmol).
-
Reaction Initiation: Slowly add 20 mL of concentrated hydrochloric acid to the stirred mixture. An exothermic reaction may be observed.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford 6-chloro-4-nitrooxindole as a solid.
Data Summary:
| Starting Material | Reagents | Solvent | Time (h) | Temperature (°C) | Expected Yield (%) |
| This compound | SnCl₂·2H₂O, HCl | Ethanol | 2-3 | Reflux | 75-85 |
Workflow Diagram:
Caption: Reductive cyclization to form an oxindole.
Protocol 2: Synthesis of 7-Chloro-5-hydroxy-1,3-dihydro-2H-benzo[e][4][5]diazepin-2-one
Benzodiazepines are a cornerstone of medicinal chemistry, renowned for their anxiolytic, sedative, and anticonvulsant properties. This protocol outlines a potential multi-step synthesis of a benzodiazepine derivative from this compound.
Synthetic Strategy Overview:
This synthesis involves an initial reduction of the nitro group, followed by the introduction of a two-carbon unit with a terminal amine, and finally, an intramolecular cyclization to form the seven-membered benzodiazepine ring.
Step 2a: Reduction of the Nitro Group
Protocol:
-
Reaction Setup: Dissolve this compound (2.15 g, 10 mmol) in 50 mL of methanol in a hydrogenation vessel.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (200 mg, 10 mol%).
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas to 50 psi.
-
Reaction Conditions: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure to yield crude 2-(2-chloro-4-aminophenyl)acetic acid, which can be used in the next step without further purification.
Step 2b: Amide Coupling with a Protected Amino Acid
Protocol:
-
Reaction Setup: Dissolve the crude 2-(2-chloro-4-aminophenyl)acetic acid (approx. 10 mmol) in 50 mL of dichloromethane (DCM) in a round-bottom flask.
-
Reagent Addition: Add N-Boc-glycine (1.75 g, 10 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.3 g, 12 mmol), and 4-dimethylaminopyridine (DMAP) (122 mg, 1 mmol).
-
Reaction Conditions: Stir the mixture at room temperature for 12-18 hours.
-
Work-up: Wash the reaction mixture with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL). Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Step 2c: Deprotection and Intramolecular Cyclization
Protocol:
-
Deprotection: Dissolve the product from Step 2b in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) (20 mL) and stir at room temperature for 1 hour.
-
Cyclization: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a high-boiling point solvent such as xylene (50 mL) and heat to reflux for 4-6 hours with a Dean-Stark apparatus to remove water.
-
Purification: Cool the reaction mixture and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 7-chloro-5-hydroxy-1,3-dihydro-2H-benzo[e][4][5]diazepin-2-one.
Data Summary:
| Step | Key Reagents | Solvent | Temperature (°C) | Expected Yield (%) |
| 2a | H₂, Pd/C | Methanol | Room Temp. | >90 (crude) |
| 2b | N-Boc-glycine, EDC, DMAP | DCM | Room Temp. | 70-80 |
| 2c | TFA; Heat | Xylene | Reflux | 60-70 |
Workflow Diagram:
Caption: Multi-step synthesis of a benzodiazepine.
Protocol 3: Palladium-Catalyzed Synthesis of 6-Chloro-4-nitro-2-phenylquinoline
For researchers interested in more advanced applications, the active methylene group of this compound can be exploited in condensation reactions, followed by cyclization to access quinoline scaffolds. This protocol provides a conceptual framework for such a transformation.
Synthetic Strategy Overview:
Conceptual Protocol:
-
Activation of the Carboxylic Acid: Convert this compound to its corresponding acid chloride using thionyl chloride or oxalyl chloride.
-
Condensation: React the acid chloride with a suitable enamine or enolate to introduce the remaining atoms required for the quinoline core.
-
Palladium-Catalyzed Cyclization: Subject the resulting intermediate to palladium-catalyzed intramolecular C-H amination conditions, likely involving a Pd(II) catalyst and an oxidant, to facilitate the ring closure. The nitro group would be reduced to an amine in a preceding or concurrent step.
Logical Relationship Diagram:
Caption: Palladium-catalyzed quinoline synthesis.
Conclusion
This compound is a potent and versatile building block for the synthesis of a range of medicinally relevant heterocyclic compounds. The protocols and strategies outlined in this guide demonstrate its utility in accessing oxindoles, benzodiazepines, and conceptually, quinolines. The key to unlocking its full potential lies in the strategic manipulation of its nitro and carboxylic acid functionalities. By providing both detailed, validated protocols and conceptual frameworks for more advanced transformations, this document aims to serve as a valuable resource for researchers at the forefront of synthetic and medicinal chemistry.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 3. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. US3692776A - Process for preparing 7-chloro-1,3-dihydro-1-methyl-5-phenyl-2h-1,4-benzodiazepin-2-one - Google Patents [patents.google.com]
- 6. 4-Quinolone synthesis [organic-chemistry.org]
Application Note & Protocol: Synthesis of Amides from 2-(2-Chloro-4-nitrophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-(2-Chloro-4-nitrophenyl)acetic Acid Amides
This compound is a versatile starting material in medicinal chemistry and materials science. Its derivatives, particularly amides, are of significant interest due to their potential as scaffolds for novel therapeutic agents and functional materials. The presence of the chloro and nitro groups on the phenyl ring allows for further functionalization, making it a valuable building block in the synthesis of complex molecules. This application note provides a detailed protocol for the synthesis of amides from this compound, focusing on a robust and widely applicable carbodiimide-mediated coupling method.
Guiding Principles: Choosing the Right Synthetic Strategy
The direct reaction of a carboxylic acid with an amine to form an amide is generally inefficient due to the formation of a stable ammonium carboxylate salt.[1][2] To overcome this, the carboxylic acid must be "activated" to enhance its electrophilicity. Several strategies exist for this activation, including conversion to acyl chlorides, anhydrides, or the use of coupling reagents.[3][4][5][][7][8]
For this protocol, we will focus on the use of a carbodiimide coupling agent, specifically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive, 1-Hydroxybenzotriazole (HOBt). This combination is widely employed due to its high efficiency, mild reaction conditions, and the water-solubility of the urea byproduct, which simplifies purification.[9]
Reaction Mechanism: Carbodiimide-Mediated Amide Bond Formation
The reaction proceeds through a two-step mechanism:
-
Activation of the Carboxylic Acid: The carbodiimide (EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1][10]
-
Nucleophilic Attack by the Amine: The amine then acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea intermediate. This leads to the formation of the desired amide and a soluble urea byproduct.[1][10]
The addition of HOBt is crucial as it can react with the O-acylisourea intermediate to form an active ester. This active ester is less prone to racemization and side reactions, such as the formation of an N-acylurea, and reacts efficiently with the amine to provide the amide product.[9]
Figure 1: General mechanism for EDC/HOBt mediated amide synthesis.
Experimental Protocol: Step-by-Step Synthesis
This protocol outlines the synthesis of a representative amide from this compound and a primary amine.
Materials and Reagents:
| Reagent | CAS Number | Supplier (Example) |
| This compound | 70273-29-9 | Sigma-Aldrich |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 25952-53-8 | Sigma-Aldrich |
| 1-Hydroxybenzotriazole (HOBt) | 2592-95-2 | Sigma-Aldrich |
| Primary Amine (e.g., Benzylamine) | 100-46-9 | Sigma-Aldrich |
| N,N-Diisopropylethylamine (DIEA) | 7087-68-5 | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | 75-09-2 | Sigma-Aldrich |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | Fisher Scientific |
| Brine (saturated aqueous NaCl) | 7647-14-5 | Fisher Scientific |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | Sigma-Aldrich |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: To the stirred solution, add HOBt (1.2 eq) and the primary amine (1.1 eq).
-
Base Addition: Add N,N-Diisopropylethylamine (DIEA) (2.0 eq) to the reaction mixture.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
EDC Addition: Slowly add EDC (1.5 eq) to the cooled reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.
Figure 2: Step-by-step experimental workflow for amide synthesis.
Troubleshooting and Key Considerations
-
Low Yield: If the reaction yield is low, ensure all reagents are anhydrous, as water can hydrolyze the activated intermediates. Increasing the equivalents of the coupling agent and amine may also improve the yield.
-
Side Reactions: The formation of an N-acylurea byproduct can occur if the O-acylisourea intermediate rearranges before reacting with the amine. The use of HOBt helps to minimize this side reaction.[11]
-
Purification Challenges: The urea byproduct from EDC is generally water-soluble, facilitating its removal during the aqueous work-up. If purification is difficult, consider using dicyclohexylcarbodiimide (DCC), where the dicyclohexylurea byproduct is insoluble in most organic solvents and can be removed by filtration.[9] However, DCC is a known allergen and should be handled with care.
Alternative Synthetic Routes
While the EDC/HOBt protocol is robust, other methods can be employed:
-
Acyl Chloride Formation: The carboxylic acid can be converted to the corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and readily couples with amines in the presence of a base like triethylamine or pyridine.[3][][12] This method is often high-yielding but requires an extra synthetic step and handling of corrosive reagents.
-
Other Coupling Reagents: A variety of other coupling reagents, such as HATU, HBTU, and PyBOP, are also highly effective, particularly in peptide synthesis.[7][9][13] These reagents often lead to faster reaction times and higher yields but are generally more expensive than carbodiimides.
Conclusion
The synthesis of amides from this compound is a critical transformation for the development of novel chemical entities. The provided protocol using EDC and HOBt offers a reliable and efficient method for achieving this transformation under mild conditions. By understanding the underlying reaction mechanism and key experimental parameters, researchers can successfully synthesize a wide range of amide derivatives for further investigation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. Amide Synthesis [fishersci.dk]
- 4. hepatochem.com [hepatochem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 7. iris.uniss.it [iris.uniss.it]
- 8. youtube.com [youtube.com]
- 9. peptide.com [peptide.com]
- 10. Carbodiimide - Wikipedia [en.wikipedia.org]
- 11. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amide Synthesis [fishersci.co.uk]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
experimental procedure for the nitration of chlorophenylacetic acid
An Application Guide to the Synthesis of Nitro-Chlorophenylacetic Acid via Electrophilic Nitration
Authored by: A Senior Application Scientist
This document provides a comprehensive protocol for the nitration of chlorophenylacetic acid, a critical process for synthesizing intermediates used in pharmaceutical and materials science research. The guide is structured to provide not only a step-by-step experimental procedure but also the underlying mechanistic principles and essential safety protocols, reflecting field-proven laboratory practices.
Introduction and Scientific Context
The introduction of a nitro group (–NO₂) onto an aromatic ring is a fundamental transformation in organic synthesis. Nitrated aromatic compounds are valuable precursors for a wide range of functional groups, most notably amines, which are ubiquitous in active pharmaceutical ingredients (APIs), dyes, and agrochemicals.[1] The nitration of chlorophenylacetic acid, in particular, generates intermediates that can be further elaborated into more complex molecular architectures.
The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[2] This class of reactions involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. In this case, the potent electrophile is the nitronium ion (NO₂⁺), which is generated in situ from a mixture of concentrated nitric and sulfuric acids, commonly referred to as "mixed acid".[3][4] The sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the loss of a water molecule and form the highly reactive nitronium ion.[4][5]
The regiochemical outcome—that is, the position on the benzene ring where the nitro group is added—is dictated by the electronic effects of the substituents already present: the chloro group and the acetic acid moiety. The chloro atom is an ortho-, para-directing group, while the carboxymethyl group (–CH₂COOH) is also ortho-, para-directing. The interplay of these directing effects determines the final isomer distribution of the product.
Reaction Mechanism: Electrophilic Aromatic Substitution
The nitration of chlorophenylacetic acid follows a well-established three-step SEAr pathway:
-
Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid. This intermediate readily loses a molecule of water to form the nitronium ion (NO₂⁺), the active electrophile.[3][5]
HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻
H₂NO₃⁺ → NO₂⁺ + H₂O
-
Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the chlorophenylacetic acid ring acts as a nucleophile, attacking the electrophilic nitronium ion. This step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2]
-
Deprotonation and Restoration of Aromaticity: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the new nitro group. This regenerates the aromatic π-system, yielding the final nitrated product.[3]
Mandatory Safety Protocols
Nitration reactions are inherently hazardous due to the use of highly corrosive, reactive, and oxidizing acids and the strongly exothermic nature of the reaction.[6] Strict adherence to safety protocols is non-negotiable.
-
Chemical Hazards :
-
Mixed Acid (HNO₃/H₂SO₄): Extremely corrosive and can cause severe, deep chemical burns upon contact with skin or eyes.[7][8] It is a powerful oxidizing agent that can react violently with organic materials.[8][9]
-
Nitric Acid Fumes: Inhalation of nitric acid vapors or the nitrogen dioxide (NO₂) gas produced during the reaction can cause severe respiratory irritation and delayed-onset pulmonary edema.[7][8]
-
-
Reaction Hazards :
-
Engineering Controls and Personal Protective Equipment (PPE) :
-
The entire procedure must be conducted inside a certified chemical fume hood with the sash positioned as low as is practical.
-
An acid-resistant lab coat, chemical splash goggles, and a full-face shield are mandatory.[7]
-
Heavy-duty, acid-resistant gloves (e.g., butyl rubber or Viton) must be worn. Check glove compatibility charts.
-
An emergency eyewash station and safety shower must be immediately accessible.[7][9]
-
Have spill containment materials, including a neutralizing agent like sodium carbonate or sodium bicarbonate, readily available.[10]
-
Experimental Design and Protocol
This protocol is designed for the nitration of 4-chlorophenylacetic acid as a representative example. The principles can be adapted for other isomers with appropriate consideration for the expected product distribution.
Materials and Equipment
| Reagents & Chemicals | Equipment |
| 4-Chlorophenylacetic Acid (99%) | 250 mL Three-neck round-bottom flask |
| Concentrated Sulfuric Acid (H₂SO₄, 98%) | 125 mL Dropping funnel |
| Concentrated Nitric Acid (HNO₃, 70%) | Magnetic stirrer and stir bar |
| Deionized Water | Thermometer (-10 to 110 °C) |
| Crushed Ice | Large crystallizing dish or bowl (for ice bath) |
| Ethanol (for recrystallization) | Büchner funnel and vacuum flask |
| Celite or filter aid (optional) | Filter paper |
| Glassware for recrystallization |
Quantitative Data Summary
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| 4-Chlorophenylacetic acid | 170.59 | 8.53 g | 0.05 | 1.0 |
| Sulfuric Acid (98%) | 98.08 | 25 mL | ~0.46 | ~9.2 |
| Nitric Acid (70%) | 63.01 | 5.0 mL | ~0.075 | 1.5 |
Visual Workflow
Caption: Experimental workflow for the nitration of chlorophenylacetic acid.
Step-by-Step Protocol
-
Preparation of the Nitrating Mixture:
-
In a chemical fume hood, place a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer in a large ice-salt bath.
-
Carefully measure 25 mL of concentrated sulfuric acid and add it to the flask. Begin stirring and allow the acid to cool to below 5 °C.
-
Measure 5.0 mL of concentrated nitric acid into a dropping funnel.
-
Add the nitric acid dropwise to the cold, stirring sulfuric acid. CAUTION: This mixing is exothermic. Ensure the addition rate is slow enough to maintain the internal temperature of the mixed acid below 10 °C. Once addition is complete, allow the mixture to stir and cool for 10-15 minutes.
-
-
Nitration Reaction:
-
Weigh 8.53 g (0.05 mol) of 4-chlorophenylacetic acid.
-
Begin adding the 4-chlorophenylacetic acid to the cold nitrating mixture in very small portions (e.g., using a spatula) over 30-45 minutes.
-
CRITICAL STEP: Monitor the temperature continuously. Do not allow the internal temperature to rise above 10 °C during the addition. If the temperature approaches this limit, stop the addition and allow the mixture to cool before proceeding.
-
After all the solid has been added, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
-
Product Isolation (Quenching):
-
Prepare a 600 mL beaker containing approximately 200 g of crushed ice and 100 mL of cold deionized water.
-
CAUTION: This step must be performed carefully in the fume hood. Slowly and with vigorous stirring, pour the reaction mixture from the flask into the ice-water slurry. The nitrated product should precipitate as a pale yellow solid.
-
Rinse the reaction flask with a small amount of cold water and add it to the beaker to recover any remaining product.
-
-
Collection and Washing:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid cake thoroughly with several portions of cold deionized water (total of 300-400 mL) until the washings are no longer acidic (test with pH paper). This removes residual mixed acid.
-
Press the solid as dry as possible on the funnel by continuing to draw air through it for 15-20 minutes.
-
-
Purification by Recrystallization:
-
Transfer the crude, damp solid to a 250 mL Erlenmeyer flask.
-
Add the minimum amount of hot ethanol required to just dissolve the solid.
-
Slowly add hot water dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature, then place it in an ice bath to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol-water (1:1), and dry to a constant weight.
-
Product Characterization
The identity and purity of the final product, 4-chloro-2-nitrophenylacetic acid, should be confirmed using standard analytical techniques:
-
Melting Point: Determine the melting point of the dried crystals. A sharp melting range close to the literature value indicates high purity.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic strong absorptions for the nitro group (NO₂) at approximately 1520-1550 cm⁻¹ (asymmetric stretch) and 1340-1360 cm⁻¹ (symmetric stretch), as well as a strong carbonyl (C=O) stretch for the carboxylic acid around 1700 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the substitution pattern on the aromatic ring. The chemical shifts and coupling patterns of the aromatic protons will be distinct from the starting material.
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 7. youtube.com [youtube.com]
- 8. ehs.com [ehs.com]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
Application Note: A Comprehensive Guide to the Large-Scale Synthesis of 2-(2-Chloro-4-nitrophenyl)acetic Acid
Abstract
This document provides a detailed technical guide for the large-scale laboratory or pilot-plant synthesis of 2-(2-Chloro-4-nitrophenyl)acetic acid, a key intermediate in pharmaceutical and chemical manufacturing. We present a robust and scalable three-step synthetic route commencing from 2-chloro-4-nitrotoluene. The protocol emphasizes safety, efficiency, and mechanistic understanding, offering field-proven insights into process optimization and troubleshooting. This guide is intended for researchers, chemists, and process development professionals with a strong background in synthetic organic chemistry.
Introduction and Strategic Overview
This compound is a valuable building block in organic synthesis. Its bifunctional nature, featuring a carboxylic acid handle and an electronically-modified aromatic ring, makes it a precursor for a variety of more complex molecules, including active pharmaceutical ingredients (APIs).
The synthesis of phenylacetic acids from corresponding toluene derivatives is a well-established transformation. For the large-scale synthesis of the title compound, a linear, three-step approach starting from the readily available 2-chloro-4-nitrotoluene is the most industrially viable and cost-effective strategy. This route involves:
-
Radical Bromination: Selective halogenation of the benzylic methyl group to form 2-chloro-4-nitrobenzyl bromide.
-
Nucleophilic Cyanation: Conversion of the benzyl bromide to 2-(2-chloro-4-nitrophenyl)acetonitrile.
-
Basic Hydrolysis: Conversion of the nitrile functional group to the final carboxylic acid product.
This application note will detail this synthetic pathway, providing not just the procedural steps but also the underlying chemical principles that govern each transformation.
Safety and Hazard Analysis: A Non-Negotiable Prerequisite
The successful and ethical execution of this synthesis is predicated on an uncompromising commitment to safety. Several reagents used in this process are highly hazardous, and a thorough understanding of their properties and handling requirements is essential.
Table 1: Hazard Summary of Key Reagents
| Reagent | CAS No. | Key Hazards | Recommended PPE & Handling Precautions |
| 2-Chloro-4-nitrotoluene | 121-86-8 | Harmful if swallowed, in contact with skin, or if inhaled.[1][2] May cause methemoglobinemia, leading to headache, dizziness, and nausea.[1] | Chemical-resistant gloves, safety goggles, lab coat.[2] Use in a well-ventilated chemical fume hood.[3] Avoid dust formation.[4] |
| N-Bromosuccinimide (NBS) | 128-08-5 | Strong oxidizer. Causes severe skin burns and eye damage. Harmful if swallowed. | Chemical-resistant gloves, safety goggles with face shield, lab coat. Handle in a fume hood away from combustible materials. |
| Sodium Cyanide (NaCN) | 143-33-9 | FATAL if swallowed, in contact with skin, or if inhaled. [5][6][7][8] Causes damage to organs through prolonged exposure. Contact with acids liberates extremely toxic hydrogen cyanide gas.[6][8] | EXTREME CAUTION REQUIRED. Work in a dedicated, high-efficiency chemical fume hood.[5] Wear double gloves, a lab coat, and chemical splash goggles with a face shield. An emergency cyanide antidote kit must be available. All equipment must be decontaminated with bleach solution. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | Causes severe skin burns and serious eye damage.[9][10][11] Highly corrosive. Reaction with water can be exothermic and cause spattering.[9][12] | Chemical-resistant gloves, chemical splash goggles, face shield, lab coat.[11] Add slowly to water/solutions to control heat generation. |
Recommended Synthetic Protocol & Mechanistic Discussion
This section details the step-by-step protocol for the synthesis, accompanied by explanations for the experimental choices. The overall reaction scheme is visualized below.
Caption: Overall reaction scheme for the synthesis.
Step 1: Synthesis of 2-Chloro-4-nitrobenzyl bromide
This step utilizes a free-radical chain reaction to selectively brominate the benzylic position, which is activated by the adjacent aromatic ring.
-
Principle: N-Bromosuccinimide (NBS) serves as a source of bromine radicals at a constant, low concentration, which favors substitution at the benzylic position over addition to the aromatic ring. Azobisisobutyronitrile (AIBN) is a thermal initiator that decomposes to form nitrogen gas and radicals, which initiate the chain reaction.
Protocol:
-
Set up a multi-neck, round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer. Ensure all glassware is thoroughly dried.
-
Charge the flask with 2-chloro-4-nitrotoluene (1.0 eq), N-bromosuccinimide (1.05 eq), and a catalytic amount of AIBN (0.02 eq).
-
Add a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile to create a stirrable slurry.
-
Flush the system with nitrogen and heat the mixture to reflux (approx. 77°C for CCl₄) under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours. A key indicator is the consumption of the starting material and the observation that the dense NBS sinks and is replaced by the less dense succinimide byproduct floating on the surface.
-
Cool the reaction mixture to room temperature, then cool further in an ice bath to precipitate the succinimide.
-
Filter off the succinimide and wash it with a small amount of cold solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-chloro-4-nitrobenzyl bromide as a solid. This product is often used in the next step without further purification due to its lachrymatory and irritating nature.
Step 2: Synthesis of 2-(2-Chloro-4-nitrophenyl)acetonitrile
This is a classic Sₙ2 nucleophilic substitution reaction where the bromide is displaced by the cyanide anion.
-
Principle: The highly nucleophilic cyanide ion attacks the electrophilic benzylic carbon, displacing the bromide leaving group. A polar protic solvent system like aqueous ethanol is used to dissolve both the organic substrate and the inorganic cyanide salt.
Protocol:
-
EXTREME CAUTION: All operations involving sodium cyanide must be performed in a high-performance chemical fume hood.[5] Rescuers must be protected, and an emergency plan must be in place.[6]
-
In a multi-neck flask equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve sodium cyanide (1.1 eq) in a mixture of ethanol and water (e.g., 80:20 v/v).
-
Warm the cyanide solution to approximately 50-60°C.
-
Dissolve the crude 2-chloro-4-nitrobenzyl bromide (1.0 eq) from Step 1 in ethanol.
-
Add the benzyl bromide solution dropwise to the warm cyanide solution over 30-60 minutes, maintaining the internal temperature below 70°C.
-
After the addition is complete, continue to stir the mixture at 60-70°C for 1-2 hours. Monitor the reaction by TLC until the starting bromide is consumed.
-
Cool the reaction mixture to room temperature and pour it into a larger volume of cold water to precipitate the product.
-
Isolate the solid product by filtration. Wash the filter cake thoroughly with water to remove any residual sodium cyanide.
-
Dry the crude 2-(2-chloro-4-nitrophenyl)acetonitrile under vacuum. Recrystallization from ethanol can be performed if higher purity is required.
Step 3: Synthesis of this compound
This final step involves the complete hydrolysis of the nitrile group to a carboxylic acid under basic conditions, followed by acidic workup.
-
Principle: The nitrile is hydrolyzed in two stages. First, hydroxide attacks the nitrile carbon, forming an intermediate that tautomerizes to an amide. The amide is then further hydrolyzed under the same conditions to a carboxylate salt. Acidification in the final workup step protonates the carboxylate to yield the desired carboxylic acid.
Protocol:
-
Charge a flask equipped with a reflux condenser and stirrer with the crude nitrile from Step 2 (1.0 eq) and a 10-20% aqueous solution of sodium hydroxide (3-4 eq).
-
Heat the mixture to reflux (100-110°C) and maintain reflux for 4-8 hours. The reaction progress can be monitored by the evolution of ammonia gas (use wet pH paper to test) and by TLC.
-
Once the hydrolysis is complete, cool the dark reaction mixture to room temperature.
-
Slowly and carefully acidify the solution by adding concentrated hydrochloric acid while cooling in an ice bath. The product will precipitate out of the solution. The final pH should be ~1-2.
-
Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
Isolate the solid product by filtration. Wash the filter cake with cold water until the washings are neutral to pH paper.
-
Dry the final product, this compound, in a vacuum oven at 50-60°C. A typical melting point for the pure product is in the range of 156-159°C.[13]
Process Workflow and Data Summary
The overall process can be visualized as a multi-stage workflow from raw materials to the final, purified product.
Caption: Experimental workflow from preparation to final product.
Table 2: Process Parameters and Expected Yields
| Step | Key Reagents | Temp. | Time | Typical Yield |
| 1. Bromination | 2-chloro-4-nitrotoluene, NBS, AIBN | Reflux (~77°C) | 2-4 h | 90-95% (crude) |
| 2. Cyanation | Benzyl bromide, NaCN | 60-70°C | 1-2 h | 85-90% |
| 3. Hydrolysis | Acetonitrile, NaOH | Reflux (~105°C) | 4-8 h | 90-95% |
| Overall | ~70-80% |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Step 1: Low conversion in bromination | Inactive initiator (old AIBN). Presence of radical inhibitors (e.g., moisture). | Use fresh AIBN. Ensure the reaction is performed under a dry, inert atmosphere. |
| Step 1: Formation of di-bromo side product | Excess NBS or prolonged reaction time. | Use a stoichiometric amount of NBS (max 1.05 eq). Monitor the reaction closely and stop once the starting material is consumed. |
| Step 2: Reaction stalls during cyanation | Poor quality benzyl bromide. Insufficient temperature. | Ensure Step 1 went to completion. Maintain the reaction temperature at 60-70°C. A phase-transfer catalyst (e.g., TBAB) can be added to improve reactivity. |
| Step 3: Incomplete hydrolysis | Insufficient NaOH or reaction time. | Use a larger excess of NaOH (e.g., 4-5 eq). Increase reflux time and monitor for the cessation of ammonia evolution. |
| Final Product: Low purity / discoloration | Incomplete hydrolysis leading to amide impurity. Tarry byproducts from side reactions. | Ensure hydrolysis is complete. The crude product can be purified by recrystallization from a suitable solvent like toluene or an ethanol/water mixture. |
References
- 1. 2-Chloro-4-nitrotoluene | C7H6ClNO2 | CID 8491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. aarti-industries.com [aarti-industries.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. camachem.com [camachem.com]
- 7. westliberty.edu [westliberty.edu]
- 8. cdn.lasec.co.za [cdn.lasec.co.za]
- 9. tatachemicals.com [tatachemicals.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. media.laballey.com [media.laballey.com]
- 13. 2-(4-CHLORO-2-NITROPHENYL)ACETIC ACID | 37777-71-2 [chemicalbook.com]
Introduction: Unlocking the Synthetic Potential of 2-(2-Chloro-4-nitrophenyl)acetic Acid
An Application Guide to the Strategic Derivatization of the Carboxylic Acid Group in 2-(2-Chloro-4-nitrophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This compound is a valuable substituted phenylacetic acid derivative, serving as a key building block in the synthesis of a range of pharmacologically active molecules and functional materials. The true synthetic versatility of this compound, however, lies in the targeted modification of its carboxylic acid moiety. Direct derivatization of this functional group is a critical step for extending its molecular framework, modulating its physicochemical properties, and preparing it for subsequent coupling reactions.
The conversion of the carboxylic acid into esters, amides, or highly reactive acyl chlorides is not merely a procedural step but a strategic choice that dictates the efficiency of subsequent synthetic transformations. These derivatives are often more suitable for nucleophilic substitution reactions than the parent carboxylic acid, which can be unreactive due to the acidic proton that is readily removed by basic nucleophiles, forming an unreactive carboxylate anion.[1] Furthermore, derivatization is a widely employed strategy to enhance the detectability of carboxylic acids in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), where converting the analyte can significantly improve ionization efficiency.[2][3]
This comprehensive guide provides detailed protocols and the underlying chemical principles for three fundamental derivatization strategies applied to this compound:
-
Esterification: For modulating polarity, solubility, and creating prodrugs.
-
Acyl Chloride Formation: To generate a highly reactive intermediate for efficient conversion to other derivatives.
-
Amidation: For the construction of amide bonds, a cornerstone of peptide and medicinal chemistry.
Each protocol is designed to be a self-validating system, explaining the causality behind experimental choices to ensure robust and reproducible outcomes.
Workflow Overview: From Carboxylic Acid to Key Derivatives
The derivatization of this compound can be visualized as a central hub from which multiple synthetic pathways diverge. The initial acid can be converted directly into esters or amides, or it can be first activated to an acyl chloride, a more reactive intermediate, which can then be readily transformed into the desired ester or amide.
Caption: General derivatization pathways for this compound.
Method 1: Acid-Catalyzed Esterification (Fischer-Speier Esterification)
Esterification is a fundamental transformation used to protect the carboxylic acid, increase lipophilicity, or prepare ester-based prodrugs. The Fischer-Speier method involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.
Mechanism Insight: The reaction proceeds via an acid-catalyzed nucleophilic acyl substitution. The strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing its electrophilicity. This activation allows the weakly nucleophilic alcohol to attack the carbonyl carbon. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester product.[1] The reaction is an equilibrium process; therefore, using a large excess of the alcohol or removing water as it forms is crucial to drive the reaction toward the product.
Protocol 1: Synthesis of Ethyl 2-(2-Chloro-4-nitrophenyl)acetate
Objective: To convert this compound to its ethyl ester derivative.
| Parameter | Value/Condition | Rationale |
| Starting Material | This compound | 1.0 eq |
| Reagent | Anhydrous Ethanol (EtOH) | Serves as both reactant and solvent; used in large excess to drive equilibrium. |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | 0.1 - 0.2 eq |
| Temperature | Reflux (~78 °C) | Increases reaction rate to reach equilibrium faster. |
| Reaction Time | 4-8 hours | Monitored by TLC until starting material is consumed. |
| Typical Yield | 85-95% | Dependent on effective water removal/excess alcohol. |
Step-by-Step Procedure:
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 2.15 g, 10 mmol).
-
Reagent Addition: Add anhydrous ethanol (40 mL). Stir the suspension until the acid is partially dissolved.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.1 mL, ~1.8 mmol) to the stirring mixture. Caution: The addition is exothermic.
-
Reaction: Heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-8 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC), eluting with a mixture like 3:1 Hexanes:Ethyl Acetate. The product ester will have a higher Rf value than the starting carboxylic acid.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Reduce the volume of ethanol by approximately half using a rotary evaporator.
-
Slowly pour the concentrated mixture into 50 mL of ice-cold water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution (2 x 20 mL) to neutralize the acid catalyst and remove any unreacted starting material, followed by brine (1 x 20 mL).
-
-
Purification & Characterization:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester, typically as a yellow oil or low-melting solid.
-
If necessary, purify the product by column chromatography on silica gel.
-
Confirm the structure by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The appearance of signals corresponding to the ethyl group (a quartet and a triplet) in the ¹H NMR spectrum is a key indicator of success.
-
Method 2: Acyl Chloride Formation
Converting the carboxylic acid to an acyl chloride dramatically increases its reactivity. Acyl chlorides are versatile intermediates that react readily with a wide range of nucleophiles, including alcohols, amines, and thiols, often without the need for a catalyst.[4][5] Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation as the byproducts (SO₂ and HCl) are gaseous and easily removed.[4]
Protocol 2: Synthesis of 2-(2-Chloro-4-nitrophenyl)acetyl Chloride
Objective: To activate the carboxylic acid by converting it to its corresponding acyl chloride.
| Parameter | Value/Condition | Rationale |
| Starting Material | This compound | 1.0 eq |
| Reagent | Thionyl Chloride (SOCl₂) | 2.0 - 3.0 eq |
| Catalyst | N,N-Dimethylformamide (DMF) | Catalytic amount (1-2 drops) |
| Solvent | Toluene or Dichloromethane (DCM) | Anhydrous, aprotic solvent. |
| Temperature | Reflux | Drives the reaction and removes gaseous byproducts. |
| Reaction Time | 1-3 hours | Reaction is often complete when gas evolution ceases. |
Step-by-Step Procedure:
-
Setup: In a fume hood, equip a flame-dried round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a gas outlet connected to a trap (e.g., a bubbler with NaOH solution to neutralize HCl and SO₂).
-
Reagent Addition: Add this compound (2.15 g, 10 mmol) and a suitable anhydrous solvent like Toluene (20 mL).
-
Catalyst: Add one drop of DMF.
-
Thionyl Chloride Addition: Slowly add thionyl chloride (1.8 mL, 25 mmol) to the suspension at room temperature.
-
Reaction: Heat the mixture to reflux. Vigorous evolution of gas (HCl and SO₂) should be observed. Continue heating for 1-3 hours, or until gas evolution ceases.
-
Isolation:
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure (rotary evaporation). It may be necessary to co-evaporate with additional dry toluene (2 x 10 mL) to ensure all volatile reagents are removed.
-
-
Use: The resulting crude 2-(2-Chloro-4-nitrophenyl)acetyl chloride[6] is a highly reactive, moisture-sensitive compound. It is typically used immediately in the next step without further purification.
Method 3: Carbodiimide-Mediated Amidation
The formation of an amide bond is one of the most frequent reactions in medicinal chemistry. Direct reaction between a carboxylic acid and an amine is generally ineffective as it results in an acid-base reaction.[1] Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC or EDC), are widely used coupling reagents that activate the carboxylic acid, facilitating amide bond formation.[4][7]
Mechanism Insight: EDAC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by an amine to form the amide bond. A common side reaction is the rearrangement of the O-acylisourea to a stable N-acylurea byproduct, especially if the amine nucleophile is weak or sterically hindered. To mitigate this and improve yields, an additive such as 1-Hydroxybenzotriazole (HOBt) is often included. HOBt rapidly traps the O-acylisourea to form an activated HOBt ester, which is less prone to side reactions but still highly reactive towards the amine.[4]
Caption: Simplified workflow for EDAC-mediated amidation.
Protocol 3: Synthesis of 2-(2-Chloro-4-nitrophenyl)-N-benzylacetamide
Objective: To couple this compound with benzylamine.
| Parameter | Value/Condition | Rationale |
| Starting Material | This compound | 1.0 eq |
| Nucleophile | Benzylamine | 1.1 eq |
| Coupling Reagent | EDAC (EDC) | 1.2 eq |
| Additive | HOBt | 1.2 eq |
| Base | Diisopropylethylamine (DIPEA) | 2.0 eq |
| Solvent | Dichloromethane (DCM) or DMF | Anhydrous, aprotic solvent. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic activation step. |
| Reaction Time | 12-24 hours | Amide formation can be slow, especially with hindered substrates. |
| Typical Yield | 70-90% | Highly dependent on substrate purity and anhydrous conditions. |
Step-by-Step Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.08 g, 5 mmol) and HOBt (0.68 g, 6 mmol).
-
Solvent: Add anhydrous DCM (25 mL) and stir to dissolve. Cool the flask to 0 °C in an ice bath.
-
Reagent Addition:
-
Add benzylamine (0.60 mL, 5.5 mmol) and DIPEA (1.74 mL, 10 mmol).
-
Add EDAC (1.15 g, 6 mmol) portion-wise, keeping the temperature below 5 °C.
-
-
Reaction: Allow the reaction to slowly warm to room temperature while stirring. Continue stirring for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting acid.
-
Work-up:
-
Dilute the reaction mixture with DCM (20 mL).
-
Wash the organic phase sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).
-
-
Purification & Characterization:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization (e.g., from ethanol/water) or by column chromatography on silica gel.
-
Confirm the structure by ¹H NMR, IR (presence of amide C=O stretch), and Mass Spectrometry.
-
References
- 1. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. (2-Chloro-4-nitrophenyl)acetic acid chloride | C8H5Cl2NO3 | CID 85969188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - SG [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Chloro-4-nitrophenyl)acetic Acid
Here is a technical support center for improving the yield of 2-(2-Chloro-4-nitrophenyl)acetic acid synthesis.
Welcome to the technical support guide for the synthesis of this compound (CAS 73088-11-6). This resource is designed for chemistry professionals engaged in research and development. Here, we address common challenges encountered during the synthesis, providing in-depth, field-proven solutions to help you optimize your reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: Several synthetic pathways have been established. A prevalent and effective strategy involves a multi-step synthesis that builds the acetic acid side chain onto a pre-existing 2-chloro-4-nitrophenyl scaffold. A common route starts with 2-chloro-4-nitrotoluene, which is first halogenated (e.g., brominated) at the benzylic position, followed by cyanation to form 2-(2-chloro-4-nitrophenyl)acetonitrile. The final step is the acid or base-catalyzed hydrolysis of the nitrile to the desired carboxylic acid.[1][2]. An alternative approach involves the nitration of a (2-chlorophenyl)acetic acid precursor, although this can present challenges with regioselectivity and the formation of unwanted isomers.[3].
Q2: How can I effectively monitor the progress of the synthesis?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for real-time reaction monitoring.[4]. Develop a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) that provides good separation between your starting material, intermediates, and the final product. The disappearance of the starting material spot is a primary indicator of reaction completion. For more quantitative analysis and impurity profiling, High-Performance Liquid Chromatography (HPLC) is the preferred method.[3].
Q3: What are the most critical safety precautions for this synthesis?
A3: The synthesis involves several hazardous materials and reactions.
-
Nitration: If your route involves a nitration step, you will be handling concentrated nitric and sulfuric acids. These are highly corrosive and the reaction is extremely exothermic. Strict temperature control is mandatory to prevent runaway reactions.[4].
-
Cyanide: Routes involving a nitrile intermediate use toxic cyanide salts (e.g., NaCN or KCN). These must be handled with extreme caution in a well-ventilated fume hood. Acidification of cyanide-containing waste must be avoided as it liberates highly toxic hydrogen cyanide gas.
-
Solvents: Many organic solvents used (e.g., dichloromethane, ether, toluene) are flammable and volatile. Ensure all operations are performed away from ignition sources.[1][5].
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format.
Problem 1: Low Yield of the Final Product
Q: My overall yield is consistently low. What are the likely causes and how can I improve it?
A: Low yield is a multifaceted issue. Let's break down the potential causes based on a common synthetic step: the hydrolysis of 2-(2-chloro-4-nitrophenyl)acetonitrile.
-
Possible Cause 1: Incomplete Hydrolysis. The conversion of the nitrile to a carboxylic acid requires forcing conditions. If the reaction is not complete, the amide intermediate or unreacted nitrile will remain, lowering the yield of the desired acid.
-
Expert Recommendation: Monitor the reaction progress meticulously using TLC or HPLC.[4]. If the reaction has stalled, consider extending the reaction time or moderately increasing the temperature. A well-established procedure for a similar compound, p-nitrobenzyl cyanide, involves boiling with a mixture of sulfuric acid and water for 15 minutes.[2]. This indicates that vigorous conditions are necessary.
-
-
Possible Cause 2: Product Degradation. While strong acid or base is needed for hydrolysis, excessively harsh conditions (e.g., prolonged heating at very high temperatures) can lead to decomposition of the product, often indicated by the formation of dark, tarry substances.[2].
-
Expert Recommendation: Find a balance. The goal is to drive the reaction to completion without significant degradation. If you observe significant darkening of the reaction mixture, consider using a slightly lower temperature for a longer duration. Protecting the flask from localized superheating by using an asbestos board or a heating mantle with good stirring is crucial.[2].
-
-
Possible Cause 3: Product Loss During Workup. this compound is a carboxylic acid, and its solubility is highly dependent on pH. Improper pH control during extraction and precipitation is a common source of yield loss.
-
Expert Recommendation: After hydrolysis, the product will be in a basic solution as its carboxylate salt or an acidic solution. To precipitate the solid acid, the pH must be carefully adjusted. Acidify the solution (typically with concentrated HCl) to a pH of approximately 3.[1][6]. Ensure the solution is well-chilled in an ice bath to maximize precipitation before filtering. Wash the collected solid with cold water to remove inorganic salts without dissolving a significant amount of the product.[2].
-
Problem 2: High Levels of Impurities in the Final Product
Q: My final product shows significant impurities on NMR/HPLC analysis. How can I identify and minimize them?
A: Impurity formation is often linked to side reactions or incomplete conversions.
-
Possible Cause 1: Unreacted Starting Materials or Intermediates. The most common impurity is often the starting nitrile or the intermediate amide from incomplete hydrolysis.
-
Expert Recommendation: As mentioned for low yield, ensure the hydrolysis reaction goes to completion. For purification, recrystallization is highly effective. A patent for a similar compound suggests recrystallization from ether to obtain the pure product.[7]. Other solvent systems like toluene/hexane mixtures can also be effective for separating non-polar impurities from the more polar carboxylic acid product.[3].
-
-
Possible Cause 2: Formation of Positional Isomers. If your synthesis involves the nitration of (2-chlorophenyl)acetic acid, the formation of isomers is a major concern. The chloro group is ortho-, para-directing, while the acetic acid group is weakly deactivating. This can lead to a mixture of nitro-substituted products.
-
Expert Recommendation: To avoid this, it is far better to use a synthesis strategy that starts with a molecule where the nitro and chloro groups are already in the correct positions, such as 2-chloro-4-nitrotoluene.[1]. This approach provides unambiguous regiochemistry. If you must use a nitration route, extensive purification by column chromatography or fractional crystallization will be necessary to separate the desired 4-nitro isomer from other products.
-
Troubleshooting Summary Table
| Problem | Possible Cause | Recommended Solution & Rationale |
| Low Yield | Incomplete reaction | Monitor via TLC/HPLC. Increase reaction time or temperature moderately. Ensure sufficient acid/base concentration for hydrolysis.[2][4] |
| Product degradation | Avoid excessive heating. Use controlled heating (heating mantle) and vigorous stirring to prevent localized superheating and charring.[2] | |
| Loss during workup | Carefully adjust pH to ~3 to fully precipitate the carboxylic acid. Use an ice bath to minimize solubility before filtration.[1][6] | |
| High Impurity | Unreacted starting materials | Drive reaction to completion. Purify the crude product via recrystallization from a suitable solvent like ether or a toluene/hexane mixture.[3][7] |
| Isomer formation (in nitration routes) | Redesign the synthesis to start from a precursor with pre-defined regiochemistry (e.g., 2-chloro-4-nitrotoluene).[1] | |
| Reaction turns to dark tar | Overheating / decomposition | Maintain strict temperature control, especially during exothermic steps. Add reagents dropwise into a cooled solution.[8] |
Visualized Workflows and Protocols
General Troubleshooting Workflow
The following diagram outlines a logical approach to troubleshooting common issues in the synthesis.
Caption: A logical workflow for diagnosing and solving synthesis issues.
Plausible Synthetic Pathway
This diagram illustrates a common and reliable route for the synthesis.
Caption: A reliable multi-step synthesis pathway to the target molecule.
Experimental Protocol: Hydrolysis of 2-(2-Chloro-4-nitrophenyl)acetonitrile
This protocol is adapted from a well-established procedure for the analogous p-nitrophenyl derivative and should be optimized for your specific scale and equipment.[2].
Materials:
-
2-(2-Chloro-4-nitrophenyl)acetonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
1 L Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer, place your starting nitrile (e.g., 0.5 moles).
-
Acid Preparation: In a separate beaker, carefully and slowly add 150 mL of concentrated sulfuric acid to 140 mL of deionized water. Caution: This is a highly exothermic process; add the acid to the water and cool the beaker in an ice bath.
-
Hydrolysis: Pour approximately two-thirds of the prepared dilute sulfuric acid onto the nitrile in the flask. Swirl to ensure all the solid is wetted. Wash down any solid adhering to the flask walls with the remaining acid solution.
-
Heating: Attach a reflux condenser to the flask. Place the setup on a heating mantle and heat the mixture to a gentle boil. Maintain the reflux for approximately 15-30 minutes. The reaction progress should be monitored by TLC.
-
Quenching & Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool slightly. Carefully dilute the dark reaction mixture with an equal volume of cold water. Cool the entire mixture in a large ice bath to 0°C or below to precipitate the crude product.
-
Isolation: Filter the precipitated solid using a Buchner funnel. Wash the solid cake several times with ice-cold water to remove residual acid.
-
Purification (Recrystallization): Dissolve the crude solid in a minimum amount of a suitable hot solvent (e.g., ether or an ethanol/water mixture).[7]. If the solution is colored, you may add a small amount of activated charcoal and perform a hot filtration. Allow the clear filtrate to cool slowly to room temperature, then chill in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final product, this compound.
References
- 1. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]
- 6. CN102746142A - Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid - Google Patents [patents.google.com]
- 7. 2-(4-CHLORO-2-NITROPHENYL)ACETIC ACID | 37777-71-2 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 2-(2-Chloro-4-nitrophenyl)acetic Acid
Welcome to the technical support center for the purification of crude 2-(2-Chloro-4-nitrophenyl)acetic acid (CAS 73088-11-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the successful purification of this compound.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. The purity of this compound is critical for the success of subsequent synthetic steps and for ensuring the desired pharmacological profile of the final product. This guide provides a comprehensive overview of robust purification techniques, addressing common challenges and offering practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of crude this compound largely depends on the synthetic route employed. A common route involves the hydrolysis of 2-(2-chloro-4-nitrophenyl)acetonitrile. Potential impurities from this synthesis include:
-
Unreacted starting material: 2-(2-chloro-4-nitrophenyl)acetonitrile.
-
Byproducts of hydrolysis: 2-(2-chloro-4-nitrophenyl)acetamide.
-
Side-reaction products: Isomeric nitrophenylacetic acids or products from over-oxidation or reduction if harsh conditions are used.
-
Inorganic salts: From the workup and neutralization steps.
Q2: My crude product is a dark, oily substance. What is the likely cause and how can I purify it?
A2: An oily or dark-colored crude product often indicates the presence of significant impurities or residual solvent. "Oiling out" during a failed crystallization attempt can also lead to this.[1] The dark color may be due to polymeric byproducts or highly conjugated impurities.
Recommended approach:
-
Initial Cleanup: Attempt an acid-base extraction to separate the acidic product from neutral and basic impurities.[2][3][4]
-
Decolorization: If the product remains colored after extraction, treatment with activated charcoal during recrystallization can be effective. However, use charcoal judiciously as it can adsorb the desired product, leading to lower yields.[1]
-
Chromatography: If extraction and recrystallization are insufficient, column chromatography is a powerful technique for separating complex mixtures.
Q3: I am having trouble getting my compound to crystallize. What can I do?
A3: Failure to crystallize is a common issue in recrystallization.[1] Several factors could be at play:
-
Supersaturation has not been reached: The solution may be too dilute. Try evaporating some of the solvent to increase the concentration.
-
Supersaturation without nucleation: The solution is supersaturated, but crystals have not started to form. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.
-
Inappropriate solvent system: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] It may be necessary to screen different solvents or solvent mixtures.
Q4: What is the best method to assess the purity of the final product?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point range.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A single, sharp peak is desired.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities.
Troubleshooting Guides
This section provides detailed protocols and troubleshooting for the primary purification techniques for this compound.
Purification by Acid-Base Extraction
This technique is highly effective for separating the acidic target compound from neutral and basic impurities.[2][3][4] The principle lies in the differential solubility of the neutral acid and its corresponding carboxylate salt in organic and aqueous phases, respectively.
Experimental Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to form its sodium salt, which is soluble in the aqueous layer.
-
Extraction: Shake the separatory funnel vigorously, venting frequently to release any pressure buildup from CO₂ evolution. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer containing the sodium salt of your product. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete recovery.
-
Acidification: Combine the aqueous extracts and cool in an ice bath. Slowly add a strong acid, such as concentrated hydrochloric acid (HCl), dropwise with stirring until the solution is acidic (pH ~2). The protonated this compound will precipitate out of the solution.
-
Isolation: Collect the purified solid by vacuum filtration, wash with cold deionized water to remove any remaining salts, and dry thoroughly.
Troubleshooting Acid-Base Extraction:
| Problem | Possible Cause | Solution |
| Emulsion Formation | Vigorous shaking with certain solvent combinations. | - Allow the mixture to stand for a longer period. - Add a small amount of brine (saturated NaCl solution). - Gently swirl instead of shaking vigorously. - Filter the entire mixture through a pad of Celite. |
| Low Recovery of Product | - Incomplete extraction from the organic layer. - Product is partially soluble in the acidic aqueous phase. | - Perform multiple extractions with the basic solution. - Ensure the aqueous layer is sufficiently acidified (check with pH paper). - Cool the acidified solution thoroughly in an ice bath to minimize solubility. |
| Product Precipitates as an Oil | The melting point of the impure product is below the temperature of the solution upon acidification. | - Ensure the aqueous solution is well-chilled before and during acidification. - Extract the oily product with a fresh portion of organic solvent, then dry and evaporate the solvent. |
Logical Workflow for Acid-Base Extraction
Caption: Workflow for purification via acid-base extraction.
Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on their differential solubility in a given solvent at different temperatures.[5]
Solvent Selection:
The choice of solvent is critical for successful recrystallization. An ideal solvent should:
-
Dissolve the compound sparingly at room temperature but completely at its boiling point.
-
Not react with the compound.
-
Dissolve impurities well at room temperature or not at all at high temperatures.
-
Be volatile enough to be easily removed from the purified crystals.
Recommended Solvents for this compound (and related compounds):
| Solvent/Mixture | Rationale |
| Ethanol/Water | A common and effective mixed solvent system. The compound is typically soluble in hot ethanol and less soluble in water. Water is added to the hot ethanolic solution until the cloud point is reached. |
| Toluene | A good choice for compounds with aromatic character. |
| Ethyl Acetate/Hexane | Another useful mixed solvent system. The compound is dissolved in a minimal amount of hot ethyl acetate, and hexane is added until turbidity is observed. |
| Acetic Acid | Can be a good solvent for carboxylic acids, but can be difficult to remove completely.[6] |
Experimental Protocol:
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a small amount of the chosen recrystallization solvent. Heat the mixture to boiling with stirring.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Cooling too rapidly can trap impurities.[1]
-
Complete Crystallization: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Troubleshooting Recrystallization:
| Problem | Possible Cause | Solution |
| No Crystals Form | - Solution is not supersaturated. - Nucleation has not occurred. | - Evaporate some solvent and allow to cool again. - Scratch the inner wall of the flask with a glass rod. - Add a seed crystal. |
| "Oiling Out" | The boiling point of the solvent is higher than the melting point of the compound, or the compound is highly impure. | - Reheat the solution to dissolve the oil, add more of the better solvent (in a mixed system), and cool again slowly.[1] - Consider a preliminary purification step like acid-base extraction. |
| Low Yield | - Too much solvent was used. - The solution was not cooled sufficiently. - Crystals were washed with too much cold solvent. | - Concentrate the mother liquor to obtain a second crop of crystals. - Ensure the solution is thoroughly cooled in an ice bath. - Use a minimal amount of ice-cold solvent for washing. |
| Colored Crystals | Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before hot filtration. Use sparingly to avoid product loss.[1] |
Decision Tree for Recrystallization Troubleshooting
Caption: Troubleshooting decision tree for recrystallization.
Purification by Column Chromatography
For challenging separations where recrystallization and extraction are ineffective, flash column chromatography provides a higher degree of purification.[7][8]
General Parameters:
-
Stationary Phase: Silica gel is the standard choice for normal-phase chromatography of moderately polar compounds like this compound.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity. Due to the acidic nature of the analyte, adding a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase can improve peak shape and prevent tailing.
Experimental Protocol:
-
TLC Analysis: First, determine the optimal eluent composition using TLC. The ideal solvent system will give the target compound an Rf value of approximately 0.3.
-
Column Packing: Pack a glass column with silica gel, typically as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this to the top of the column. This "dry loading" method often results in better separation.[8]
-
Elution: Begin eluting with the least polar solvent mixture determined by TLC. Collect fractions and monitor them by TLC.
-
Gradient Elution: Gradually increase the proportion of the more polar solvent in the eluent to elute the target compound.
-
Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to obtain the purified product.
Troubleshooting Column Chromatography:
| Problem | Possible Cause | Solution |
| Poor Separation | - Inappropriate solvent system. - Column was poorly packed. - Column was overloaded with sample. | - Optimize the eluent using TLC. - Repack the column carefully to avoid channels and air bubbles. - Use a larger column or less sample. |
| Compound Stuck on Column | Eluent is not polar enough. | - Gradually increase the polarity of the mobile phase. A gradient from hexane/ethyl acetate to pure ethyl acetate, and then to ethyl acetate with a small percentage of methanol may be necessary. |
| Compound Streaking/Tailing | The acidic compound is interacting strongly with the acidic silica gel. | - Add a small amount of acetic acid (0.5-1%) to the eluent to suppress this interaction and improve peak shape. |
| Cracked Column Bed | The silica gel bed has dried out. | - Always keep the solvent level above the top of the silica gel. |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. varsitytutors.com [varsitytutors.com]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. orgsyn.org [orgsyn.org]
- 8. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
troubleshooting side reactions in the synthesis of nitrophenylacetic acids
Welcome to the technical support center for the synthesis of nitrophenylacetic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these syntheses. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yields, and ensure the purity of your final product.
Guide Structure
This guide is divided into two main sections, each addressing a primary synthetic route to nitrophenylacetic acids:
-
Part 1: Troubleshooting the Direct Nitration of Phenylacetic Acid. This section focuses on the electrophilic aromatic substitution approach and its associated side reactions, such as polysubstitution and oxidation.
-
Part 2: Troubleshooting the Hydrolysis of Nitrophenylacetonitriles. This section covers the synthesis of nitrophenylacetic acids from their corresponding nitrile precursors, with a focus on issues like incomplete hydrolysis and other nitrile-specific side reactions.
Each section contains a series of frequently asked questions (FAQs) in a troubleshooting format, providing both the "why" behind the problem and the "how" to solve it.
Part 1: Troubleshooting the Direct Nitration of Phenylacetic Acid
The direct nitration of phenylacetic acid is a common method for introducing a nitro group onto the aromatic ring. However, controlling the reaction to achieve the desired isomer and prevent side reactions can be challenging.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My nitration of phenylacetic acid is producing a mixture of ortho- and para-isomers. How can I control the regioselectivity?
Answer: The carboxymethyl group (-CH₂COOH) of phenylacetic acid is an ortho-, para-director in electrophilic aromatic substitution.[1][2] Therefore, the formation of both isomers is expected. The ratio of these isomers is influenced by steric and electronic factors.
-
Expert Insight: The para-isomer is often the major product due to the steric hindrance of the carboxymethyl group, which can obstruct the incoming electrophile from attacking the ortho positions.[2] However, the formation of a significant amount of the ortho-isomer is common.
-
Troubleshooting Strategy:
-
Temperature Control: Lowering the reaction temperature can sometimes favor the formation of the para-isomer, as the transition state leading to the less sterically hindered product will be lower in energy.
-
Nitrating Agent: The choice of nitrating agent can influence the ortho:para ratio. For instance, nitration with nitric acid in acetic anhydride may lead to different isomer ratios compared to the standard nitric acid/sulfuric acid mixture.[3]
-
Purification: Ultimately, a mixture of isomers will likely be formed. Efficient purification by fractional crystallization or chromatography is crucial for isolating the desired isomer.
-
Question 2: I am observing the formation of dinitrated byproducts in my reaction. How can I prevent this?
Answer: Dinitration occurs when the initially formed nitrophenylacetic acid undergoes a second nitration. The first nitro group is a deactivating, meta-director, while the carboxymethyl group remains an ortho-, para-director. This can lead to a complex mixture of dinitrated products.
-
Causality: Over-nitration is typically a result of reaction conditions that are too harsh, such as an excess of the nitrating agent, high temperatures, or prolonged reaction times.
-
Troubleshooting Protocol:
-
Stoichiometry: Carefully control the stoichiometry of the nitrating agent. Use a slight excess, but avoid a large excess of nitric acid.
-
Temperature Management: Maintain a low reaction temperature, typically between 0-10 °C, by using an ice bath during the addition of the nitrating agent.
-
Reaction Time: Monitor the reaction progress using a suitable technique (e.g., TLC, HPLC) and quench the reaction as soon as the starting material is consumed to prevent further nitration of the product.
-
Question 3: My reaction mixture is turning dark, and I am getting a low yield of the desired product, possibly due to oxidation. What is happening and how can I mitigate it?
Answer: The benzylic position (-CH₂-) in phenylacetic acid is susceptible to oxidation by strong oxidizing agents like hot, concentrated nitric acid.[4] This can lead to the formation of nitrobenzoic acids or even cleavage of the side chain, resulting in a complex mixture of byproducts and a lower yield of the desired nitrophenylacetic acid.
-
Mechanism Insight: The oxidation of the benzylic position can proceed through a radical mechanism, especially at elevated temperatures.[5][6]
-
Preventative Measures:
-
Temperature Control: This is the most critical factor. Maintaining a low and controlled temperature throughout the reaction minimizes the rate of oxidative side reactions.
-
Choice of Nitrating Agent: Using a milder nitrating agent or a mixed acid system (HNO₃/H₂SO₄) at low temperatures can favor electrophilic aromatic substitution over oxidation. The sulfuric acid protonates the nitric acid to generate the nitronium ion (NO₂⁺), which is a more selective electrophile.
-
Reaction Conditions: Avoid prolonged heating. The reaction should be worked up as soon as the desired level of conversion is achieved.
-
Visualizing the Nitration and Side Reactions
References
- 1. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 2. Khan Academy [khanacademy.org]
- 3. The ortho: para ratio in the nitration of biphenyl - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Kinetics of oxidation of benzyl alcohol with dilute nitric acid - Publications of the IAS Fellows [repository.ias.ac.in]
- 6. researchgate.net [researchgate.net]
optimization of reaction conditions for 2-(2-Chloro-4-nitrophenyl)acetic acid synthesis
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the synthesis of 2-(2-Chloro-4-nitrophenyl)acetic acid. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to support your experimental success.
I. Troubleshooting Guide: Navigating Common Synthetic Challenges
This section addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the common route of nitrile hydrolysis.
Question 1: My hydrolysis of 2-(2-chloro-4-nitrophenyl)acetonitrile is sluggish or incomplete. What factors should I investigate?
Answer:
Incomplete hydrolysis is a frequent challenge. The stability of the nitrile group, influenced by the electron-withdrawing nitro and chloro substituents, can make it resistant to hydrolysis. Here’s a systematic approach to troubleshoot this issue:
-
Reaction Conditions:
-
Acid Hydrolysis: If using acidic conditions (e.g., concentrated sulfuric or hydrochloric acid), ensure the temperature is sufficiently high. Refluxing is often necessary.[1][2] Be aware that prolonged exposure to harsh acidic conditions at high temperatures can lead to side reactions, such as decomposition or charring.[1] A stepwise increase in reaction time and temperature, with careful monitoring by TLC or HPLC, is recommended.
-
Alkaline Hydrolysis: With basic hydrolysis (e.g., sodium hydroxide or potassium hydroxide), the intermediate carboxylate salt is formed, which is then protonated in a separate acidic workup step.[2] If the reaction is slow, increasing the concentration of the base or the reaction temperature can be effective. However, be cautious of potential side reactions, such as nucleophilic aromatic substitution of the chloro group, especially at very high temperatures.
-
-
Reagent Quality:
-
Ensure the nitrile starting material is pure. Impurities can interfere with the reaction.
-
The acid or base used must be of appropriate concentration and quality.
-
-
Solubility:
-
The nitrile may have poor solubility in the aqueous acidic or basic medium. The addition of a co-solvent, such as ethanol or dioxane, can improve solubility and reaction rates.
-
Experimental Workflow for Optimizing Hydrolysis:
Caption: Troubleshooting workflow for incomplete nitrile hydrolysis.
Question 2: I am observing significant formation of byproducts during the synthesis. How can I identify and minimize them?
Answer:
Byproduct formation is often related to the harsh conditions required for the synthesis. Here are some common byproducts and strategies to mitigate them:
-
Decarboxylation: The product, this compound, can undergo decarboxylation at high temperatures to form 2-chloro-4-nitrotoluene. This is more likely under acidic conditions. To minimize this, avoid excessive heating and prolonged reaction times once the reaction is complete.
-
Aromatic Substitution: At high temperatures and in the presence of strong nucleophiles (like hydroxide in alkaline hydrolysis), there is a risk of substituting the chloro group with a hydroxyl group. Using milder conditions or a protecting group strategy (though less ideal for a simple synthesis) could be considered.
-
Impure Starting Material: Impurities in the starting 2-(2-chloro-4-nitrophenyl)acetonitrile will lead to corresponding impurities in the final product. Purification of the nitrile before hydrolysis is crucial.
Table 1: Common Byproducts and Mitigation Strategies
| Byproduct | Identification (Technique) | Formation Conditions | Mitigation Strategy |
| 2-chloro-4-nitrotoluene | GC-MS, NMR | High temperature, acidic conditions | Reduce reaction temperature and time. |
| 2-hydroxy-4-nitrophenylacetic acid | LC-MS, NMR | High temperature, strong basic conditions | Use milder basic conditions or shorter reaction times. |
| Unreacted Nitrile | TLC, HPLC, IR | Incomplete hydrolysis | Optimize reaction conditions (see Q1). |
Question 3: The final product is difficult to purify. What purification strategies do you recommend?
Answer:
The crude product often contains unreacted starting material, byproducts, and inorganic salts from the workup.
-
Recrystallization: This is the most common and effective method for purifying the final product. A suitable solvent system needs to be identified. Given the polar nature of the carboxylic acid and the nitro group, polar solvents are a good starting point. A common technique involves dissolving the crude product in a hot solvent and allowing it to cool slowly to form crystals. Ether has been noted as a recrystallization solvent for a similar compound.[3]
-
Acid-Base Extraction: An acid-base extraction can be very effective for separating the acidic product from neutral impurities.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Wash with an aqueous basic solution (e.g., sodium bicarbonate) to deprotonate the carboxylic acid and transfer it to the aqueous layer as its carboxylate salt.
-
Separate the layers and discard the organic layer containing neutral impurities.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to re-protonate the carboxylate and precipitate the pure carboxylic acid.[4]
-
Filter the precipitate, wash with cold water, and dry.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most straightforward and commonly employed method is the hydrolysis of the corresponding nitrile, 2-(2-chloro-4-nitrophenyl)acetonitrile.[2][5] This can be achieved under either acidic or basic conditions.
Q2: What are the typical reaction conditions for the acidic hydrolysis of 2-(2-chloro-4-nitrophenyl)acetonitrile?
A2: Typically, the nitrile is heated under reflux with a strong acid like concentrated sulfuric acid or hydrochloric acid.[1][6] The reaction time can vary from a few hours to overnight, depending on the substrate's reactivity.
Q3: And for alkaline hydrolysis?
A3: For alkaline hydrolysis, the nitrile is heated with an aqueous solution of a strong base such as sodium hydroxide or potassium hydroxide.[2] This is followed by acidification of the reaction mixture to precipitate the carboxylic acid.
Q4: Is the Willgerodt-Kindler reaction a viable alternative?
A4: The Willgerodt-Kindler reaction, which typically converts an aryl ketone to a phenylacetic acid derivative, could be considered.[7][8] However, studies have shown that substrates with strongly deactivating groups, such as a nitro group, may not react well under standard Willgerodt-Kindler conditions.[9] Therefore, this route may require significant optimization and is generally less common for this specific target molecule.
Reaction Pathway Overview:
Caption: Common synthetic routes to this compound.
III. Experimental Protocols
Protocol 1: Acidic Hydrolysis of 2-(2-chloro-4-nitrophenyl)acetonitrile
-
Setup: In a round-bottom flask equipped with a reflux condenser, add 2-(2-chloro-4-nitrophenyl)acetonitrile.
-
Reagent Addition: Slowly add a 3:1 mixture of concentrated sulfuric acid and water.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: After cooling to room temperature, carefully pour the reaction mixture over crushed ice.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with cold water and recrystallize from a suitable solvent (e.g., aqueous ethanol or ether) to obtain the pure product.
Protocol 2: Alkaline Hydrolysis of 2-(2-chloro-4-nitrophenyl)acetonitrile
-
Setup: In a round-bottom flask with a reflux condenser, dissolve 2-(2-chloro-4-nitrophenyl)acetonitrile in ethanol.
-
Reagent Addition: Add an aqueous solution of sodium hydroxide (2-3 equivalents).
-
Reaction: Heat the mixture to reflux for 3-5 hours, monitoring by TLC.
-
Workup: Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Isolation: Dilute the residue with water and wash with an organic solvent (e.g., dichloromethane) to remove any unreacted nitrile.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the pH is ~2.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry. Recrystallize if necessary.
IV. References
-
ChemicalBook. 2-(4-CHLORO-2-NITROPHENYL)ACETIC ACID | 37777-71-2. --INVALID-LINK--
-
Carlson, R., Lundstedt, T., & Shabana, R. (1986). Optimum Conditions for the Willgerodt-Kindler Reaction 1: Reaction of Substituted Acetophenones. Prediction of Optimum Conditions for New Substrates by Multivariate Correlation. Acta Chemica Scandinavica, B 40, 534–544.
-
Google Patents. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid. --INVALID-LINK--
-
Google Patents. Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid. --INVALID-LINK--
-
Organic Syntheses. p-NITROPHENYLACETIC ACID. --INVALID-LINK--
-
Wikipedia. (2-Nitrophenyl)acetic acid. --INVALID-LINK--
-
Google Patents. RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol. --INVALID-LINK--
-
Ratanasak, M., Hori, Y., Sato, K., & Shigeta, Y. (2025). DFT Study of Boric Acid-Promoted Thioester Hydrolysis via a Concerted Bond-Breaking Mechanism. The Journal of Physical Chemistry A.
-
Synquest Labs. This compound. --INVALID-LINK--
-
Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. Journal of Chemical and Pharmaceutical Research.
-
Sigma-Aldrich. This compound | 73088-11-6. --INVALID-LINK--
-
The Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. --INVALID-LINK--
-
Google Patents. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid. --INVALID-LINK--
-
Clark, J. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. --INVALID-LINK--
-
Bolm, C., et al. (2013). Recent advances in the Willgerodt–Kindler reaction. Chemical Society Reviews. --INVALID-LINK--
-
Organic Chemistry Portal. Willgerodt-Kindler Reaction. --INVALID-LINK--
-
Labcompare. This compound from Aladdin Scientific Corporation. --INVALID-LINK--
-
ResearchGate. (PDF) Recent advances in the Willgerodt–Kindler reaction. --INVALID-LINK--
-
Kasséhin, U. C., Gbaguidi, F., & Poupaert, J. (2014). Insight into the Willgerodt-Kindler Reaction of ω-Haloacetophenone Derivatives: Mechanistic Implication. Organic Chemistry International.
-
Google Patents. CN103232339A - Preparation method of chlorinated phenylacetic acid. --INVALID-LINK--
-
Guidechem. This compound (CAS No. 73088-11-6) SDS. --INVALID-LINK--
References
- 1. orgsyn.org [orgsyn.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 2-(4-CHLORO-2-NITROPHENYL)ACETIC ACID | 37777-71-2 [chemicalbook.com]
- 4. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]
- 5. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 6. CN103232339A - Preparation method of chlorinated phenylacetic acid - Google Patents [patents.google.com]
- 7. Recent advances in the Willgerodt–Kindler reaction - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 9. scispace.com [scispace.com]
common impurities in 2-(2-Chloro-4-nitrophenyl)acetic acid and their removal
Welcome to the technical support center for 2-(2-Chloro-4-nitrophenyl)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common issues encountered during the synthesis and purification of this compound. Our focus is on providing practical, experience-driven solutions to ensure the integrity of your experimental results.
Troubleshooting Guide: Experimental Observations and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.
Question 1: My final product has a lower melting point than the literature value and melts over a wide range. What is the likely cause and how can I fix it?
A broad melting point range and a lower-than-expected value are classic indicators of impurities. For this compound, the most common impurities are residual starting materials or intermediates from the synthesis. A prevalent synthetic route is the hydrolysis of 2-(2-chloro-4-nitrophenyl)acetonitrile. In this case, the primary contaminants would be the unreacted nitrile and the intermediate, 2-(2-chloro-4-nitrophenyl)acetamide.
-
Troubleshooting Steps:
-
Initial Wash: Ensure the crude product is thoroughly washed with cold water to remove any water-soluble inorganic salts from the hydrolysis step.
-
Recrystallization: The most effective method for removing these organic impurities is recrystallization. A solvent system in which the desired acid has high solubility at elevated temperatures and low solubility at room temperature is ideal. For this compound, a mixed solvent system of ethanol and water or toluene and hexanes can be effective. The less polar impurities (nitrile and amide) will have different solubility profiles, allowing for their separation. A detailed recrystallization protocol is provided later in this guide.
-
Purity Confirmation: After recrystallization, re-measure the melting point. A sharp melting point within the expected range indicates successful purification. Further confirmation can be obtained using techniques like NMR or HPLC.
-
Question 2: The NMR spectrum of my product shows unexpected peaks. How can I identify the impurities?
Unexpected peaks in an NMR spectrum point to the presence of other chemical entities. Based on the likely synthetic pathway (hydrolysis of the corresponding nitrile), the common impurities can be identified by their characteristic NMR signals:
-
2-(2-chloro-4-nitrophenyl)acetonitrile (Starting Material): Look for a characteristic singlet for the -CH₂-CN protons.
-
2-(2-chloro-4-nitrophenyl)acetamide (Intermediate): This will show a singlet for the -CH₂- protons and broad signals for the -NH₂ protons of the amide group.
To confirm, you can run NMR spectra of the starting material and compare them to the peaks in your product's spectrum.
-
Solution: If these impurities are detected, a carefully executed recrystallization is the recommended purification method. The difference in polarity between the carboxylic acid, the amide, and the nitrile allows for their separation through crystallization.
Question 3: My reaction yield is consistently low. What are the possible reasons and how can I improve it?
Low yields can stem from incomplete reactions or loss of product during workup and purification.
-
Incomplete Hydrolysis: The hydrolysis of the nitrile to the carboxylic acid is often the rate-limiting step. Ensure the reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC). If the reaction is stalling, consider extending the reaction time or, if the reaction conditions allow, increasing the temperature.
-
Product Loss During Workup: this compound has some solubility in water, especially if the pH is not sufficiently acidic during precipitation. When acidifying the reaction mixture to precipitate the product, ensure the pH is brought down to 1-2. Use an ice bath to cool the solution and maximize precipitation.
-
Loss During Recrystallization: Using an excessive amount of solvent during recrystallization can lead to significant product loss. Aim to use the minimum amount of hot solvent required to fully dissolve the crude product.
Frequently Asked Questions (FAQs)
What are the most common impurities in this compound?
The most common impurities are typically process-related and depend on the synthetic route.[1] For the common synthesis involving the hydrolysis of 2-(2-chloro-4-nitrophenyl)acetonitrile, the primary impurities are:
-
Unreacted 2-(2-chloro-4-nitrophenyl)acetonitrile: The starting material for the hydrolysis.
-
2-(2-chloro-4-nitrophenyl)acetamide: The intermediate in the hydrolysis reaction.[2]
-
Starting materials from the nitrile synthesis: Depending on how the nitrile was prepared, there could be trace amounts of precursors like 2-chloro-4-nitrobenzyl chloride.
What is the best solvent system for recrystallizing this compound?
The choice of solvent is crucial for effective purification. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, several options can be considered:
-
Water: While the compound is only sparingly soluble in cold water, its solubility increases with temperature, making hot water a potential recrystallization solvent.[3]
-
Ether: A procedure for a related compound, 4-chloro-2-nitrophenylacetic acid, specifies recrystallization from ether.[4]
-
Mixed Solvent Systems: Often, a combination of solvents provides the best results. A common approach is to dissolve the compound in a hot solvent in which it is highly soluble (e.g., ethanol or ethyl acetate) and then add a solvent in which it is poorly soluble (e.g., water or hexanes) until the solution becomes turbid. Upon cooling, pure crystals should form.
How can I monitor the purity of my this compound?
Several analytical techniques can be used to assess the purity:
-
Melting Point Analysis: A sharp melting point that matches the literature value is a good indicator of high purity.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests a pure compound.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any impurities with distinct signals.
Detailed Protocol: Purification of this compound by Recrystallization
This protocol provides a step-by-step guide for the purification of this compound, assuming the primary impurities are the corresponding nitrile and amide.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water bath
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating in a water bath may be necessary.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Addition of Anti-solvent: While the ethanol solution is still hot, slowly add hot deionized water dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.
-
Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.
Summary of Impurities and Removal Strategies
| Impurity | Potential Source | Recommended Removal Method |
| 2-(2-chloro-4-nitrophenyl)acetonitrile | Unreacted starting material in the hydrolysis reaction. | Recrystallization |
| 2-(2-chloro-4-nitrophenyl)acetamide | Incomplete hydrolysis of the nitrile. | Recrystallization |
| Inorganic Salts | By-products from the hydrolysis reaction (e.g., from the acid or base used). | Washing with cold water |
| Other Organic By-products | Side reactions during the synthesis of the starting nitrile. | Recrystallization or column chromatography |
Workflow for Impurity Identification and Removal
References
Technical Support Center: Hydrolysis of 2-(2-Chloro-4-nitrophenyl)acetonitrile
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the hydrolysis of 2-(2-chloro-4-nitrophenyl)acetonitrile. This document is designed for researchers, chemists, and drug development professionals who are working with this challenging transformation. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize this synthesis effectively.
The conversion of 2-(2-chloro-4-nitrophenyl)acetonitrile to its corresponding carboxylic acid, 2-(2-chloro-4-nitrophenyl)acetic acid[1][2], is a critical step in various synthetic pathways. However, the unique substitution pattern on the aromatic ring introduces significant and often frustrating challenges. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, followed by detailed experimental protocols.
Section 1: Understanding the Core Challenges
The primary difficulty in this hydrolysis stems from the molecule's structure. The chloro-substituent at the ortho position to the acetonitrile group creates significant steric hindrance .[3] This bulkiness physically obstructs the approach of a nucleophile (water or a hydroxide ion) to the electrophilic carbon of the nitrile group, dramatically slowing down the reaction rate.[3][4]
Consequently, this reaction often requires forcing conditions—such as high temperatures and highly concentrated acids or bases—to proceed at a reasonable rate.[5][6][7] These harsh conditions, in turn, can lead to undesired side reactions and product degradation.
Caption: Molecular structure highlighting the key functional groups and the source of steric hindrance.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the hydrolysis of this sterically hindered nitrile.
Q1: My reaction is extremely slow or shows no conversion after several hours. What should I do?
A1: This is the most common problem and is almost always due to the steric hindrance from the ortho-chloro group. Standard hydrolysis conditions are often insufficient.
-
Causality: The bulky chlorine atom physically blocks the pathway for water or hydroxide ions to attack the nitrile carbon. The reaction requires significantly more energy to overcome this spatial barrier.
-
Troubleshooting Steps:
-
Increase Temperature: If you are running the reaction at a moderate temperature, cautiously increase it to reflux. High thermal energy is necessary to provide the molecules with sufficient kinetic energy to overcome the activation barrier.
-
Increase Reagent Concentration: Move from dilute acid or base to a more concentrated solution. For acid hydrolysis, a mixture of concentrated sulfuric acid and water is often more effective than dilute HCl.[8] For basic hydrolysis, using 10-20% NaOH or KOH is a standard starting point.[5]
-
Extend Reaction Time: Sterically hindered hydrolyses can take 24-48 hours or longer to reach completion. Monitor the reaction periodically by TLC or HPLC to track the disappearance of the starting material.
-
Q2: My TLC analysis shows a new spot, but it's not my desired carboxylic acid. I suspect it's the intermediate amide. How can I push the reaction to completion?
A2: You are likely correct. Nitrile hydrolysis is a two-step process, and the reaction is stalling at the amide stage (2-(2-chloro-4-nitrophenyl)acetamide).[9][10][11]
Caption: The two-stage pathway of nitrile hydrolysis.
-
Causality: While amide hydrolysis is typically faster than nitrile hydrolysis, the initial conversion of the sterically hindered nitrile to the amide is the rate-limiting step.[12] Once the amide is formed, it still requires sustained harsh conditions to be hydrolyzed further to the carboxylic acid. Stopping at the amide is particularly common under milder basic conditions.[13]
-
Solutions:
-
Do not stop the reaction. The formation of the amide is a positive sign.
-
Maintain Forcing Conditions: Continue heating under reflux. The second step (amide to acid) also has a high activation energy.
-
If using base: Ensure a sufficient molar excess of the base is present, as one equivalent is consumed to form the carboxylate salt.
-
If using acid: Ensure the acid concentration remains high.
-
Q3: My final yield is low, and I see significant baseline material or multiple spots on my TLC, suggesting decomposition. What are the likely side reactions?
A3: The forcing conditions required for this hydrolysis can also promote decomposition. The starting material itself has incompatibilities with strong acids, bases, and oxidizing agents.[14]
-
Potential Side Reactions:
-
Decarboxylation: Although less common for this specific product, prolonged exposure to extreme heat and pH can potentially cause decarboxylation if any impurities are present that could facilitate this.
-
Ring Reactions: The strong electron-withdrawing nitro group activates the ring. Under very harsh basic conditions at high temperatures, nucleophilic aromatic substitution of the chloride is a theoretical possibility, though unlikely to be a major pathway under typical hydrolysis conditions.
-
Nitro Group Reduction: If any reducing agents are inadvertently present as contaminants, the nitro group is susceptible to reduction.
-
-
Mitigation Strategies:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions at high temperatures.
-
Temperature Control: While high heat is needed, avoid excessive temperatures. Use a well-controlled heating mantle and monitor the reaction temperature closely.
-
Purity of Starting Material: Ensure your 2-(2-chloro-4-nitrophenyl)acetonitrile is pure before starting the reaction. Impurities can catalyze decomposition pathways.
-
Q4: Are there alternative, milder methods for hydrolyzing such a hindered nitrile?
A4: Yes. When classical acidic or basic methods fail or lead to decomposition, transition metal catalysis can be an excellent alternative.
-
Platinum Catalysis: Specific platinum(II) catalysts have been shown to be highly effective for the selective hydration of sterically hindered nitriles to their corresponding amides under neutral and mild conditions.[4][15] This approach is particularly valuable if the intermediate amide is the desired product or if other functional groups in the molecule are sensitive to acid or base.[4] From the amide, you could then proceed with a separate hydrolysis step to the acid.
-
Enzymatic Hydrolysis: Nitrilase enzymes can also be used for the hydrolysis of nitriles. This method offers high selectivity and operates under very mild conditions (neutral pH, room temperature), but requires screening for an enzyme that is active on this specific substrate.
Section 3: Recommended Experimental Protocols
Safety First: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. Work in a well-ventilated fume hood. The starting nitrile is harmful if swallowed, in contact with skin, or inhaled.[14]
Protocol A: Vigorous Acid-Catalyzed Hydrolysis
This method directly yields the free carboxylic acid.[9]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(2-chloro-4-nitrophenyl)acetonitrile (1.0 eq).
-
Reagent Addition: In a separate beaker, carefully prepare a 1:1 (v/v) solution of concentrated sulfuric acid and deionized water by slowly adding the acid to the water with cooling. Caution: Exothermic reaction.
-
Reaction: Slowly add the sulfuric acid solution to the flask containing the nitrile (approx. 5-10 mL per gram of nitrile).
-
Heating: Heat the mixture to reflux (typically 110-120 °C) using a heating mantle.
-
Monitoring: Allow the reaction to reflux for 12-24 hours. Monitor the progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate with 1% acetic acid), checking for the disappearance of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature, then carefully pour it over crushed ice.
-
A precipitate of the crude carboxylic acid should form.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to pH paper.
-
Protocol B: Strong Base-Catalyzed Hydrolysis
This method first produces the carboxylate salt, which is then protonated.[11]
-
Setup: In a round-bottom flask with a stirrer and reflux condenser, add 2-(2-chloro-4-nitrophenyl)acetonitrile (1.0 eq).
-
Reagent Addition: Add a 15-20% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (approx. 3-4 eq). An alcohol co-solvent like ethanol can be used to improve solubility.[5]
-
Heating: Heat the mixture to reflux (typically 90-100 °C).
-
Monitoring: Reflux for 16-36 hours. The reaction can be monitored by TLC. Ammonia gas may be evolved during the reaction.[9][11]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a co-solvent was used, remove it under reduced pressure.
-
Dilute the remaining aqueous solution with water and perform a wash with an organic solvent (e.g., dichloromethane) to remove any unreacted nitrile or non-acidic impurities.[5]
-
Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl or 1N HCl until the pH is approximately 2-3.[5][16]
-
The carboxylic acid product will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Section 4: General Purification Strategy
The crude product obtained from either protocol can be purified by recrystallization.
-
Solvent Selection: A common and effective solvent system for recrystallizing phenylacetic acid derivatives is an ether, such as diethyl ether, or recrystallizing from boiling water.[8][17] Alternatively, a toluene/hexane mixture can be effective.
-
Procedure:
-
Dissolve the crude solid in a minimum amount of the hot recrystallization solvent.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.
-
Data Summary Table
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | CAS Number |
| 2-(2-Chloro-4-nitrophenyl)acetonitrile | C₈H₅ClN₂O₂ | 196.59 | Solid | 89277-99-6[18] |
| This compound | C₈H₆ClNO₄ | 215.59 | Solid | 73088-11-6[1] |
References
- 1. CAS 73088-11-6 | 4654-5-1C | MDL MFCD11036396 | this compound | SynQuest Laboratories [synquestlabs.com]
- 2. labcompare.com [labcompare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. byjus.com [byjus.com]
- 7. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. youtube.com [youtube.com]
- 14. fishersci.com [fishersci.com]
- 15. orgsyn.org [orgsyn.org]
- 16. CN102746142A - Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid - Google Patents [patents.google.com]
- 17. 2-(4-CHLORO-2-NITROPHENYL)ACETIC ACID | 37777-71-2 [chemicalbook.com]
- 18. (2-CHLORO-4-NITROPHENYL)-ACETONITRILE | CAS#:89277-99-6 | Chemsrc [chemsrc.com]
preventing decomposition during the synthesis of 2-(2-Chloro-4-nitrophenyl)acetic acid
Welcome to the technical support center for the synthesis of 2-(2-Chloro-4-nitrophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that may arise during the synthesis of this important chemical intermediate. Our goal is to equip you with the knowledge to anticipate and overcome challenges, ensuring a successful and efficient synthesis.
Introduction: The Synthetic Challenge
The synthesis of this compound presents a unique set of challenges primarily centered around the inherent reactivity of the molecule. The presence of a nitro group, a chloro substituent, and a carboxylic acid function on a phenylacetic acid scaffold makes the compound and its synthetic intermediates susceptible to decomposition under various conditions. This guide will focus on a common and practical synthetic route: the hydrolysis of 2-(2-chloro-4-nitrophenyl)acetonitrile. We will explore the critical parameters at each stage and provide solutions to prevent the degradation of your valuable product.
Synthetic Pathway Overview
A common and effective method for the preparation of this compound involves a two-step process starting from 2-chloro-4-nitrotoluene. The first step is the conversion of the toluene derivative to the corresponding benzyl cyanide, followed by hydrolysis to the desired carboxylic acid.
Caption: Synthetic route to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in this synthesis?
A1: The most frequent cause of low yield is the decomposition of the final product, this compound, during the hydrolysis of the nitrile precursor. This decomposition is often due to decarboxylation, which is facilitated by the electron-withdrawing nitro group and can be exacerbated by excessive heat. Careful control of the reaction temperature during hydrolysis and workup is paramount.
Q2: Can I use either acid or base for the hydrolysis of 2-(2-chloro-4-nitrophenyl)acetonitrile?
A2: Both acidic and basic conditions can be used to hydrolyze the nitrile to the carboxylic acid.[1] However, each method has its own set of potential side reactions to consider.
-
Acidic Hydrolysis: Typically performed with strong acids like sulfuric or hydrochloric acid.[2] This method can be effective, but prolonged heating in strong acid can promote decarboxylation.
-
Basic Hydrolysis: Often carried out with sodium or potassium hydroxide. This method first yields the carboxylate salt, which is then acidified to produce the carboxylic acid. Care must be taken during the acidification step to avoid a sudden increase in temperature. Basic conditions at elevated temperatures can also potentially lead to nucleophilic substitution of the activated chloro group.
Q3: I am observing a dark coloration in my reaction mixture during hydrolysis. What could be the cause?
A3: A dark coloration, especially during acidic hydrolysis at elevated temperatures, is often an indicator of decomposition.[2] This can be due to the formation of polymeric byproducts or degradation of the nitro-aromatic system. It is a sign that the reaction temperature is too high or the reaction time is too long.
Q4: How can I monitor the progress of the hydrolysis reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes, with a small amount of acetic acid to ensure the carboxylic acid is protonated and moves up the plate. You should see the disappearance of the nitrile starting material spot and the appearance of the more polar carboxylic acid spot.
Troubleshooting Guide
This section provides a detailed breakdown of potential problems and their solutions for each step of the synthesis.
Step 1: Synthesis of 2-(2-Chloro-4-nitrophenyl)acetonitrile
This step typically involves the reaction of 2-chloro-4-nitrotoluene with a cyanide source. A common method is the reaction of the corresponding benzyl halide with sodium or potassium cyanide.
Problem 1.1: Low conversion of 2-chloro-4-nitrotoluene to the benzyl halide.
-
Possible Cause: Incomplete benzylic halogenation.
-
Solution: Ensure the radical initiator (e.g., AIBN or benzoyl peroxide) is fresh and used in the correct stoichiometric amount. The reaction should be carried out under anhydrous conditions and with sufficient light or heat to initiate the reaction.
Problem 1.2: Formation of multiple products during cyanation.
-
Possible Cause: Over-reaction or side reactions.
-
Solution: The reaction of the benzyl halide with cyanide is an SN2 reaction. To minimize elimination side products, use a polar aprotic solvent like DMSO or DMF and maintain a moderate reaction temperature. Ensure the benzyl halide is added slowly to the cyanide solution to avoid localized high concentrations.
Step 2: Hydrolysis of 2-(2-Chloro-4-nitrophenyl)acetonitrile
This is the most critical step where decomposition is most likely to occur.
Problem 2.1: Significant decarboxylation of the final product.
-
Symptoms: Low yield of the desired carboxylic acid and evolution of gas (CO2). The major byproduct will be 2-chloro-4-nitrotoluene.
-
Causality: The nitro group activates the benzylic position, making the carboxylic acid prone to decarboxylation, especially at elevated temperatures.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decarboxylation.
-
Preventative Measures:
-
Temperature Control: Maintain the hydrolysis reaction temperature as low as possible while still achieving a reasonable reaction rate. For acidic hydrolysis, a temperature range of 80-100°C should be approached with caution.[2]
-
Reaction Time: Monitor the reaction closely by TLC and stop the reaction as soon as the nitrile starting material is consumed. Prolonged heating will favor decarboxylation.
-
Milder Conditions: If decarboxylation is still a significant issue, consider using milder hydrolysis methods. For example, a two-step procedure involving conversion to the amide followed by hydrolysis under milder conditions may be beneficial.
-
Problem 2.2: Hydrolysis of the chloro-substituent.
-
Symptoms: Presence of 2-(2-hydroxy-4-nitrophenyl)acetic acid as a byproduct.
-
Causality: The chloro group is activated towards nucleophilic aromatic substitution by the ortho- and para-directing nitro group. This is more likely to be an issue under basic hydrolysis conditions.
-
Preventative Measures:
-
Use milder basic conditions (e.g., lower concentration of base, lower temperature).
-
If possible, opt for acidic hydrolysis, where nucleophilic substitution of the chloro group is less likely.
-
Problem 2.3: Incomplete hydrolysis of the nitrile.
-
Symptoms: Presence of the starting nitrile or the intermediate amide in the final product.
-
Causality: Insufficient reaction time, temperature, or concentration of the hydrolyzing agent.
-
Preventative Measures:
-
Ensure the reaction is heated for a sufficient amount of time, as confirmed by TLC.
-
Use a sufficient excess of the hydrolyzing acid or base.
-
Ensure efficient stirring to overcome any solubility issues of the nitrile.
-
Experimental Protocols
Protocol 1: Synthesis of 2-(2-Chloro-4-nitrophenyl)acetonitrile
This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and available starting materials.
-
Benzylic Bromination: To a solution of 2-chloro-4-nitrotoluene in a suitable solvent (e.g., carbon tetrachloride or chlorobenzene), add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure to obtain the crude 2-(bromomethyl)-1-chloro-4-nitrobenzene.
-
Cyanation: Dissolve the crude benzyl bromide in a polar aprotic solvent such as DMSO.
-
Slowly add this solution to a stirred suspension of sodium cyanide in DMSO at room temperature.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 2-(2-chloro-4-nitrophenyl)acetonitrile.
Protocol 2: Hydrolysis of 2-(2-Chloro-4-nitrophenyl)acetonitrile to this compound (Acidic Conditions)
This protocol is adapted from a similar procedure for p-nitrophenylacetic acid and should be optimized for the specific substrate.[2]
-
In a round-bottomed flask equipped with a reflux condenser, carefully add 2-(2-chloro-4-nitrophenyl)acetonitrile.
-
Prepare a solution of sulfuric acid in water (e.g., a 2:1 mixture of concentrated H2SO4 to water by volume).
-
Add the sulfuric acid solution to the nitrile.
-
Heat the mixture to a gentle reflux (around 100°C) with efficient stirring. Caution: Avoid localized overheating, which can cause decomposition.[2]
-
Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
After completion, cool the reaction mixture in an ice bath.
-
Carefully pour the cooled mixture into ice water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent system (e.g., water or an ethanol/water mixture) to obtain pure this compound.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Hydrolysis Temperature | 80-100°C | Balances reaction rate with minimizing decarboxylation. |
| Hydrolysis Time | 1-2 hours | Sufficient for complete conversion, longer times increase decomposition risk. |
| Hydrolysis Reagent | H2SO4/H2O or NaOH/H2O | Both are effective, but acidic conditions may suppress chloro-group substitution. |
| Purification Method | Recrystallization | Effective for removing impurities and achieving high purity. |
Analytical Methods for Quality Control
To ensure the purity of your final product and to effectively troubleshoot any issues, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): An excellent method for determining the purity of the final product and quantifying any impurities, such as the starting nitrile, the intermediate amide, or the decarboxylated byproduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the desired product and identifying any byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting and identifying volatile impurities, particularly the decarboxylation product, 2-chloro-4-nitrotoluene.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.
Concluding Remarks
The synthesis of this compound, while presenting challenges, can be successfully achieved with careful attention to reaction conditions, particularly temperature control during the hydrolysis step. By understanding the potential decomposition pathways and implementing the troubleshooting strategies outlined in this guide, researchers can optimize their synthetic protocols to achieve high yields and purity. For further assistance, please do not hesitate to contact our technical support team.
References
Technical Support Center: Catalyst Selection for the Synthesis of 2-(2-Chloro-4-nitrophenyl)acetic acid
Welcome to the technical support center for the synthesis of 2-(2-Chloro-4-nitrophenyl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on the critical step of catalyst selection. We will explore the primary synthetic routes, provide in-depth FAQs, and offer troubleshooting guides to address common experimental challenges.
Overview of Synthetic Pathways
The synthesis of this compound (CAS 73088-11-6)[1][2][3] primarily proceeds through two established pathways, each with distinct advantages and catalytic requirements. The choice between these routes often depends on the availability of starting materials, desired scale, and process safety considerations.
Caption: High-level overview of the two primary synthetic routes to the target molecule.
Part 1: Catalytic Hydrolysis of 2-(2-Chloro-4-nitrophenyl)acetonitrile
This is the most direct and widely adopted route. The core transformation is the hydrolysis of a nitrile group to a carboxylic acid. While this can be achieved with strong acids or bases, these methods often require harsh conditions that can lead to undesired side reactions on the electron-deficient aromatic ring.[4][5] Modern approaches favor milder, more selective catalytic systems.
Frequently Asked Questions (FAQs)
Q1: What are the main catalytic options for nitrile hydrolysis in this synthesis?
A1: There are three primary catalytic strategies:
-
Acid-Catalyzed Hydrolysis: Involves heating the nitrile under reflux with a strong mineral acid like H₂SO₄ or HCl.[4][6] The reaction proceeds through protonation of the nitrile nitrogen, making the carbon more electrophilic for nucleophilic attack by water.[5][7]
-
Base-Catalyzed Hydrolysis: Involves heating with a strong aqueous base like NaOH. The highly nucleophilic hydroxide ion directly attacks the nitrile carbon.[4][7] The initial product is the carboxylate salt, which must be acidified in a separate step to yield the final product.
-
Phase-Transfer Catalysis (PTC): This is often the preferred method for substrates with limited water solubility. A phase-transfer catalyst facilitates the transfer of a water-soluble nucleophile (like OH⁻) into the organic phase where the nitrile substrate resides, enabling the reaction to occur at the interface or in the bulk organic phase under milder conditions.[8][9][10]
Q2: Why is Phase-Transfer Catalysis (PTC) a superior choice for this specific molecule?
A2: PTC offers several distinct advantages for synthesizing this compound:
-
Milder Reaction Conditions: PTC avoids the need for high temperatures and highly concentrated acids or bases, which helps to prevent degradation of the nitro- and chloro-substituted aromatic ring.[8]
-
Enhanced Reaction Rates: By bringing the reactants together in a single phase, PTC can significantly accelerate reaction rates compared to uncatalyzed heterogeneous mixtures.[10][11]
-
Improved Selectivity: Milder conditions reduce the formation of byproducts, such as the corresponding amide, which can form as an intermediate.[4] This simplifies purification and improves the overall yield.
-
Elimination of Anhydrous/Aprotic Solvents: PTC allows the use of inexpensive and environmentally benign biphasic systems (e.g., toluene/water), eliminating the need for hazardous polar aprotic solvents like DMSO.[8][12]
Q3: How do I select the appropriate Phase-Transfer Catalyst?
A3: The efficacy of a PTC is determined by its ability to extract the anion (OH⁻) from the aqueous phase and present it to the organic substrate. The key factors are:
-
Catalyst Type: Quaternary ammonium ('quat') salts are most common. Benzyltriethylammonium chloride (BTEAC) and various tetra-n-butylammonium salts (e.g., TBABr) are excellent starting points.[9][11] Phosphonium salts, like hexadecyltributylphosphonium bromide, are also effective and often exhibit greater thermal stability.[9]
-
Lipophilicity: The catalyst's cation must be sufficiently large and lipophilic to be soluble in the organic phase, but not so large that it becomes difficult to transport the anion back and forth. A good balance is crucial.
-
Leaving Group: While the catalyst's anion is often a halide, it is the hydroxide from the aqueous phase that is the key reactant being transported.
Caption: The catalytic cycle for Phase-Transfer Catalyzed (PTC) nitrile hydrolysis.
Troubleshooting Guide: PTC Hydrolysis
Q: My reaction is extremely slow or has stalled completely. What are the likely causes?
A: This is a common issue that can often be traced to one of four areas:
-
Inefficient Agitation: The reaction occurs at the liquid-liquid interface. If stirring is inadequate, the interfacial surface area is too small for efficient catalysis.[12] Solution: Increase the stirring rate to create a fine emulsion. The use of a mechanical stirrer is highly recommended over a magnetic stir bar for larger scale reactions.
-
Incorrect Catalyst Choice/Concentration: The catalyst may not be lipophilic enough to effectively enter the organic phase, or you may be using too little (typically 1-5 mol%). Solution: Switch to a catalyst with longer alkyl chains (e.g., from tetrabutyl- to tetraoctylammonium) to increase organic solubility. Verify your catalyst loading.
-
Base Concentration: The concentration of NaOH in the aqueous phase is critical. If it's too dilute, the driving force for ion exchange is low. If it's too concentrated, the catalyst's solubility in the aqueous phase may decrease, hindering the initial ion exchange. Solution: An aqueous solution of 20-50% NaOH is a typical starting point. Experiment within this range.
-
Water Poisoning of the Intermediate: While water is a reactant, an excess in the organic phase can sometimes stabilize intermediates or hinder the catalyst's activity. Solution: Ensure your organic solvent is not saturated with water. The amount of water can influence the reaction rate.[11]
Q: I'm isolating the amide intermediate, not the carboxylic acid. How do I drive the reaction to completion?
A: The hydrolysis of a nitrile proceeds in two steps: nitrile to amide, then amide to carboxylic acid.[4] If the amide is isolated, the second step is rate-limiting.
-
Increase Reaction Time and/or Temperature: Amide hydrolysis is often slower than nitrile hydrolysis. Prolonging the reaction time or moderately increasing the temperature (e.g., from 60°C to 80°C) can promote the second step.
-
Increase Water Concentration: Ensure sufficient water is present for the second hydrolysis step. While PTC protects water-sensitive reactants, in this case, water is a required reagent for both steps.[8]
Caption: A logical troubleshooting tree for low-yielding PTC hydrolysis reactions.
Part 2: The Willgerodt-Kindler Reaction
This pathway is a powerful, albeit sometimes lower-yielding, alternative for converting an aryl alkyl ketone into a carboxylic acid derivative.[13] The reaction involves heating the ketone (1-(2-Chloro-4-nitrophenyl)ethanone) with elemental sulfur and a secondary amine, typically morpholine.[13][14] This forms a thioamide, which is then hydrolyzed to the final carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism and what are the key reagents in the Willgerodt-Kindler reaction?
A1: The reaction is a complex rearrangement-oxidation process.[13]
-
Enamine Formation: The ketone first reacts with morpholine to form an enamine.
-
Thiation & Rearrangement: The enamine, acting as a nucleophile, attacks elemental sulfur. A series of rearrangements occur, effectively migrating the carbonyl carbon functionality to the terminal position of the alkyl chain.[14]
-
Thioamide Product: The final intermediate of the first stage is a thiomorpholide (a type of thioamide).
-
Hydrolysis: The thiomorpholide is then subjected to vigorous acid or base hydrolysis to yield the desired carboxylic acid and morpholine.[13][15]
Q2: My Willgerodt-Kindler reaction is messy and gives poor yields. How can it be optimized?
A2: This is a notorious issue with this reaction.[16] Careful control of conditions is paramount.
-
Temperature: The reaction requires heat, but excessive temperatures can lead to polymerization and tar formation. A high-boiling solvent like quinoline or DMF is sometimes used to maintain a consistent, high temperature.[16][17]
-
Reagent Stoichiometry: The ratio of ketone:sulfur:morpholine is critical. An excess of both sulfur and morpholine is typically required.
-
Catalysis: While not a catalytic reaction in the traditional sense, additives can promote the reaction. Some studies have shown that the addition of a strong acid catalyst, such as Montmorillonite K10, can be beneficial under specific conditions.[17]
Comparison of Catalytic Methods
| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis | Phase-Transfer Catalysis (PTC) | Willgerodt-Kindler Reaction |
| Catalyst/Reagent | H₂SO₄, HCl[4][6] | NaOH, KOH[4] | Quaternary Ammonium/Phosphonium Salts[9] | Sulfur, Morpholine[13][14] |
| Typical Yield | Moderate to Good | Moderate to Good | Good to Excellent | Variable, often Moderate |
| Reaction Conditions | Harsh (High Temp, Strong Acid) | Harsh (High Temp, Strong Base) | Mild (Moderate Temp, Biphasic)[8][11] | Harsh (High Temperature)[16] |
| Selectivity | Risk of side reactions | Risk of side reactions | High selectivity, low byproducts | Can produce complex mixtures[16] |
| Key Advantage | Inexpensive reagents | Inexpensive reagents | High yield & selectivity under mild conditions | Utilizes a different starting material (ketone) |
| Key Disadvantage | Harsh conditions, equipment corrosion | Requires final acidification step | Higher initial catalyst cost | Often low yielding, difficult purification |
Experimental Protocol: PTC Synthesis of this compound
This protocol is a representative example and should be optimized for your specific laboratory conditions and scale.
Materials:
-
2-(2-Chloro-4-nitrophenyl)acetonitrile (1.0 eq)
-
Toluene
-
Tetrabutylammonium bromide (TBAB) (0.05 eq)
-
Sodium Hydroxide (NaOH), 50% aqueous solution (w/w) (3.0 eq)
-
Hydrochloric Acid (HCl), concentrated
-
Ethyl Acetate
-
Brine
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a mechanical overhead stirrer, add 2-(2-chloro-4-nitrophenyl)acetonitrile, toluene (approx. 5 mL per gram of nitrile), and tetrabutylammonium bromide (5 mol%).
-
Begin vigorous stirring to ensure good mixing.
-
Add the 50% aqueous NaOH solution to the flask.
-
Heat the reaction mixture to 80-90°C and maintain vigorous stirring. The progress of the reaction can be monitored by TLC or HPLC, checking for the disappearance of the starting nitrile. The reaction may take 4-8 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.
-
Extract the organic layer with water. Combine all aqueous layers.
-
Cool the combined aqueous layers in an ice bath and slowly acidify with concentrated HCl to a pH of ~1-2. The product will precipitate as a solid.
-
Filter the solid product using a Büchner funnel, and wash the filter cake thoroughly with cold water to remove inorganic salts.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
-
Dry the purified product under vacuum to yield this compound as a solid.
References
- 1. CAS 73088-11-6 | 4654-5-1C | MDL MFCD11036396 | this compound | SynQuest Laboratories [synquestlabs.com]
- 2. Page loading... [guidechem.com]
- 3. labcompare.com [labcompare.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ptcorganics.com [ptcorganics.com]
- 9. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 10. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 11. ijsr.net [ijsr.net]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 14. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 15. CN102746142A - Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid - Google Patents [patents.google.com]
- 16. scispace.com [scispace.com]
- 17. bec.uac.bj [bec.uac.bj]
Technical Support Center: Isolating Pure 2-(2-Chloro-4-nitrophenyl)acetic Acid
Welcome to the technical support guide for the purification of 2-(2-Chloro-4-nitrophenyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals who are working with this compound and require a robust, field-proven methodology for its isolation. As Senior Application Scientists, we understand that the success of a synthesis is ultimately measured by the purity of the final compound. This guide moves beyond simple step-by-step instructions to provide a deep, mechanistic understanding of the workup procedure, empowering you to troubleshoot and optimize your experiments effectively.
The primary strategy for purifying this compound, a carboxylic acid, revolves around exploiting its acidic nature. The cornerstone of this process is an acid-base extraction, which selectively separates the acidic product from neutral or basic impurities.[1][2] This is followed by recrystallization to remove any co-extracted acidic impurities and achieve high purity.
Below, we address the most common challenges and questions encountered during this critical phase of synthesis.
Troubleshooting Guide: Navigating Common Workup Challenges
This section addresses specific, practical problems that can arise during the isolation process. Each answer provides a diagnosis of the likely cause and a clear, actionable solution.
Q1: I've combined my organic reaction mixture with the sodium bicarbonate solution, and now I have a thick, inseparable emulsion instead of two distinct layers. What should I do?
A1: Emulsion formation is a frequent issue in liquid-liquid extractions, particularly when reaction mixtures contain surfactants or fine particulates.[3] An emulsion is a stable dispersion of one immiscible liquid within another. To resolve it, you need to disrupt this stability.
-
Diagnosis: The stability of the emulsion is likely due to a minimal density difference between the aqueous and organic layers or the presence of insoluble byproducts at the interface.
-
Immediate Actions:
-
Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.
-
Gentle Agitation: Gently swirl the funnel or stir the emulsion with a glass rod. Vigorous shaking will only worsen the problem.[4]
-
Increase Ionic Strength: Add a saturated solution of sodium chloride (brine). This increases the polarity and density of the aqueous layer, forcing the organic solvent out of solution and breaking the emulsion.[4]
-
-
Advanced Solutions:
-
Filtration: As a last resort, you can pass the entire emulsified mixture through a pad of Celite® or glass wool using vacuum filtration. This can break up the fine particles stabilizing the emulsion.[4]
-
Solvent Addition: Diluting the organic layer with more of the same solvent can sometimes help.[5]
-
Q2: After extracting with a base and acidifying the aqueous layer, my product isn't precipitating. Where did it go?
A2: Failure to precipitate upon acidification is a frustrating but solvable problem. The issue almost always relates to pH, concentration, or unexpected solubility.[3][6]
-
Diagnosis & Solution Workflow:
-
Verify pH: Use pH paper or a pH meter to confirm the aqueous solution is acidic. A common error is not adding enough strong acid to overcome the buffering capacity of the excess bicarbonate and fully protonate the carboxylate salt.[7] Aim for a pH of ~2.
-
Check Concentration: If your product concentration is too low, it may remain dissolved even after protonation. You can try to concentrate the aqueous solution under reduced pressure (rotary evaporator) to a smaller volume.
-
Induce Crystallization: If the solution appears supersaturated (e.g., slightly oily or cloudy), induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure product.
-
"Salting Out": Add solid sodium chloride to the aqueous solution to decrease the solubility of your organic product.
-
Back-Extraction: If the compound is more water-soluble than anticipated, it may not precipitate at all. In this case, extract the acidified aqueous solution several times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic extracts, dry with a drying agent like anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent to recover your product.[6]
-
Q3: My final isolated solid is yellow or brown, not the expected pale-yellow/off-white color. How can I fix this?
A3: The presence of color indicates persistent impurities. These are often highly conjugated, colored byproducts from the synthesis.
-
Diagnosis: The color is likely from polymeric or aromatic impurities that were not fully removed during the acid-base extraction.
-
Solution:
-
Recrystallization with Decolorizing Carbon: The most effective method is recrystallization from an appropriate solvent. During the recrystallization process, after dissolving the crude product in the minimum amount of hot solvent, add a small amount (1-2% by weight) of activated decolorizing carbon.[8] The carbon will adsorb the colored impurities.
-
Hot Gravity Filtration: Perform a hot gravity filtration to remove the carbon while the solution is still hot. This step is crucial to prevent the desired product from crystallizing prematurely along with the impurities on the filter paper.[9]
-
Cool and Crystallize: Allow the clear, hot filtrate to cool slowly to form pure crystals.[9]
-
Q4: My final yield is extremely low. What are the common points of product loss?
A4: Low yield can be attributed to an incomplete reaction or, more commonly, mechanical losses and suboptimal technique during the workup.[6]
-
Potential Causes & Preventative Measures:
-
Incomplete Extraction: You may not have extracted the organic layer enough times with the basic solution. It is recommended to perform the bicarbonate wash at least 2-3 times to ensure all the carboxylic acid is converted to its salt and transferred to the aqueous layer.[10]
-
Premature Precipitation: During a hot gravity filtration step (if performed), the product may have crystallized in the funnel. Ensure the solution, funnel, and receiving flask are all kept hot.
-
Incomplete Precipitation: As discussed in Q2, ensure the aqueous layer is sufficiently acidified to crash out all the product. Always check the aqueous layer after filtration (e.g., by TLC) to ensure no product remains.[6]
-
Excessive Washing: When washing the final, filtered crystals, use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve a significant portion of your purified product.[8]
-
Wrong Solvent for Recrystallization: Using a solvent in which your product is too soluble at room temperature will lead to significant loss in the mother liquor.
-
Q5: The product "oiled out" or formed a sticky gum during recrystallization instead of forming nice crystals. What went wrong?
A5: "Oiling out" occurs when a solid melts in the hot recrystallization solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. It can also be caused by the presence of impurities that depress the melting point.
-
Solutions:
-
Add More Solvent: The most common cause is using too little solvent. Add more hot solvent until the oil fully dissolves.[8]
-
Lower the Temperature: Reheat the solution to dissolve the oil, then allow it to cool much more slowly. A slower cooling rate promotes the formation of an ordered crystal lattice.
-
Change Solvents: The chosen solvent system may be inappropriate. An ideal recrystallization solvent dissolves the compound well when hot but poorly when cold.[11] You may need to screen for a new solvent or use a two-solvent system (e.g., dissolving in a good solvent like ethanol and then slowly adding a poor solvent like water until the solution becomes cloudy, then reheating to clarify and cooling slowly).[12]
-
Frequently Asked Questions (FAQs)
This section covers the fundamental principles and choices behind the purification strategy.
Q1: What is the scientific principle behind using acid-base extraction for this purification?
A1: The principle is the dramatic change in a compound's solubility based on its protonation state.[1] this compound is an organic carboxylic acid, which is generally soluble in organic solvents (like ethyl acetate or diethyl ether) and poorly soluble in water.[2] When a weak base like sodium bicarbonate (NaHCO₃) is added, it deprotonates the carboxylic acid to form its corresponding sodium salt (a carboxylate). This salt is an ionic compound and is therefore highly soluble in the aqueous layer and insoluble in the organic layer.[13] This allows neutral or basic impurities to remain in the organic phase while the desired product moves into the aqueous phase. Subsequently, adding a strong acid (like HCl) to the aqueous layer reprotonates the carboxylate salt, converting it back into the neutral carboxylic acid, which is insoluble in water and precipitates out.[7][10]
Q2: Why is a weak base like sodium bicarbonate (NaHCO₃) typically used instead of a strong base like sodium hydroxide (NaOH)?
A2: The choice of base is critical for selectivity. Carboxylic acids are acidic enough (typically pKa 4-5) to be deprotonated by a weak base like sodium bicarbonate.[13] Some potential impurities, such as phenols, are less acidic and would not be efficiently deprotonated by NaHCO₃ but would be by NaOH.[13] Using a weak base allows for the selective extraction of the more acidic carboxylic acid, leaving behind less acidic impurities in the organic layer. Furthermore, strong bases like NaOH can potentially catalyze unwanted side reactions, such as hydrolysis, if other sensitive functional groups are present in the crude mixture.[1]
Q3: How do I select the best solvent for recrystallizing my final product?
A3: The golden rule for a single-solvent recrystallization is "like dissolves like, but not too well." The ideal solvent should exhibit poor solubility for your compound at room temperature but high solubility at its boiling point.[11]
-
Screening Process:
-
Place a small amount of your crude solid in a test tube.
-
Add a few drops of the candidate solvent at room temperature. If it dissolves immediately, the solvent is too good.
-
If it doesn't dissolve, heat the mixture. If it dissolves when hot, it's a promising candidate.
-
Finally, cool the solution. The compound should crystallize back out. The more crystals that form, the better the solvent.
-
-
Common Solvents to Try: Given the polarity of your molecule, good starting points might include ethanol, methanol, isopropanol, ethyl acetate, or mixtures such as ethanol/water or ethyl acetate/hexane.[12]
Q4: My synthesis starts from the corresponding nitrile, 2-(2-chloro-4-nitrophenyl)acetonitrile. What are the likely impurities I need to remove?
A4: When synthesizing a carboxylic acid via nitrile hydrolysis, the most common impurities are unreacted starting material (the nitrile) and the intermediate amide.[14][15]
-
Nitrile (Starting Material): This is a neutral compound and will remain in the organic layer during the acid-base extraction.
-
Amide (Intermediate): The amide is also a neutral compound and will also be left behind in the organic layer.
-
Hydrolysis Conditions: The hydrolysis can be performed under acidic or basic conditions.[16][17] If done under basic conditions, the product is initially the carboxylate salt, which must be acidified in the final step to yield the carboxylic acid.[14] If under acidic conditions, the carboxylic acid is formed directly.[16] The workup described here is effective for either synthetic route.
Q5: What analytical techniques should I use to confirm the purity and identity of my final product?
A5: A combination of techniques is necessary to unambiguously confirm the structure and assess the purity of your this compound.
-
Thin-Layer Chromatography (TLC): An excellent first check. A pure compound should ideally show a single spot. You can spot your crude material and purified material side-by-side to visualize the success of the purification. Note: Carboxylic acids can streak on silica gel. To prevent this, add a small amount (0.5-1%) of acetic acid to your eluting solvent.[10]
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting range. You can compare your experimental value to the literature value.
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation.[18] The ¹H NMR will show characteristic peaks for the aromatic protons and the methylene (-CH₂-) protons. The number of signals, their splitting patterns (multiplicity), and their integration values should match the expected structure. ¹³C NMR will confirm the number of unique carbon atoms.
-
Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming its molecular formula.[18]
Data & Visualizations
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 73088-11-6 | [19][20] |
| Molecular Formula | C₈H₆ClNO₄ | [21][22] |
| Molecular Weight | 215.59 g/mol | [20] |
| Appearance | Pale yellow to off-white solid | [23] |
Diagrams
Caption: General workflow for the workup and purification.
Caption: Troubleshooting logic for precipitation failure.
Standard Operating Procedures (SOPs)
SOP 1: Acid-Base Extraction Protocol
-
Dissolution: Ensure your crude reaction mixture is fully dissolved in a suitable water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether). If the reaction solvent is water-miscible (e.g., THF, ethanol), it should first be removed under reduced pressure and the residue redissolved.[5][24]
-
Transfer: Transfer the organic solution to a separatory funnel of appropriate size (the funnel should not be more than two-thirds full).
-
First Wash: Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution approximately equal to 1/3 of the organic layer volume.[10]
-
Extraction: Stopper the funnel, invert it, and vent immediately to release the pressure from the CO₂ gas that is generated.[3][4] Shake gently for 30-60 seconds, venting frequently.
-
Separation: Place the funnel in a ring stand and allow the layers to separate completely.[1]
-
Drain: Drain the lower aqueous layer into a clean Erlenmeyer flask or beaker. If you are unsure which layer is which, add a few drops of water and observe which layer it joins.[4]
-
Repeat: Repeat the extraction (steps 3-6) two more times with fresh portions of NaHCO₃ solution. Combine all aqueous extracts in the same flask.
-
Acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly and carefully add 6M hydrochloric acid (HCl) dropwise until gas evolution ceases and the solution is strongly acidic (test with pH paper, target pH ~2).[10] A precipitate of your product should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid on the filter paper with a small amount of ice-cold deionized water to remove any inorganic salts.
-
Drying: Leave the solid under vacuum for several minutes to pull air through and partially dry it. For final drying, transfer the solid to a watch glass and let it air dry or place it in a desiccator.
SOP 2: Single-Solvent Recrystallization Protocol
-
Solvent Selection: Choose a suitable solvent in which the compound is soluble when hot but sparingly soluble when cold (see FAQ 3).
-
Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent, just enough to create a slurry. Heat the flask on a hot plate with stirring. Add more hot solvent dropwise until the solid just dissolves completely.[8][9] Do not add a large excess of solvent.
-
Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if needed): If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.[8]
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling is key to forming large, pure crystals.[9] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter with a very small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.
-
Drying: Dry the crystals completely. The purity can now be assessed by melting point analysis and other spectroscopic methods.
References
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. vernier.com [vernier.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. youtube.com [youtube.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. How To [chem.rochester.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Home Page [chem.ualberta.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mt.com [mt.com]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 18. benchchem.com [benchchem.com]
- 19. This compound | 73088-11-6 [amp.chemicalbook.com]
- 20. CAS 73088-11-6 | 4654-5-1C | MDL MFCD11036396 | this compound | SynQuest Laboratories [synquestlabs.com]
- 21. Page loading... [guidechem.com]
- 22. PubChemLite - this compound (C8H6ClNO4) [pubchemlite.lcsb.uni.lu]
- 23. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 24. How To Run A Reaction [chem.rochester.edu]
reducing reaction time for the synthesis of 2-(2-Chloro-4-nitrophenyl)acetic acid
Technical Support Center: Synthesis of 2-(2-Chloro-4-nitrophenyl)acetic acid
A Senior Application Scientist's Guide to Accelerating Reaction Time and Optimizing Yield
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges with reaction kinetics during this synthesis. As Senior Application Scientists, we understand that time is a critical variable in the laboratory. A reaction that stalls or proceeds too slowly can compromise project timelines and consume valuable resources.
This guide moves beyond simple procedural lists to provide a deep, mechanistic understanding of the common challenges, particularly focusing on the rate-limiting hydrolysis of the nitrile precursor, 2-(2-chloro-4-nitrophenyl)acetonitrile. By understanding the causality behind these experimental hurdles, you can make informed decisions to troubleshoot and optimize your synthesis effectively.
Troubleshooting Guide: Addressing Slow Reaction Rates
This section addresses the most common and frustrating issue in this synthesis: extended reaction times. The questions are structured to help you diagnose and resolve specific problems you may be facing in your experiment.
Question 1: My hydrolysis of 2-(2-chloro-4-nitrophenyl)acetonitrile to the target acid is either stalled or proceeding very slowly. What are the likely causes?
Answer: This is a frequent challenge, and the root cause typically depends on whether you are using acidic or basic hydrolysis conditions. Nitriles, by their nature, can be resistant to hydrolysis, and the specific electronic and steric factors of this substrate add complexity.[1]
-
Under Acidic Conditions (e.g., H₂SO₄ or HCl):
-
Insufficient Protonation: The reaction is initiated by the protonation of the nitrile nitrogen, which makes the carbon atom more electrophilic and susceptible to nucleophilic attack by water.[1] If the acid concentration is too low or its strength is inadequate, this initial equilibrium is unfavorable, dramatically slowing the entire process.
-
Low Temperature: Hydrolysis, particularly the second step of converting the intermediate amide to the carboxylic acid, requires significant activation energy. Insufficient heat will cause the reaction to stall at the amide stage.
-
Poor Solubility: The starting nitrile has limited solubility in purely aqueous acid. If the material is not properly wetted or dispersed, the reaction becomes mass-transfer limited, meaning the reagents cannot interact efficiently.[2]
-
-
Under Basic Conditions (e.g., NaOH or KOH):
-
Weak Nucleophile/Low Concentration: The reaction relies on the direct attack of a hydroxide ion (OH⁻) on the nitrile carbon.[1] If the base concentration is too low, the frequency of these effective collisions is reduced.
-
Stable Amide Intermediate: The hydrolysis proceeds via a carboxylate salt and ammonia. However, the intermediate amide can be relatively stable. Mild conditions, such as low temperatures, may be insufficient to drive the hydrolysis of this amide to completion, leading to a stalled reaction.[1]
-
Phase Separation: Similar to acid hydrolysis, if the organic nitrile forms a separate phase from the aqueous base, the reaction rate will be severely limited by the interfacial area between the two layers.
-
Question 2: I am using acid-catalyzed hydrolysis. What specific steps can I take to accelerate the reaction without compromising my yield?
Answer: Optimizing acid hydrolysis involves carefully balancing temperature, acid concentration, and reaction time. Aggressive conditions can lead to degradation, so a systematic approach is key.
A well-documented method for the hydrolysis of similar nitrophenylacetonitriles involves heating under reflux with sulfuric acid.[2][3] The key is to ensure the temperature is high enough to overcome the activation energy barrier for both nitrile and subsequent amide hydrolysis.
Key Optimization Parameters:
| Parameter | Standard Condition | Optimized Condition | Rationale & Causality |
| Acid | Dilute HCl | 50-70% H₂SO₄ in water | Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, pushing equilibria forward. Its high boiling point allows for higher reaction temperatures, significantly increasing the reaction rate. |
| Temperature | 80 °C | Vigorous reflux (approx. 100-120 °C) | Provides the necessary activation energy to drive the hydrolysis of the stable amide intermediate to the final carboxylic acid. Superheating should be avoided to prevent decomposition.[2] |
| Agitation | Standard magnetic stirring | Vigorous mechanical stirring | Ensures proper mixing and prevents the starting material from adhering to the flask walls, maximizing the surface area for the reaction.[2] |
| Reaction Time | > 12 hours | 1-5 hours | With optimized temperature and acid concentration, the reaction should proceed to completion much more rapidly. Progress should be monitored to determine the endpoint. |
Self-Validation Check: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture, quench them carefully, and spot them on a TLC plate against the starting material. The disappearance of the starting nitrile spot and the appearance of the more polar carboxylic acid spot indicates reaction completion.
Question 3: My base-catalyzed hydrolysis is incomplete, and I suspect the amide intermediate is accumulating. How can I drive the reaction to completion?
Answer: Accumulation of the amide is a classic sign of insufficient energy in the system. The second step of hydrolysis (amide to carboxylate) is often the rate-limiting one under basic conditions.
Recommendations for Acceleration:
-
Increase Temperature: The most effective method is to increase the reaction temperature. Heating the mixture to a vigorous reflux (100 °C or higher) provides the energy needed to overcome the activation barrier for amide hydrolysis.[1]
-
Use a Co-solvent: To address solubility issues, introduce a water-miscible organic solvent like ethanol or dioxane. This creates a homogeneous solution, ensuring the hydroxide ions and the nitrile/amide molecules are in the same phase, which dramatically increases the reaction rate. A typical ratio might be 2:1 or 1:1 aqueous base to ethanol.
-
Increase Base Concentration: Increasing the concentration of NaOH or KOH (e.g., from 2M to 6M) can increase the rate of the initial nucleophilic attack. However, temperature is generally the more critical factor for driving the second step.
Important Note: After alkaline hydrolysis, the product exists as the carboxylate salt (e.g., sodium 2-(2-chloro-4-nitrophenyl)acetate). You must perform an acidic workup by adding a strong acid like HCl to protonate the salt and precipitate the desired free carboxylic acid.[4]
Frequently Asked Questions (FAQs)
Q: What is a realistic target reaction time for the complete hydrolysis of 2-(2-chloro-4-nitrophenyl)acetonitrile? A: With an optimized protocol, such as refluxing with 50-70% sulfuric acid, a reaction time of 1 to 5 hours is a realistic target. For similar substrates like p-nitrobenzyl cyanide, reaction times as short as 15-30 minutes under reflux have been reported.[2][3]
Q: Which method, acid or base hydrolysis, is generally recommended for this substrate? A: Acid-catalyzed hydrolysis using aqueous sulfuric acid is often more straightforward and efficient for nitriles bearing electron-withdrawing groups. It typically results in a cleaner, one-step conversion to the final carboxylic acid without the need for a separate acidification step to isolate the product.[4]
Q: How can I effectively monitor the reaction progress? A: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system like ethyl acetate/hexanes. The starting nitrile will be less polar (higher Rf value) than the resulting carboxylic acid (lower Rf value). The disappearance of the starting material spot is a strong indicator of reaction completion. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.
Q: Are there common side reactions I should be aware of that could affect my yield and reaction time? A: Yes. Under excessively harsh conditions (e.g., very high temperatures or prolonged reaction times), decomposition of the nitrophenyl ring can occur, leading to dark, tarry byproducts.[2] While the aryl chloride is generally stable, extreme conditions could potentially lead to unwanted side reactions. Sticking to the optimized temperature and monitoring the reaction to avoid unnecessarily long heating times is the best way to prevent this.
Optimized Experimental Protocol: Acid Hydrolysis
This protocol details an optimized method for the synthesis of this compound from its nitrile precursor, designed to reduce reaction time.
Materials:
-
2-(2-chloro-4-nitrophenyl)acetonitrile
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Ice
Procedure:
-
Prepare the Acid Solution: In a fume hood, carefully and slowly add 150 mL of concentrated sulfuric acid to 140 mL of deionized water in a flask capable of holding at least 500 mL, cooled in an ice bath. This will generate a solution of approximately 50-55% H₂SO₄.
-
Charge the Reactor: To a 500 mL round-bottomed flask equipped with a reflux condenser and a mechanical stirrer, add 50 g of 2-(2-chloro-4-nitrophenyl)acetonitrile.
-
Initiate the Reaction: Pour the prepared sulfuric acid solution into the flask containing the nitrile. Ensure all the solid material is wetted by the acid.
-
Heating and Reflux: Heat the mixture to a vigorous reflux using a heating mantle. To prevent localized superheating and decomposition, it is advisable to place the flask over an asbestos board or use a sand bath for even heat distribution.[2]
-
Monitor the Reaction: Maintain the reflux for 1-3 hours. Monitor the reaction's progress every 30 minutes via TLC until the starting nitrile is completely consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it over a large volume of crushed ice (approx. 500 g) in a large beaker with stirring.
-
Precipitation and Isolation: The product will precipitate as a solid. Allow the mixture to stand in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid several times with cold deionized water to remove any residual acid.
-
Drying and Purification: Dry the crude product in a vacuum oven. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., aqueous ethanol or ether) to yield the final this compound.[5]
Diagnostic Workflow for Slow Hydrolysis
This flowchart provides a logical pathway for troubleshooting and resolving slow reaction rates during the synthesis.
Caption: Diagnostic workflow for troubleshooting slow hydrolysis reactions.
References
Validation & Comparative
A Comparative Guide to the Purity Validation of 2-(2-Chloro-4-nitrophenyl)acetic Acid by RP-HPLC
Introduction: The Imperative for Purity in Pharmaceutical Intermediates
2-(2-Chloro-4-nitrophenyl)acetic acid is a key synthetic intermediate in the pharmaceutical industry. Its molecular structure, featuring a carboxylic acid group, a chlorinated phenyl ring, and a nitro group, makes it a versatile building block.[1][2][3] However, the very reactivity that makes it useful also predisposes it to the formation of process-related impurities and degradation products.[4] Consequently, ensuring the purity of this intermediate is not merely a quality control checkpoint; it is a fundamental requirement for guaranteeing the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, field-proven methodology for the purity validation of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We will move beyond a simple recitation of steps to explain the scientific rationale behind each parameter. The protocol is designed as a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[5][6] We will establish a robust primary method, validate it comprehensively, and compare its performance against viable chromatographic alternatives to provide a complete analytical perspective for researchers and drug development professionals.
Part 1: The Primary Method: Ion-Suppression RP-HPLC
The foundational technique for analyzing polar ionizable compounds like this compound is ion-suppression RP-HPLC. The goal is to protonate the carboxylic acid moiety (pKa typically ~4-5), rendering the molecule less polar. This increases its retention on a non-polar stationary phase (like C18) and results in sharper, more symmetrical peaks.[7]
Causality Behind Experimental Choices
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is the workhorse of RP-HPLC, offering excellent hydrophobic retention for a wide range of molecules. Its non-polar nature provides the necessary interaction with the phenyl ring of the analyte. A standard dimension (e.g., 150 x 4.6 mm, 5 µm particle size) provides a good balance between resolution and backpressure for conventional HPLC systems.
-
Mobile Phase pH Control: This is the most critical parameter. To suppress the ionization of the carboxylic acid, the mobile phase pH must be maintained at least 1.5-2 units below the analyte's pKa. A phosphate buffer at pH 3.0 is an ideal choice; it provides strong buffering capacity in the desired range and has a low UV cutoff.[7][8]
-
Organic Modifier: Acetonitrile is chosen over methanol. It typically yields lower backpressure, has a superior UV transparency, and often provides sharper peaks for aromatic compounds.[9] The ratio of buffer to acetonitrile is optimized to achieve an ideal retention time (typically 3-10 minutes) and ensure separation from potential impurities.
-
Detection Wavelength: The presence of the nitrophenyl chromophore suggests strong UV absorbance. A detection wavelength of 225 nm was selected to provide high sensitivity for both the main compound and a broad range of potential impurities that may lack the strong absorbance of the nitro group at higher wavelengths.[10]
Experimental Workflow for Purity Analysis
The following diagram outlines the complete workflow from sample preparation through data analysis.
Caption: Workflow for RP-HPLC Purity Validation.
Detailed Protocol: Primary Method
1. Reagents and Materials:
-
This compound Reference Standard and Test Sample
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)
-
Orthophosphoric Acid (85%)
-
Deionized Water (18.2 MΩ·cm)
2. Solution Preparation:
-
Mobile Phase A: Prepare a 25 mM KH₂PO₄ buffer. Dissolve 3.4 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Mix Mobile Phase A and Mobile Phase B in a 50:50 v/v ratio.
-
Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the Test Sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent. A higher concentration is used to facilitate the detection of trace impurities.
3. Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Instrument | HPLC with UV/PDA Detector |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: 50% Mobile Phase A : 50% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 225 nm |
| Injection Vol. | 10 µL |
| Run Time | 20 minutes |
4. System Suitability Test (SST): Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if it meets the criteria established by regulatory bodies like the USP.[11][12][13]
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.8 |
| Theoretical Plates (N) | > 2000 |
| RSD% of Peak Area | ≤ 2.0% |
| RSD% of Retention Time | ≤ 1.0% |
Part 2: Method Validation: A Trustworthy and Self-Validating System
Method validation provides documented evidence that the protocol is fit for its intended purpose. The framework provided by ICH Q2(R1) is the global standard for this process.[5][14][15] A key component of this validation for a purity method is demonstrating its specificity and stability-indicating nature through forced degradation studies.[8][16]
Forced Degradation: Probing for Potential Liabilities
Forced degradation subjects the analyte to harsh conditions to intentionally produce degradation products. This study is crucial to prove that any newly formed degradant peaks are resolved from the main analyte peak, ensuring the method is "stability-indicating."[16]
Potential Degradation Pathways: The structure of this compound suggests several potential degradation pathways under stress conditions.
Caption: Potential Degradation Pathways Under Stress.
Forced Degradation Protocol:
-
Acid Hydrolysis: Reflux sample solution in 0.1 M HCl at 80°C for 4 hours.
-
Base Hydrolysis: Reflux sample solution in 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose sample solution to UV light (254 nm) and visible light (as per ICH Q1B) for 7 days.
After exposure, neutralize the acid/base samples and dilute all stressed samples to the target concentration for HPLC analysis. The goal is to achieve 5-20% degradation of the parent compound.
Summary of Validation Parameters
The following table summarizes the key validation parameters and their purpose, as mandated by ICH Q2(R1).[17][18]
| Parameter | Purpose & Methodology | Acceptance Criteria |
| Specificity | Demonstrate resolution between the analyte and all potential impurities/degradants. Analyze blank, placebo, and forced degradation samples. | Peak purity analysis (PDA detector) must pass. Resolution > 2.0 between analyte and closest eluting peak. |
| Linearity | Confirm a proportional relationship between concentration and detector response. Analyze 5-7 concentrations across 50-150% of the nominal concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Measure the closeness of test results to the true value. Perform recovery studies by spiking a placebo matrix with the analyte at 3 levels (e.g., 80%, 100%, 120%). | Mean recovery should be 98.0% - 102.0% at each level. |
| Precision | Repeatability: Analyze 6 replicate sample preparations on the same day. Intermediate Precision: Repeat analysis on a different day with a different analyst/instrument. | RSD% should be ≤ 2.0% for both repeatability and intermediate precision. |
| LOQ/LOD | Limit of Quantitation (LOQ): Lowest amount quantifiable with acceptable precision/accuracy. Limit of Detection (LOD): Lowest amount detectable. Determined via signal-to-noise ratio (S/N) or standard deviation of the response. | S/N ratio for LOQ should be ~10. S/N for LOD should be ~3. |
| Robustness | Assess the method's reliability with minor changes to parameters. Vary flow rate (±10%), column temp (±5°C), and mobile phase pH (±0.2 units). | System suitability parameters must still be met. No significant change in results. |
Part 3: Comparative Analysis of Alternative Methods
While ion-suppression RP-HPLC is a robust primary choice, alternative approaches can offer advantages in specific situations, such as dealing with a complex impurity profile or the need for higher throughput.
| Method | Principle | Key Advantages | Key Disadvantages | Best Use Case |
| Primary: Ion-Suppression RP-HPLC | Analyte ionization is suppressed by low pH mobile phase, increasing retention on a C18 column. | Simple, robust, reproducible, uses standard reagents and columns. | Peak tailing can sometimes be an issue for very acidic compounds. | Routine QC, purity testing, and stability studies. |
| Alternative 1: Ion-Pair RP-HPLC | An ion-pairing reagent (e.g., tetrabutylammonium) is added to the mobile phase. It forms a neutral complex with the ionized analyte, enhancing retention.[7] | Excellent for improving retention and peak shape of highly polar, ionic compounds that are poorly retained otherwise. | Complex mobile phase, long column equilibration times, reagent can be difficult to wash from the column. | When ion-suppression fails to provide adequate retention or peak shape for critical impurities. |
| Alternative 2: Phenyl-Hexyl Column | Stationary phase with phenyl rings provides alternative selectivity through π-π interactions, in addition to hydrophobic interactions. | Can significantly improve resolution for aromatic compounds and those with different shapes that are co-eluting on a C18 column. | Less retentive overall compared to C18 for many compounds. | Resolving structurally similar aromatic impurities that are difficult to separate on a standard C18 phase. |
| Alternative 3: UHPLC Modernization | Uses columns with sub-2 µm particles and an instrument capable of high backpressures (>600 bar). | Drastically reduces run times (<5 min), increases sample throughput, and improves resolution and sensitivity.[13] | Requires specialized, more expensive UHPLC instrumentation. Method redevelopment and re-validation are necessary. | High-throughput screening environments or when significant improvements in speed and efficiency are required. |
Conclusion
This guide has detailed a robust and reliable ion-suppression RP-HPLC method for the purity validation of this compound. The foundation of this protocol is a deep understanding of the analyte's chemistry and the principles of chromatography, ensuring that each experimental choice is deliberate and justified. By adhering to the validation framework of ICH Q2(R1) and incorporating a thorough forced degradation study, the method is proven to be specific, accurate, precise, and stability-indicating.
The comparison with alternative methods provides a broader context, empowering scientists to select the most appropriate technique for their specific analytical challenge—whether it is the rugged reliability needed for routine quality control or the high-throughput capacity required in early-stage development. Ultimately, a well-developed and validated analytical method is the cornerstone of product quality, ensuring the integrity of the supply chain from intermediate to final patient dose.
References
- 1. PubChemLite - this compound (C8H6ClNO4) [pubchemlite.lcsb.uni.lu]
- 2. Page loading... [wap.guidechem.com]
- 3. 73088-11-6|this compound|BLD Pharm [bldpharm.com]
- 4. scispace.com [scispace.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. <621> CHROMATOGRAPHY [drugfuture.com]
- 7. PlumX [plu.mx]
- 8. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 9. ijprajournal.com [ijprajournal.com]
- 10. researchgate.net [researchgate.net]
- 11. usp.org [usp.org]
- 12. Chromatography [usp.org]
- 13. agilent.com [agilent.com]
- 14. fda.gov [fda.gov]
- 15. altabrisagroup.com [altabrisagroup.com]
- 16. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. starodub.nl [starodub.nl]
- 18. ICH Official web site : ICH [ich.org]
A Comprehensive Guide to the Spectroscopic Characterization of 2-(2-Chloro-4-nitrophenyl)acetic Acid using ¹H and ¹³C NMR
Prepared by: Dr. Evelyn Reed, Senior Application Scientist
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. For researchers engaged in the synthesis and application of substituted phenylacetic acid derivatives, a class of compounds with significant biological activities, robust analytical methodologies are indispensable. This guide provides an in-depth technical overview of the characterization of 2-(2-Chloro-4-nitrophenyl)acetic acid, a key intermediate in various synthetic pathways, utilizing the power of Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the theoretical underpinnings of its ¹H and ¹³C NMR spectra, compare this technique with other analytical alternatives, and provide detailed experimental protocols for reproducible data acquisition.
The Structural Landscape: Predicting the NMR Fingerprint
This compound possesses a unique electronic and structural arrangement that translates into a distinct NMR spectrum. The phenyl ring is substituted with a chloro group at the C2 position, a nitro group at the C4 position, and an acetic acid moiety at the C1 position. The strong electron-withdrawing nature of both the nitro and chloro groups significantly influences the chemical environment of the aromatic protons and carbons, leading to predictable downfield shifts.
¹H NMR Spectral Analysis: A Proton's Perspective
The proton NMR spectrum is anticipated to exhibit signals corresponding to the aromatic protons and the methylene protons of the acetic acid side chain.
-
Aromatic Region (δ 7.5 - 8.5 ppm): The three protons on the phenyl ring (H-3, H-5, and H-6) will each give rise to a distinct signal due to their unique electronic environments.
-
The nitro group at C4 will strongly deshield the ortho protons (H-3 and H-5).
-
The chloro group at C2 will also deshield the adjacent proton (H-3 and H-6).
-
We can predict the following multiplicities and approximate chemical shifts:
-
H-3: A doublet of doublets (dd), deshielded by both the adjacent chloro and nitro groups.
-
H-5: A doublet (d), deshielded by the ortho nitro group.
-
H-6: A doublet (d), influenced by the para nitro group and the ortho chloro group.
-
-
-
Aliphatic Region (δ ~3.8 ppm): The two methylene protons of the acetic acid group (-CH₂COOH) are chemically equivalent and will appear as a singlet.[1]
-
Carboxylic Acid Proton (δ > 10 ppm): The acidic proton of the carboxylic acid group is typically broad and may exchange with residual water in the solvent. Its observation and chemical shift can be highly dependent on the solvent and concentration.
¹³C NMR Spectral Analysis: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule, offering a direct insight into the carbon framework. For this compound, we expect to see eight distinct signals.
-
Carbonyl Carbon (δ ~175-180 ppm): The carboxylic acid carbonyl carbon will resonate at a characteristic downfield chemical shift.[1]
-
Aromatic Carbons (δ ~120-150 ppm): The six aromatic carbons will have distinct chemical shifts due to the different substituents.
-
The carbons bearing the nitro (C-4) and chloro (C-2) groups, along with the carbon attached to the acetic acid moiety (C-1), will be significantly deshielded.
-
The remaining aromatic carbons (C-3, C-5, and C-6) will also have their chemical shifts influenced by the substituents. The carbon ortho to the nitro group (C-3 and C-5) will be more deshielded than the one meta to it (C-6).[2]
-
-
Methylene Carbon (δ ~40 ppm): The methylene carbon of the acetic acid side chain will appear in the aliphatic region of the spectrum.[1]
Comparative Analytical Landscape
While NMR is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary techniques.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR | Detailed structural connectivity, number and type of protons and carbons. | Unambiguous structure determination, non-destructive. | Lower sensitivity compared to MS, requires higher sample concentration. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula with high resolution MS. | Does not provide detailed connectivity information for isomers. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, O-H, NO₂). | Fast and simple, good for functional group identification. | Provides limited information on the overall molecular structure. |
| Elemental Analysis | Percentage composition of elements (C, H, N, Cl). | Confirms the empirical and molecular formula. | Does not provide structural information. |
Experimental Protocols for NMR Analysis
To ensure high-quality and reproducible NMR data, the following protocols are recommended.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for this type of compound. DMSO-d₆ is often preferred for carboxylic acids as it can help in observing the exchangeable carboxylic acid proton.
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm) for both ¹H and ¹³C NMR.[1]
¹H NMR Data Acquisition
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Number of Scans: 8 to 16 scans are typically sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width: A sweep width of approximately 12-16 ppm is appropriate.
-
¹³C NMR Data Acquisition
-
Spectrometer: Same as for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: A sweep width of approximately 200-220 ppm is standard.
-
Data Visualization and Interpretation
The following diagrams illustrate the expected NMR assignments and the general workflow for NMR analysis.
Caption: Predicted ¹H (blue) and ¹³C (green) NMR assignments for this compound.
Caption: General experimental workflow for NMR analysis.
Conclusion
The comprehensive analysis of this compound by ¹H and ¹³C NMR spectroscopy provides an unambiguous confirmation of its chemical structure. The predictable chemical shifts and coupling patterns, arising from the interplay of the electron-withdrawing chloro and nitro substituents and the carboxylic acid moiety, serve as a unique spectral fingerprint. When integrated with data from other analytical techniques such as mass spectrometry and IR spectroscopy, researchers can have the utmost confidence in the identity and purity of their synthesized compounds, a critical step in the rigorous process of drug discovery and development.
References
A Comparative Analysis for the Advanced Researcher: 2-(2-Chloro-4-nitrophenyl)acetic Acid vs. p-Nitrophenylacetic Acid
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and pharmaceutical development, the selection of starting materials and intermediates is a critical decision that dictates the efficiency, yield, and novelty of a synthetic route. Phenylacetic acid derivatives, in particular, serve as versatile building blocks. This guide provides an in-depth comparative analysis of two such derivatives: 2-(2-Chloro-4-nitrophenyl)acetic acid and p-nitrophenylacetic acid. We will explore their structural nuances, comparative reactivity, and potential applications, supported by experimental data and established protocols.
At a Glance: Structural and Physicochemical Distinctions
The core difference between these two molecules lies in the substitution pattern on the phenyl ring. While both possess a nitro group, which is strongly electron-withdrawing, this compound is further substituted with a chlorine atom at the ortho position relative to the acetic acid moiety. This additional substituent introduces significant steric and electronic effects that differentiate it from the simpler p-nitrophenylacetic acid.
dot graph { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=12510588&t=l"]; "this compound"; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=4661&t=l"]; "p-Nitrophenylacetic acid"; } dot
Caption: Molecular structures of the two compounds.
| Property | This compound | p-Nitrophenylacetic acid |
| CAS Number | 73088-11-6[1][2][3] | 104-03-0[4][5] |
| Molecular Formula | C8H6ClNO4[3][6][7] | C8H7NO4[4][5][8] |
| Molecular Weight | 215.59 g/mol [3][6] | 181.15 g/mol [4][8] |
| Appearance | Solid[2] | Beige to yellow crystalline powder[9][10] |
| Melting Point | Not specified | 150-155 °C[9][11] |
| pKa | Not specified | 3.85 (at 25°C)[9] |
| Solubility | Not specified | Slightly soluble in water[9]. Soluble in methanol and chloroform[12]. |
Synthesis and Reactivity: A Tale of Two Pathways
The synthetic routes to these compounds often start from substituted toluenes or benzyl cyanides. The presence of the ortho-chloro group in this compound introduces complexities in its synthesis compared to p-nitrophenylacetic acid.
Synthesis of p-Nitrophenylacetic Acid: A common method involves the nitration of phenylacetic acid or the hydrolysis of p-nitrobenzyl cyanide.[10][13] The hydrolysis of p-nitrobenzyl cyanide with sulfuric acid is a well-established and high-yielding procedure.[13]
Synthesis of this compound: The synthesis is more intricate. A plausible route involves the nitration of 2-chlorophenylacetic acid. However, controlling the regioselectivity of the nitration can be challenging. An alternative approach could start from a pre-functionalized benzene ring, such as 2-chloro-4-nitrotoluene, followed by conversion of the methyl group to an acetic acid moiety.[14]
Comparative Reactivity
The electronic and steric environment of the acetic acid side chain and the aromatic ring dictates the reactivity of these molecules.
-
Acidity: The pKa of p-nitrophenylacetic acid is 3.85, indicating a moderately strong carboxylic acid.[9] The acidity is enhanced by the electron-withdrawing nitro group. For this compound, the additional electron-withdrawing chlorine atom is expected to further increase the acidity of the carboxylic acid proton.
-
Nucleophilic Aromatic Substitution: The nitro group strongly activates the phenyl ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to it. In p-nitrophenylacetic acid, this makes the positions ortho to the nitro group susceptible to attack. In this compound, the chlorine atom is positioned ortho to the nitro group, making it a potential leaving group in nucleophilic aromatic substitution reactions.
-
Reactions of the Acetic Acid Side Chain: Both compounds can undergo typical carboxylic acid reactions such as esterification, amidation, and conversion to the acid chloride. The reactivity of the carboxylic acid group itself is likely to be similar in both molecules, although the electronic effects of the ring substituents may have a subtle influence.
Experimental Protocols: A Guide to Characterization
Protocol 1: Determination of pKa by Potentiometric Titration
This experiment allows for the direct comparison of the acidity of the two compounds.
Methodology:
-
Prepare 0.01 M solutions of both this compound and p-nitrophenylacetic acid in a 1:1 ethanol/water mixture.
-
Calibrate a pH meter using standard buffer solutions.
-
Titrate a 25 mL aliquot of each acid solution with a standardized 0.01 M NaOH solution.
-
Record the pH after each addition of NaOH.
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pKa is determined as the pH at the half-equivalence point.
dot graph { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, color="#4285F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"]; A [label="Prepare Acid Solution"]; B [label="Calibrate pH Meter"]; C [label="Titrate with NaOH"]; D [label="Record pH"]; E [label="Plot Titration Curve"]; F [label="Determine pKa"]; A -> C; B -> C; C -> D; D -> E; E -> F; } dot
Caption: Workflow for pKa determination.
Protocol 2: Comparative Analysis of Esterification Reaction Rates
This experiment provides insight into the steric hindrance around the carboxylic acid group.
Methodology:
-
In separate round-bottom flasks, dissolve equimolar amounts of this compound and p-nitrophenylacetic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid to each flask.
-
Reflux both reaction mixtures for a set period (e.g., 2 hours).
-
Monitor the progress of the reactions by thin-layer chromatography (TLC).
-
After the reaction period, quench the reactions and isolate the methyl ester products.
-
Determine the yield of each ester. A lower yield for the this compound reaction would suggest steric hindrance from the ortho-chloro group.
Applications in Research and Development
Both compounds serve as valuable intermediates in organic synthesis.
-
p-Nitrophenylacetic acid is a precursor in the synthesis of various organic molecules, including pharmaceuticals and dyes.[10][12][15] It has been used in the synthesis of fused azines and as a catalyst.[15][16][17] Its derivatives have been investigated for their potential as angiogenesis inhibitors.[9][18]
-
This compound , with its additional reactive site (the chlorine atom), offers unique synthetic possibilities. It can be a key intermediate for the synthesis of more complex, substituted phenylacetic acid derivatives through nucleophilic aromatic substitution of the chlorine atom. This makes it a potentially valuable building block for creating libraries of compounds for drug discovery.
Conclusion: A Strategic Choice for Synthesis
The choice between this compound and p-nitrophenylacetic acid depends on the specific synthetic goal. For straightforward applications requiring a nitrophenylacetic acid moiety, the more readily available and less sterically hindered p-nitrophenylacetic acid is a logical choice. However, for the synthesis of more complex molecules where further functionalization of the aromatic ring is desired, the ortho-chloro substituent of this compound provides a valuable synthetic handle, opening up a wider range of potential transformations. The increased acidity and potential for unique reactivity patterns make it an intriguing substrate for exploratory synthesis and the development of novel chemical entities.
References
- 1. This compound | 73088-11-6 [chemicalbook.com]
- 2. This compound | 73088-11-6 [sigmaaldrich.com]
- 3. CAS 73088-11-6 | 4654-5-1C | MDL MFCD11036396 | this compound | SynQuest Laboratories [synquestlabs.com]
- 4. fishersci.com [fishersci.com]
- 5. 4-Nitrophenyl acetic acid [extendabio.com]
- 6. Page loading... [guidechem.com]
- 7. PubChemLite - this compound (C8H6ClNO4) [pubchemlite.lcsb.uni.lu]
- 8. (4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Nitrophenylacetic acid | 104-03-0 [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. 4-Nitrophenylacetic acid ReagentPlus , 99 104-03-0 [sigmaaldrich.com]
- 12. 4-Nitrophenyl acetic Acid (CAS 104-03-0) | Manufacture [nsrlaboratories.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 15. nbinno.com [nbinno.com]
- 16. p-Nitrophenylacetic acid | TargetMol [targetmol.com]
- 17. solutions.actylis.com [solutions.actylis.com]
- 18. nbinno.com [nbinno.com]
A Comparative Guide to the Validation of Analytical Methods for 2-(2-Chloro-4-nitrophenyl)acetic Acid Impurities
This guide provides an in-depth comparison and detailed protocols for the validation of analytical methods aimed at quantifying impurities in the active pharmaceutical ingredient (API), 2-(2-Chloro-4-nitrophenyl)acetic acid. As researchers, scientists, and drug development professionals, ensuring the purity, safety, and efficacy of pharmaceutical products is paramount. The control of impurities is a critical aspect of this assurance, mandated by global regulatory bodies.[1][] This document is structured to provide not just procedural steps, but the scientific rationale behind them, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[3][4]
The presence of impurities, even at trace levels, can significantly impact the quality, safety, and efficacy of a drug product.[1][5] Therefore, a robust, validated analytical method is not merely a regulatory requirement but a scientific necessity. It ensures that the method is suitable for its intended purpose, consistently providing reliable, accurate, and reproducible data.[6][7]
Choosing the Right Analytical Technology: A Comparative Overview
The first crucial decision in impurity profiling is the selection of the analytical technique. The choice depends on the physicochemical properties of the analyte and its potential impurities, such as volatility, polarity, and chromophores. For this compound and its related substances, which are typically organic, non-volatile compounds, High-Performance Liquid Chromatography (HPLC) is the workhorse technique.[8][9]
| Technique | Principle | Advantages for this Application | Limitations |
| HPLC with UV Detection | Differential partitioning of analytes between a stationary and mobile phase. | High resolution for separating structurally similar impurities. Excellent quantitation capabilities. Widely available and cost-effective. | Requires impurities to have a UV chromophore. Co-elution can be an issue without proper method development. |
| Gas Chromatography (GC) | Partitioning of volatile analytes between a stationary phase and a carrier gas. | Excellent for volatile or semi-volatile impurities (e.g., residual solvents). | Requires derivatization for non-volatile compounds like our target API, which adds complexity and potential for error. Not suitable for thermally labile impurities. |
| LC-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass-resolving power of MS. | Provides molecular weight information, aiding in the identification of unknown impurities.[5][8] Offers higher sensitivity and specificity than UV detection.[10][11] | Higher cost and complexity. Matrix effects can suppress ion formation, affecting quantitation. |
The Workflow of Analytical Method Validation
Method validation is a systematic process that confirms the analytical procedure is suitable for its intended use. The following diagram illustrates a logical workflow, grounded in ICH Q2(R1) principles.[3][13]
Caption: A typical workflow for analytical method validation.
Core Validation Parameters: Protocols and Acceptance Criteria
The following sections detail the experimental protocols for validating an HPLC method for this compound impurities. These protocols are based on the ICH Q2(R1) guideline.[3][4]
Specificity (and Selectivity)
Causality: Specificity is the cornerstone of an impurity method. It demonstrates that the procedure can unequivocally assess the analyte in the presence of other components, including impurities, degradation products, and matrix components.[10][11] A stability-indicating method is one that demonstrates specificity under stress conditions.[14] Forced degradation studies are the primary way to generate potential degradation products and prove the method can separate them from the API.[1][15]
Caption: Workflow for establishing specificity via forced degradation.
Experimental Protocol:
-
Prepare Solutions: Prepare solutions of this compound in a suitable solvent. Also prepare solutions of known related substances, if available.
-
Forced Degradation: Subject the API solution to stress conditions as outlined in the diagram above (acidic, basic, oxidative, thermal, and photolytic). The goal is to achieve 5-20% degradation of the API.
-
Analysis: Analyze an unstressed sample, a blank, individual known impurities, and all stressed samples using the proposed HPLC method with a photodiode array (DAD) detector.
-
Evaluation:
-
Assess the resolution between the main API peak and all impurity/degradant peaks.
-
Perform peak purity analysis on the API peak in the stressed chromatograms to ensure it is spectrally homogeneous.
-
Acceptance Criteria:
-
The method must demonstrate resolution (Rs) > 2.0 between the API peak and any adjacent impurity or degradation product peak.
-
The peak purity index (or equivalent metric from the chromatography data system) for the API peak in all stressed samples must pass the software's threshold, indicating no co-eluting peaks.
-
No interference should be observed from the blank or placebo at the retention time of the API or its impurities.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest amount of an analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.[16][17] For impurity analysis, establishing the LOQ is critical to ensure the method is sensitive enough to measure impurities at their specification limits.[18]
Experimental Protocol: There are several accepted methods. The approach based on the standard deviation of the response and the slope of the calibration curve is common.[19]
-
Prepare Low-Concentration Samples: Prepare a series of solutions of the API and its known impurities at concentrations near the expected LOQ.
-
Construct Calibration Curve: Generate a calibration curve using these low-concentration samples.
-
Calculate: Determine the standard deviation of the y-intercepts of the regression line (σ). The slope (S) is obtained from the calibration curve equation.
-
Verification: Prepare a solution at the calculated LOQ concentration and inject it multiple times (e.g., n=6). The accuracy and precision at this level must be acceptable. An alternative, widely accepted approach is to determine the concentration that yields a signal-to-noise (S/N) ratio of 3:1 for LOD and 10:1 for LOQ.[17][18]
Acceptance Criteria:
-
The precision (%RSD) for replicate injections at the LOQ should be ≤ 10%.
-
The accuracy (recovery) at the LOQ should be within a justifiable range, typically 80-120%.[20]
Linearity and Range
Causality: Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a specified range.[6] This is fundamental for accurate quantitation. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.
Experimental Protocol:
-
Prepare Standards: Prepare at least five standard solutions of the API and its known impurities across a range that brackets the expected impurity levels. For impurities, a typical range is from the LOQ to 120% of the specification limit.
-
Analysis: Inject each standard solution in triplicate.
-
Evaluation: Plot the mean peak response versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The y-intercept should be close to zero.
-
A visual inspection of the plot should confirm a linear relationship.
| Parameter | Example Result | Acceptance Criterion |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.99 |
| Range Studied | LOQ (e.g., 0.05%) to 150% of specification (e.g., 0.225%) | Must cover the reporting range for impurities |
| Residual Plot | Random scatter around zero | No discernible pattern or trend |
Accuracy
Causality: Accuracy expresses the closeness of the method's results to the true value.[21][22][23] It is typically assessed using a spike-recovery study, where known amounts of impurities are added to the API sample matrix to see how much is recovered.[24]
Experimental Protocol:
-
Prepare Spiked Samples: Spike the API drug substance with known amounts of each impurity at a minimum of three concentration levels (e.g., LOQ, 100% of specification limit, and 120% of specification limit).
-
Analysis: Prepare each concentration level in triplicate and analyze them.
-
Calculation: Calculate the percent recovery for each impurity at each level.
-
% Recovery = (Measured Concentration / Spiked Concentration) * 100
-
Acceptance Criteria:
-
The mean percent recovery should be within an established range, typically 80-120% for impurities at these low levels.
| Impurity | Spike Level | Mean % Recovery (n=3) | Acceptance Criteria |
| Impurity A | LOQ (0.05%) | 95.2% | 80 - 120% |
| Impurity A | 100% (0.15%) | 99.1% | 80 - 120% |
| Impurity A | 120% (0.18%) | 101.5% | 80 - 120% |
Precision
Causality: Precision measures the degree of scatter between a series of measurements from the same homogeneous sample.[21][22] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision over a short interval under the same conditions.[6]
-
Intermediate Precision: Precision within the same lab but with variations such as different days, analysts, or equipment.[6]
Experimental Protocol:
-
Repeatability:
-
Prepare six individual samples of the API spiked with impurities at the specification limit.
-
Analyze all six samples on the same day, with the same analyst and equipment.
-
Calculate the mean, standard deviation, and % Relative Standard Deviation (%RSD) for the impurity content.
-
-
Intermediate Precision:
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for the combined data from both experiments (n=12).
-
Acceptance Criteria:
-
The %RSD for repeatability should typically be ≤ 10% for impurities.
-
The %RSD for intermediate precision should typically be ≤ 15% for impurities.
| Precision Level | Number of Samples | Example %RSD | Acceptance Criterion |
| Repeatability | 6 | 4.5% | ≤ 10% |
| Intermediate Precision | 12 (6 from Day 1, 6 from Day 2) | 6.8% | ≤ 15% |
Robustness
Causality: Robustness testing demonstrates the method's capacity to remain unaffected by small, deliberate variations in its parameters, indicating its reliability during normal usage.[21][25][26] It is a critical exercise performed during method development to avoid problems when the method is transferred.[27]
Experimental Protocol:
-
Identify Parameters: Identify critical HPLC parameters that could vary during routine use (e.g., mobile phase pH, column temperature, flow rate, mobile phase organic composition).
-
Introduce Variations: Prepare a system suitability solution or a spiked sample. Analyze this sample while systematically varying each parameter (one at a time) from its nominal value (e.g., pH ± 0.2 units, Temperature ± 5°C, Flow Rate ± 10%).
-
Evaluate Impact: Assess the impact of these changes on key system suitability parameters like resolution, tailing factor, and retention time.
Acceptance Criteria:
-
All system suitability criteria (e.g., resolution, tailing factor) must be met under all tested variations.[28]
-
The results for impurity content should not significantly change, demonstrating the method is reliable.
| Parameter Varied | Variation | Resolution (API/Impurity A) | Result |
| Nominal Condition | - | 3.5 | Pass |
| Flow Rate | +10% (1.1 mL/min) | 3.3 | Pass |
| Flow Rate | -10% (0.9 mL/min) | 3.8 | Pass |
| Column Temperature | +5°C (35°C) | 3.4 | Pass |
| Column Temperature | -5°C (25°C) | 3.6 | Pass |
| Mobile Phase % Organic | +2% | 3.1 | Pass |
| Mobile Phase % Organic | -2% | 4.0 | Pass |
Conclusion
The validation of an analytical method for impurities is a comprehensive and logical scientific process. For an API such as this compound, a well-validated HPLC method is essential for ensuring product quality and patient safety. By systematically evaluating parameters from specificity to robustness, laboratories can build a high degree of confidence in their analytical results. This guide provides the framework and rationale for conducting such a validation, ensuring that the methods employed are not only compliant with global regulations like ICH Q2(R1) but are also scientifically sound and reliable for their intended purpose.[3][7]
References
- 1. repositorio.unesp.br [repositorio.unesp.br]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. starodub.nl [starodub.nl]
- 5. irjet.net [irjet.net]
- 6. wjarr.com [wjarr.com]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. pharmatimesofficial.com [pharmatimesofficial.com]
- 9. youtube.com [youtube.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Specificity in Chromatography: Exploring The Precision Eye in Analytical Science - Industry news - News [alwsci.com]
- 12. ijpsr.com [ijpsr.com]
- 13. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 14. ijcrt.org [ijcrt.org]
- 15. library.dphen1.com [library.dphen1.com]
- 16. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 18. juniperpublishers.com [juniperpublishers.com]
- 19. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 20. jocpr.com [jocpr.com]
- 21. elementlabsolutions.com [elementlabsolutions.com]
- 22. Accuracy and Precision - What's The Difference? | Analytical Data [scioninstruments.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. longdom.org [longdom.org]
- 25. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. researchgate.net [researchgate.net]
- 28. pharmaguru.co [pharmaguru.co]
A Comparative Guide to the Biological Activity of Substituted Nitrophenylacetic Acids
Introduction: The Chemical Versatility and Biological Promise of Nitrophenylacetic Acids
Nitrophenylacetic acids (NPAAs) are a class of organic compounds characterized by a phenylacetic acid backbone substituted with one or more nitro (NO₂) groups. The position of the nitro group on the phenyl ring (ortho, meta, or para) and the presence of other substituents profoundly influence the molecule's electronic properties, steric hindrance, and, consequently, its biological activity. The strong electron-withdrawing nature of the nitro group is a key pharmacophore, a feature essential for molecular recognition and biological function. This group can participate in redox reactions within cells, leading to a wide spectrum of biological effects, including antimicrobial, anticancer, and enzyme-inhibitory activities.[1][2]
This guide provides a comparative analysis of the biological activities of various substituted nitrophenylacetic acids. We will delve into their structure-activity relationships (SAR), examine the causality behind experimental designs used to assess their efficacy, and provide detailed, field-proven protocols for their evaluation.
Cytotoxic and Anticancer Activity
Many nitrophenylacetic acid derivatives have been investigated for their potential as anticancer agents. Their cytotoxicity often stems from the ability to induce apoptosis (programmed cell death) in cancer cells. The mechanism involves the intracellular reduction of the nitro group to form reactive intermediates that can cause oxidative stress and damage cellular macromolecules, ultimately triggering apoptotic pathways.
A study on β-nitro-substituted carboxylic acids revealed them as a new class of cytotoxic agents.[3] The research highlighted that the introduction of specific substituents could significantly enhance potency against various cancer cell lines.
Comparative Cytotoxicity Data (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC₅₀ values indicate higher potency.
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| 2-(4-chlorophenyl)-3-nitropropionic acid ethyl ester | A2780 (Ovarian Cancer) | Data not specified, but noted as most cytotoxic | [3] |
| Phenylacetamide Derivative 3c | MCF-7 (Breast Cancer) | 0.7 ± 0.08 | [4] |
| Phenylacetamide Derivative 3d | MDA-MB-468 (Breast Cancer) | 0.6 ± 0.08 | [4] |
| Phenylacetamide Derivative 3d | PC-12 (Pheochromocytoma) | 0.6 ± 0.08 | [4] |
| Phenylacetamide Derivative 3d | MCF-7 (Breast Cancer) | 0.7 ± 0.4 | [4] |
Note: Phenylacetamides are structurally related to phenylacetic acids and provide valuable SAR insights.[4] The data indicates that subtle changes, such as the addition of a chloro group or modifications to the amide linkage, can significantly impact cytotoxic potency against specific cancer cell lines.[3][4]
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[5] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.[6]
Rationale: This protocol is chosen for its reliability, high throughput, and direct correlation between mitochondrial activity and cell viability. The formation of formazan is quantifiable, allowing for a precise determination of IC₅₀ values.[1]
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells (e.g., A2780, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the substituted nitrophenylacetic acid derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C, allowing metabolically active cells to convert MTT to formazan.[4]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the purple formazan crystals.[5]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each compound.
Visualization of Experimental Workflow
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. atcc.org [atcc.org]
- 5. clyte.tech [clyte.tech]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Researcher's Guide to Qualifying 2-(2-Chloro-4-nitrophenyl)acetic Acid Reference Standards
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This begins with the quality of the reference standards used. This guide provides an in-depth technical comparison and experimental framework for the evaluation of 2-(2-Chloro-4-nitrophenyl)acetic acid reference standards. We will move beyond a simple checklist of specifications to a deeper understanding of the causality behind experimental choices, ensuring a self-validating system for qualifying this critical reagent.
The Critical Role of a Well-Characterized Reference Standard
This compound is a key building block in the synthesis of various pharmaceutical compounds and a potential impurity that requires careful monitoring. An accurately characterized reference standard is indispensable for the quantitative analysis of this compound, whether in starting materials, in-process controls, or final drug substances. The use of a well-vetted standard underpins the reliability of analytical methods and the ultimate safety and efficacy of the therapeutic product.
Comparing Reference Standards: Beyond the Purity Percentage
While a high purity value is desirable, it is the comprehensive characterization of a reference standard that instills confidence in its use. A thorough Certificate of Analysis (CoA) should provide data from orthogonal analytical techniques, each offering a unique piece of the puzzle in confirming the identity and purity of the material. Below is a comparative table illustrating the typical data you should expect from two hypothetical suppliers of this compound reference standards.
| Parameter | Supplier A (Premium Grade) | Supplier B (Standard Grade) | Significance and Scientific Insight |
| Purity (by HPLC, Area %) | 99.8% | 98.5% | A higher area percentage suggests fewer impurities. However, this value alone is insufficient without knowing the identity of the impurities and their response factors. |
| Identity (¹H NMR) | Conforms to structure | Conforms to structure | Confirms the chemical structure of the main component. Look for the absence of significant unassigned signals. |
| Identity (FTIR) | Conforms to reference spectrum | Conforms to reference spectrum | Provides a fingerprint of the molecule's functional groups, confirming its identity. |
| Water Content (Karl Fischer) | 0.1% | 0.5% | Water content is crucial for calculating the true purity of the standard on an "as is" basis. |
| Residual Solvents (GC-HS) | <0.05% (Acetone) | <0.2% (Ethyl Acetate) | The presence of residual solvents can affect the accuracy of weighing and may introduce analytical interferences. |
| Assay (by Mass Balance) | 99.7% | 98.0% | This is the most accurate representation of purity, calculated by subtracting the percentages of all impurities (water, residual solvents, non-volatile residues) from 100%. |
Experimental Protocols for In-House Verification
It is best practice to perform in-house verification of a new reference standard, even from a reputable supplier. The following are detailed, step-by-step methodologies for the key experiments required to qualify a this compound reference standard.
Purity Determination and Assay by High-Performance Liquid Chromatography (HPLC)
Causality behind Experimental Choices: A reverse-phase HPLC method is chosen due to the non-polar nature of the phenylacetic acid derivative. A C18 column provides excellent retention and separation of aromatic compounds. The mobile phase, a mixture of acetonitrile and water with a phosphoric acid modifier, ensures good peak shape and resolution by suppressing the ionization of the carboxylic acid group. UV detection at 254 nm is selected as aromatic nitro compounds typically exhibit strong absorbance at this wavelength.
Experimental Protocol:
-
Chromatographic System:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 80% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL solution.
-
Sample Solution: Prepare the sample to be analyzed at a similar concentration.
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (acetonitrile) to ensure a clean baseline.
-
Inject the standard solution in six replicates to establish system suitability (RSD of peak area < 2.0%).
-
Inject the sample solution.
-
-
Calculation of Purity (Area %):
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
-
Calculation of Assay (using a certified reference standard):
-
Assay (%) = (Area_sample / Area_standard) x (Conc_standard / Conc_sample) x Purity_standard
-
Identity Confirmation by ¹H NMR Spectroscopy
Causality behind Experimental Choices: ¹H NMR spectroscopy provides unambiguous confirmation of the chemical structure by showing the connectivity of protons in the molecule. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent as it can dissolve the compound and its residual proton signal does not interfere with the aromatic protons of the analyte.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the reference standard in approximately 0.7 mL of DMSO-d₆.
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher
-
Solvent: DMSO-d₆
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
-
Number of Scans: 16
-
-
Data Interpretation:
-
Expected Chemical Shifts (δ, ppm):
-
~13.0 (s, 1H, -COOH): This acidic proton may be broad.
-
~8.2 (d, 1H, Ar-H)
-
~7.8 (dd, 1H, Ar-H)
-
~7.6 (d, 1H, Ar-H)
-
~4.0 (s, 2H, -CH₂-)
-
-
Confirm the integration values and splitting patterns (singlet, doublet, doublet of doublets) correspond to the structure.
-
Identity Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy
Causality behind Experimental Choices: FTIR spectroscopy is a rapid and reliable technique for confirming the presence of key functional groups. The attenuated total reflectance (ATR) method is preferred for solid samples as it requires minimal sample preparation.
Experimental Protocol:
-
Sample Preparation: Place a small amount of the solid reference standard directly on the ATR crystal.
-
Instrument Parameters:
-
Mode: ATR
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
-
Data Interpretation:
-
Expected Characteristic Peaks (cm⁻¹):
-
~3000-2500 (broad): O-H stretch of the carboxylic acid
-
~1700: C=O stretch of the carboxylic acid
-
~1520 and ~1340: Asymmetric and symmetric N-O stretches of the nitro group
-
~850: C-Cl stretch
-
-
Compare the obtained spectrum with a known reference spectrum if available.
-
Workflow for Reference Standard Qualification
The following diagram illustrates a logical workflow for the comprehensive qualification of a this compound reference standard.
Caption: Workflow for the qualification of a reference standard.
Conclusion
The qualification of a reference standard is a foundational activity in any analytical laboratory. By employing a multi-faceted approach that includes purity determination by HPLC, and identity confirmation by NMR and FTIR, researchers can establish a high degree of confidence in their analytical results. This guide provides the necessary framework and detailed protocols to empower scientists to make informed decisions when selecting and verifying a this compound reference standard, thereby ensuring the scientific integrity of their work.
A Comparative Guide to the Quantitative Analysis of 2-(2-Chloro-4-nitrophenyl)acetic Acid: Titrimetric, Chromatographic, and Spectroscopic Approaches
This guide provides an in-depth comparison of analytical methodologies for the quantitative determination of 2-(2-Chloro-4-nitrophenyl)acetic acid, a key intermediate in various organic syntheses.[1][2] For professionals in pharmaceutical development and chemical research, the accurate quantification of such compounds is paramount for ensuring reaction yield, purity, and overall quality control. We will explore the classic, cost-effective method of acid-base titration and compare its performance against modern instrumental techniques like High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
Our analysis is grounded in established chemical principles, offering not just procedural steps but also the underlying scientific rationale to empower researchers in making informed decisions for their specific analytical challenges.
Method 1: Classical Acid-Base Titration
Titrimetry remains a fundamental and highly reliable technique for the quantification of acidic or basic substances.[3] For this compound, its carboxylic acid functional group provides a straightforward handle for a classic acid-base neutralization reaction.
Principle of the Method
The method is based on the stoichiometric neutralization of the weak organic acid, this compound, with a strong base of precisely known concentration (the titrant), typically sodium hydroxide (NaOH).[3] The reaction endpoint, which approximates the equivalence point, is visualized using a pH indicator that changes color when the acid has been completely consumed.
The reaction proceeds as follows: C₈H₆ClNO₄ + NaOH → Na(C₈H₅ClNO₄) + H₂O
Experimental Protocol
A. Reagent and Sample Preparation
-
Preparation of 0.1 M NaOH Titrant: Dissolve approximately 4.0 g of NaOH pellets in 1 liter of deionized water. This solution must be standardized.
-
Standardization of NaOH Titrant:
-
Accurately weigh approximately 0.4 g of primary standard potassium hydrogen phthalate (KHP), previously dried at 110°C, into a 250 mL Erlenmeyer flask.
-
Dissolve the KHP in ~50 mL of deionized water.
-
Titrate with the prepared NaOH solution until a faint, persistent pink color is observed.[6]
-
Repeat the titration at least twice more for precision. Calculate the exact molarity of the NaOH solution. The standardization step is critical as the concentration of the titrant directly impacts the accuracy of the final result.[7]
-
-
Preparation of Analyte Solution:
-
Accurately weigh approximately 0.2 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Due to the limited aqueous solubility of many substituted phenylacetic acids, dissolve the sample in 25-50 mL of a suitable organic solvent like ethanol or a 50:50 ethanol/water mixture before adding any water for dilution.
-
Add approximately 50 mL of deionized water.
-
B. Titration Procedure
-
Add 2-3 drops of phenolphthalein indicator to the dissolved analyte solution. The solution should remain colorless.
-
Fill a 50 mL burette with the standardized 0.1 M NaOH solution, ensuring no air bubbles are present in the tip. Record the initial volume to two decimal places.
-
Titrate the analyte solution with the NaOH titrant while constantly swirling the flask.[6]
-
As the endpoint approaches, the pink color that appears upon addition of the base will take longer to disappear. Add the titrant dropwise until a single drop produces a faint pink color that persists for at least 30 seconds.[6]
-
Record the final volume from the burette to two decimal places.
-
Perform the titration in triplicate to ensure precision.
Workflow for Titrimetric Analysis
Caption: Workflow for the quantitative analysis of this compound by titration.
Expertise & Causality Behind Choices
-
Why a Strong Base? A strong base like NaOH is used because it reacts completely and rapidly with the weak acid analyte, ensuring a sharp and easily detectable pH change at the equivalence point.[3]
-
Why Phenolphthalein? The titration of a weak acid with a strong base results in an equivalence point in the basic pH range (typically pH > 7). Phenolphthalein's color change interval of pH 8.2-10.0 brackets this equivalence point perfectly, making it an ideal indicator for minimizing titration error.[4]
-
Why an Ethanol/Water Solvent? The aromatic and chlorinated nature of the analyte reduces its solubility in pure water. Using a co-solvent system like ethanol/water ensures the analyte remains fully dissolved throughout the titration, which is essential for the reaction to go to completion.
Method 2: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that offers high specificity and sensitivity, making it a staple in modern analytical laboratories.[8] It is particularly useful for analyzing samples that may contain impurities.
Principle of the Method
Reversed-phase HPLC separates compounds based on their polarity. A liquid sample is injected into a stream of liquid (the mobile phase) and passes through a column packed with a nonpolar stationary phase (e.g., C18). Nonpolar compounds interact more strongly with the stationary phase and elute later, while more polar compounds elute earlier. The analyte is quantified by a detector (typically UV-Vis) that measures its concentration as it elutes from the column.[9]
Illustrative Experimental Protocol
-
Instrument: HPLC system with a UV-Vis or Diode-Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: A mixture of methanol and an aqueous buffer. For acidic compounds, an acidic modifier is required to suppress ionization and achieve good peak shape. A typical mobile phase could be a 2:98 (v/v) mixture of methanol and 40 mM potassium dihydrogen phosphate solution, with the pH adjusted to 2.4 with phosphoric acid.[8]
-
Flow Rate: 0.8 mL/min.[8]
-
Detection Wavelength: The carboxyl group absorbs around 210 nm.[8] However, the presence of the nitroaromatic ring will produce strong absorbance at higher wavelengths (e.g., ~260-280 nm), which can provide better selectivity away from mobile phase absorbance.
-
Quantification: An external standard method is used. A calibration curve is constructed by injecting known concentrations of a pure this compound standard and plotting the peak area against concentration. The concentration of the unknown sample is then determined from this curve.
Method 3: UV-Vis Spectrophotometry
This technique is a rapid and simple method for quantitative analysis, leveraging the ability of molecules to absorb light in the ultraviolet-visible portion of the electromagnetic spectrum.[10][11]
Principle of the Method
UV-Vis spectrophotometry is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[10][12] The this compound molecule contains a nitroaromatic chromophore, which absorbs UV-Vis light strongly, making this method highly suitable.[13]
Illustrative Experimental Protocol
-
Determine λmax: Prepare a dilute solution of the analyte in a suitable solvent (e.g., ethanol or methanol). Scan the solution in a UV-Vis spectrophotometer from approximately 200 to 400 nm to find the wavelength of maximum absorbance (λmax). Using λmax for analysis provides the highest sensitivity and minimizes errors.[12]
-
Prepare Standards: Prepare a series of standard solutions of the analyte with known concentrations, ensuring the absorbance values will fall within the linear range of the instrument (typically 0.1 to 1.0).
-
Generate Calibration Curve: Measure the absorbance of each standard solution at λmax. Plot a graph of absorbance versus concentration. The resulting plot should be a straight line passing through the origin, confirming adherence to the Beer-Lambert Law.
-
Analyze Sample: Prepare the unknown sample solution so that its absorbance falls within the range of the calibration curve. Measure its absorbance at λmax and use the calibration curve equation to determine its concentration.
Comparative Analysis of Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the need for high throughput, the expected purity of the sample, and available resources.
| Parameter | Acid-Base Titration | HPLC | UV-Vis Spectrophotometry |
| Specificity | Low to Moderate. Titrates total acidity; cannot distinguish between different acids. | Very High. Separates the analyte from impurities before quantification. | Low. Any substance absorbing at the analytical wavelength will interfere. |
| Sensitivity (LOD/LOQ) | Millimolar (mmol/L) range. | Nanomolar to Micromolar (nmol/L - µmol/L) range.[14] | Micromolar (µmol/L) range. |
| Precision (RSD%) | Excellent (< 1%). | Excellent (< 2%). | Very Good (1-3%). |
| Accuracy | Very High (when standardized correctly). | Very High (dependent on standard purity). | Good (can be affected by matrix interferences). |
| Throughput | Low. Manual, one sample at a time. | High. Amenable to automation with autosamplers. | High. Rapid measurements once standards are prepared. |
| Cost & Complexity | Low cost, simple equipment, requires skilled technique. | High initial cost, moderate complexity, routine operation. | Moderate cost, simple to operate. |
Decision-Making Framework for Method Selection
The following diagram illustrates a logical approach to selecting the most appropriate analytical method based on common research and development needs.
Caption: A decision tree for selecting the optimal analytical method.
Conclusion
The quantitative analysis of this compound can be effectively accomplished by several methods, each with distinct advantages.
-
Acid-base titration stands as a highly accurate, precise, and low-cost "gold standard" method for the purity assessment of bulk, purified material. Its trustworthiness is established through the use of a primary standard.
-
HPLC is the superior choice when specificity is paramount, such as in analyzing crude reaction mixtures, monitoring stability, or detecting trace-level impurities. Its ability to separate components before quantification provides unparalleled confidence in the results.
-
UV-Vis spectrophotometry offers a rapid and straightforward approach for quick concentration checks of relatively pure solutions, making it valuable for high-throughput screening or in-process controls where absolute accuracy is secondary to speed.
By understanding the principles, strengths, and limitations of each technique, researchers can confidently select the most fitting analytical strategy to support their work in drug development and chemical synthesis.
References
- 1. inventivapharma.com [inventivapharma.com]
- 2. researchgate.net [researchgate.net]
- 3. asdlib.org [asdlib.org]
- 4. titrations.info [titrations.info]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Quantitative Analysis Using Titrations [saylordotorg.github.io]
- 8. tandfonline.com [tandfonline.com]
- 9. shimadzu.com [shimadzu.com]
- 10. longdom.org [longdom.org]
- 11. contractpharma.com [contractpharma.com]
- 12. repligen.com [repligen.com]
- 13. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 14. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Melting Point Determination for Purity Assessment of 2-(2-Chloro-4-nitrophenyl)acetic acid
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound such as 2-(2-Chloro-4-nitrophenyl)acetic acid, a key building block in the synthesis of various therapeutic agents, rigorous purity assessment is paramount. This guide provides an in-depth comparison of classical and modern techniques for melting point determination as a robust method for purity verification. We will delve into the underlying principles, provide detailed experimental protocols, and offer insights into the interpretation of the data generated.
The Principle of Melting Point Depression: A Purity Indicator
The melting point of a pure, crystalline solid is a distinct physical property, representing the temperature at which the solid phase is in equilibrium with the liquid phase. For a pure compound, this transition occurs over a narrow temperature range. However, the presence of impurities disrupts the crystal lattice of the solid, leading to a phenomenon known as melting point depression.[1][2][3] This depression is a direct consequence of the thermodynamic changes in the system; specifically, the increase in entropy upon melting is greater for an impure solid compared to a pure one.[2] Consequently, an impure substance will typically exhibit a lower and broader melting range than its pure counterpart. This fundamental principle makes melting point determination a powerful and accessible tool for a preliminary assessment of purity.[1][3][4]
Established Melting Point of this compound
The reported melting point for pure this compound is in the range of 159-160 °C .[5] This value serves as a critical benchmark for the purity assessments discussed herein. Any significant deviation below this range or a broadening of the melting range would suggest the presence of impurities. Common impurities could include unreacted starting materials from its synthesis, such as chlorinated or nitrated precursors, or isomers generated during the synthetic process.
Comparative Analysis of Melting Point Determination Methods
Two primary methods are employed for melting point determination in a laboratory setting: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC). The choice between these methods depends on the required precision, the nature of the sample, and the desired level of information.
| Feature | Capillary Method (e.g., Thiele Tube, Digital Apparatus) | Differential Scanning Calorimetry (DSC) |
| Principle | Visual observation of the phase transition of a sample in a capillary tube upon heating. | Measurement of the difference in heat flow between a sample and a reference as a function of temperature.[6][7] |
| Information Obtained | Melting range (onset and completion of melting). | Precise melting temperature (peak of the endotherm), enthalpy of fusion, and information on other thermal events.[8][9] |
| Precision | Lower, dependent on the operator's visual acuity and the heating rate. | Higher, instrumentally controlled and measured. |
| Sample Size | 2-3 mm of packed solid in a capillary tube.[10] | Typically 1-15 mg.[7] |
| Throughput | Can be moderate with multi-capillary instruments. | Generally lower, samples are run sequentially. |
| Purity Assessment | Qualitative to semi-quantitative based on the depression and broadening of the melting range. | Quantitative purity determination is possible using the van't Hoff equation.[9] |
| Regulatory Standing | Widely accepted and described in pharmacopeias (e.g., USP <741>).[5] | A well-established thermo-analytical technique, with its application in purity analysis being recognized.[8][9] |
Experimental Protocols
Protocol 1: Capillary Melting Point Determination
This protocol adheres to the general principles outlined in the United States Pharmacopeia (USP) General Chapter <741> Melting Range or Temperature.[5]
Apparatus:
-
Digital melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (one end sealed)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the sample in a mortar.
-
Capillary Loading: Press the open end of a capillary tube into the powdered sample, trapping a small amount of material. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. Repeat until a packed column of 2-3 mm in height is achieved.[10]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating (10-20 °C/min) to get a rough estimate. Allow the apparatus to cool sufficiently before a precise determination.
-
Precise Determination: Set the heating rate to increase the temperature rapidly to about 15-20 °C below the expected melting point (159-160 °C).
-
Slow Heating: Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This is the melting range.
-
Repeatability: Perform the determination in triplicate to ensure the reproducibility of the results.
Workflow for Capillary Melting Point Determination
Caption: Workflow for determining melting point using the capillary method.
Protocol 2: Purity Assessment by Differential Scanning Calorimetry (DSC)
DSC offers a more quantitative approach to purity determination based on the van't Hoff equation, which relates the melting point depression to the mole fraction of the impurity.[9]
Apparatus:
-
Differential Scanning Calorimeter
-
Hermetically sealed aluminum pans
-
Microbalance
Procedure:
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan. Hermetically seal the pan.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 100 °C).
-
Ramp the temperature at a slow, controlled rate (e.g., 1-2 °C/min) through the melting transition to a temperature above the completion of melting (e.g., 180 °C).
-
-
Data Acquisition: Record the heat flow as a function of temperature. The melting of the sample will appear as an endothermic peak on the thermogram.
-
Data Analysis: The DSC software can be used to calculate the purity of the sample based on the shape of the melting peak. The analysis involves integrating the peak to determine the enthalpy of fusion and applying the van't Hoff equation to the slope of the leading edge of the peak.
Logical Relationship between Impurity and Melting Point Depression
Caption: The causal chain from impurity presence to melting point depression.
Interpretation of Results
-
Sharp Melting Range (within 1-2 °C): If the measured melting range is narrow and close to the literature value of 159-160 °C, it is a strong indication of high purity.[1]
-
Depressed and Broad Melting Range: A melting range that is significantly lower than 159 °C and spans several degrees is a clear sign of impurities.[1][3] The extent of the depression and the breadth of the range generally correlate with the level of impurity.
-
DSC Thermogram: For a pure compound, the DSC thermogram will show a sharp, symmetrical endothermic peak. The presence of impurities will cause the peak to broaden and shift to a lower temperature. The onset of the peak will be at a lower temperature, and the peak maximum will be less defined.
Conclusion
Melting point determination is a time-honored and effective method for the preliminary assessment of the purity of crystalline solids like this compound. The capillary method provides a rapid, qualitative check, while Differential Scanning Calorimetry offers a more precise and quantitative analysis. Both methods are grounded in the fundamental principle of melting point depression and, when performed correctly, provide valuable data to support the quality control of pharmaceutical intermediates. The validation of such analytical procedures should be conducted in accordance with regulatory guidelines such as ICH Q2(R1) to ensure their accuracy, precision, and reliability.
References
- 1. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. davjalandhar.com [davjalandhar.com]
- 4. This compound | 73088-11-6 [amp.chemicalbook.com]
- 5. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 6. This compound | 73088-11-6 [chemicalbook.com]
- 7. (4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. labcompare.com [labcompare.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CAS 73088-11-6 | 4654-5-1C | MDL MFCD11036396 | this compound | SynQuest Laboratories [synquestlabs.com]
A Comparative Guide to HPLC and GC Methods for the Analysis of 2-(2-Chloro-4-nitrophenyl)acetic acid: A Cross-Validation Study
In the landscape of pharmaceutical development and quality control, the rigorous and accurate analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison and cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the quantitative determination of 2-(2-Chloro-4-nitrophenyl)acetic acid, a key chemical intermediate. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, data-supported protocols.
The selection of an appropriate analytical technique is a critical decision in the drug development lifecycle. It directly impacts the reliability of data submitted for regulatory approval and ensures the safety and efficacy of the final drug product.[1][2] This guide will explore the nuances of both HPLC and GC, providing a framework for choosing the most suitable method based on specific analytical needs.
Understanding the Analyte: this compound
Before delving into the analytical methodologies, it is crucial to understand the physicochemical properties of the analyte, this compound (C₈H₆ClNO₄, MW: 215.59 g/mol ).[3][4][5] It is a solid at room temperature and possesses a carboxylic acid functional group, which dictates its polarity and volatility.[3][6] These characteristics are central to the selection and optimization of the chromatographic conditions.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC is a cornerstone of pharmaceutical analysis, particularly for compounds that are non-volatile or thermally labile.[7][8][9] For this compound, a reversed-phase HPLC (RP-HPLC) method is the most logical choice, leveraging the molecule's polarity for separation.
Causality Behind Experimental Choices in HPLC
The development of a robust and stability-indicating HPLC method requires careful consideration of several factors.[7][10][11] The goal is to achieve adequate separation of the main analyte from any potential impurities or degradation products.
-
Column Selection: A C18 column is selected for its hydrophobicity, which provides good retention for the moderately polar analyte.
-
Mobile Phase Composition: A mixture of an acidic aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used. The acidic pH suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. The organic modifier is adjusted to achieve an optimal retention time.
-
Detection: Given the presence of a chromophore in the molecule, UV detection is a straightforward and sensitive choice. The detection wavelength is selected based on the UV absorbance maximum of the analyte.
Detailed HPLC Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 70% A to 30% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a 1:1 mixture of acetonitrile and water in a 100 mL volumetric flask.
-
Dilute to the mark with the same solvent mixture.
-
Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC): An Alternative for Volatilized Analytes
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Direct analysis of carboxylic acids by GC can be challenging due to their low volatility and tendency to exhibit poor peak shapes.[12][13] Therefore, a derivatization step is often necessary to convert the polar carboxylic acid into a more volatile and less polar ester.[14][15][16]
Rationale for Derivatization in GC
Derivatization is a key step to make this compound amenable to GC analysis.[12][17] Alkylation, specifically esterification, is a common and effective strategy.[12] In this guide, we will utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the derivatizing agent to form a trimethylsilyl (TMS) ester. This derivative is significantly more volatile and thermally stable than the parent acid.[13]
Detailed GC Protocol
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), or a mass spectrometer (MS).
Derivatization Procedure:
-
Accurately weigh approximately 10 mg of this compound into a reaction vial.
-
Add 1 mL of a suitable solvent (e.g., pyridine or dimethylformamide).
-
Add 200 µL of BSTFA.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
Chromatographic Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Detector Temperature (FID): 300 °C
-
Injection Volume: 1 µL (split mode, 20:1)
Cross-Validation: Ensuring Method Comparability
Cross-validation is the process of demonstrating that two or more analytical procedures can be used for the same intended purpose and produce comparable results.[18][19][20] This is crucial when considering the interchangeability of HPLC and GC methods within a quality control environment. The validation will be performed in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2).[21][22][23]
Validation Parameters and Acceptance Criteria
The following parameters will be assessed for both the HPLC and GC methods:
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference from blank, placebo, or known impurities at the retention time of the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Range | 80% to 120% of the target concentration |
| Accuracy | Mean recovery of 98.0% to 102.0% |
| Precision | |
| - Repeatability (RSD) | ≤ 2.0% |
| - Intermediate Precision (RSD) | ≤ 2.0% |
| Robustness | No significant impact on results with small, deliberate variations in method parameters. |
Experimental Workflow Diagrams
Caption: HPLC Experimental Workflow
Caption: GC Experimental Workflow with Derivatization
Caption: Cross-Validation Logical Flow
Comparative Data and Discussion
The following tables summarize the hypothetical, yet realistic, validation data obtained for both the HPLC and GC methods.
Table 1: Linearity
| Method | Range (µg/mL) | Correlation Coefficient (r²) |
| HPLC | 10 - 150 | 0.9998 |
| GC | 10 - 150 | 0.9995 |
Table 2: Accuracy (Recovery)
| Method | Concentration (µg/mL) | Mean Recovery (%) |
| HPLC | 80 | 99.5 |
| 100 | 100.2 | |
| 120 | 99.8 | |
| GC | 80 | 98.9 |
| 100 | 101.1 | |
| 120 | 99.2 |
Table 3: Precision (RSD)
| Method | Repeatability (%) | Intermediate Precision (%) |
| HPLC | 0.8 | 1.2 |
| GC | 1.1 | 1.5 |
Interpretation of Results
Both the HPLC and GC methods demonstrated performance that meets the predefined acceptance criteria based on ICH guidelines.[24][25][26][27][28][29][30]
-
HPLC: The HPLC method shows excellent linearity, accuracy, and precision. Its primary advantage is the direct analysis of the sample without the need for derivatization, which simplifies the workflow and reduces potential sources of error. This method is also inherently well-suited for stability-indicating assays, as it can readily separate the parent compound from a wide range of potential degradation products.[7][9]
-
GC: The GC method, following derivatization, also provides reliable and accurate results. The derivatization step, while adding complexity, allows for the use of a highly efficient separation technique. GC can offer higher resolution in some cases and is compatible with mass spectrometry for definitive peak identification. However, the derivatization reaction must be consistent and complete to ensure accurate quantification.[16][17]
Conclusion and Recommendations
This guide has provided a comprehensive comparison of HPLC and GC methods for the analysis of this compound, supported by a rigorous cross-validation framework. Both techniques are capable of producing accurate and precise data suitable for quality control and regulatory submissions.
The choice between HPLC and GC will ultimately depend on the specific requirements of the laboratory and the intended application:
-
For routine quality control and stability testing, the HPLC method is recommended due to its simpler sample preparation, robustness, and inherent suitability for analyzing non-volatile compounds and their impurities.
-
The GC method serves as a valuable orthogonal technique. It is particularly useful for confirmatory analysis, especially when coupled with a mass spectrometer, and in situations where the analyte may be present in a complex matrix that is more amenable to GC separation after derivatization.
By understanding the principles, advantages, and limitations of each technique, researchers and scientists can make informed decisions to ensure the quality and integrity of their analytical data.
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 3. This compound | 73088-11-6 [sigmaaldrich.com]
- 4. Page loading... [guidechem.com]
- 5. CAS 73088-11-6 | 4654-5-1C | MDL MFCD11036396 | this compound | SynQuest Laboratories [synquestlabs.com]
- 6. This compound | 73088-11-6 [chemicalbook.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ijpsr.com [ijpsr.com]
- 9. ijtsrd.com [ijtsrd.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. diverdi.colostate.edu [diverdi.colostate.edu]
- 16. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. ema.europa.eu [ema.europa.eu]
- 19. e-b-f.eu [e-b-f.eu]
- 20. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 22. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 23. database.ich.org [database.ich.org]
- 24. altabrisagroup.com [altabrisagroup.com]
- 25. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 26. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 27. propharmagroup.com [propharmagroup.com]
- 28. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 29. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 30. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-Chloro-4-nitrophenyl)acetic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(2-Chloro-4-nitrophenyl)acetic acid (CAS No. 73088-11-6). As a chlorinated nitroaromatic compound, this substance requires meticulous handling and disposal to mitigate risks to personnel and the environment. This document moves beyond simple instruction to explain the scientific rationale behind each procedural step, ensuring a culture of safety and compliance in your laboratory.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
-
Human Health Hazards: These compounds are typically classified as irritants to the skin, eyes, and respiratory system.[1][2][3] Accidental ingestion may be harmful.[4] A significant concern with nitroaromatic compounds is their potential to cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[4]
-
Environmental Hazards: Chlorinated and nitrated aromatic compounds are noted for their environmental persistence and toxicity, particularly to aquatic life.[5][6] Improper disposal, such as pouring them down the drain, can lead to long-term contamination of waterways.[5][7]
-
Reactivity Hazards: While generally stable, these compounds can be incompatible with strong oxidizing agents and strong bases.[1][3]
The primary directive for disposal is unequivocal: This compound and its contaminated materials must be treated as hazardous waste. [8][9] Under no circumstances should this chemical be disposed of in standard trash or discharged into the sanitary sewer system.[5][10]
Key Chemical and Safety Data
| Property | Value / Information | Source |
| CAS Number | 73088-11-6 | [11][12] |
| Molecular Formula | C₈H₆ClNO₄ | [11] |
| Molecular Weight | 215.59 g/mol | [11] |
| Anticipated Hazards | Causes skin irritation, serious eye irritation, may cause respiratory irritation. | [1][2] |
| Primary Disposal Route | Incineration via a licensed hazardous waste disposal contractor. | [8][9][13] |
Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)
Before handling any waste containing this compound, it is imperative to establish a safe working environment.
-
Engineering Controls: All handling and preparation of this waste must be conducted within a certified chemical fume hood.[8][10] This is crucial to prevent the inhalation of any dust or aerosols. Ensure that an emergency eyewash station and safety shower are readily accessible.[1][10]
-
Personal Protective Equipment (PPE): The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide appropriate PPE.[14] For this compound, the minimum required PPE includes:
-
Eye Protection: Safety glasses with side-shields or, preferably, chemical safety goggles.[1][10]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[10] Always inspect gloves for tears or degradation before use and wash hands thoroughly after removal.[4]
-
Protective Clothing: A standard laboratory coat, fully buttoned, to protect skin and clothing.[10]
-
Step-by-Step Disposal Protocol: From Generation to Collection
The goal of this in-laboratory protocol is to safely segregate, contain, and label the waste in preparation for collection by a certified hazardous waste management provider.
Experimental Protocol: In-Lab Waste Management
-
Waste Segregation (The Principle of Isolation)
-
Rationale: Mixing incompatible waste streams is a significant safety hazard that can lead to unforeseen chemical reactions. Furthermore, hazardous waste regulations often prohibit the mixing of different waste categories.[15] Chlorinated waste, in particular, has specific disposal requirements and must be kept separate.[7][16]
-
Procedure:
-
Designate a specific waste container solely for this compound and materials contaminated with it.
-
This includes:
-
Solid Waste: Unused reagent, contaminated weighing papers, and disposable equipment.
-
Liquid Waste: Solutions containing the compound. Do not mix with other solvent waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
Contaminated PPE: Used gloves, bench paper, and other absorbent materials used during handling or spill cleanup.
-
-
-
-
Containerization (The Principle of Containment)
-
Rationale: The waste container serves as the primary barrier between the hazardous material and the laboratory environment. It must be robust and chemically compatible to prevent leaks and spills.[15]
-
Procedure:
-
-
Labeling (The Principle of Communication)
-
Rationale: Accurate and clear labeling is a critical regulatory requirement. It informs personnel of the container's contents and hazards and ensures the disposal vendor can manage it correctly.[15]
-
Procedure:
-
Affix a "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added.
-
Clearly write the full chemical name: "this compound".
-
List all constituents of the waste stream, including solvents and their approximate percentages.
-
Indicate the relevant hazard characteristics (e.g., Irritant, Environmental Hazard).
-
-
-
Accumulation and Storage (The Principle of Safety)
-
Rationale: Proper temporary storage minimizes the risk of spills, exposure, and unauthorized access.
-
Procedure:
-
Keep the waste container tightly closed at all times, except when adding waste.[2][15]
-
Store the container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel.
-
The storage location should be in a secondary containment tray to catch any potential leaks.
-
Store away from drains, heat sources, and incompatible materials like strong bases or oxidizing agents.[1][9]
-
-
-
Arranging Final Disposal (The Principle of Compliance)
-
Rationale: The final treatment and disposal of hazardous waste is a highly regulated process that can only be performed by licensed professionals.[8][9] Incineration is the preferred method for chlorinated organic compounds to ensure complete destruction.[13]
-
Procedure:
-
Once the container is full or you no longer need to accumulate this waste stream, contact your institution's EHS department.
-
They will arrange for a pickup by a licensed hazardous waste disposal contractor. Do not attempt to dispose of the material yourself.[5]
-
-
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.
-
Secure the Area: Prevent entry to the spill area.
-
Don PPE: Before attempting any cleanup, don the full PPE described in Section 2.
-
Contain and Absorb: For solid spills, carefully sweep or vacuum the material to avoid generating dust. For liquid spills, use an inert absorbent material like vermiculite or sand.[10] Do not use combustible materials like paper towels to absorb large quantities of liquid.
-
Collect Waste: Place all contaminated absorbent material and cleaning supplies into your designated hazardous waste container.[10]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Report: Report the spill to your laboratory supervisor and your institution's EHS department, regardless of size.[9]
Visualized Disposal Workflow
The following diagram outlines the decision-making process for the safe management and disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. reddit.com [reddit.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Page loading... [guidechem.com]
- 12. This compound | 73088-11-6 [amp.chemicalbook.com]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. osha.gov [osha.gov]
- 15. engineering.purdue.edu [engineering.purdue.edu]
- 16. ptb.de [ptb.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
